Technical Documentation Center

4-BromoBromo-2-methoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-BromoBromo-2-methoxypyridine

Core Science & Biosynthesis

Foundational

Engineering Molecular Scaffolds: The Structural and Synthetic Utility of 4-Bromo-2-methoxypyridine in Drug Discovery

Executive Summary In the realm of modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) has emerged as a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) has emerged as a highly versatile intermediate[1]. By combining a reactive halogen handle with an electron-donating methoxy group on a pyridine core, this molecule offers a precise electronic landscape for transition-metal-catalyzed cross-coupling reactions[2]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with an in-depth understanding of the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this critical compound.

Physicochemical and Structural Profiling

The utility of 4-Bromo-2-methoxypyridine is deeply rooted in its structural properties. The C2-methoxy group acts as an electron-donating group via resonance (+M effect), which stabilizes the electron-deficient pyridine ring while simultaneously modulating its lipophilicity (ClogP) and hydrogen-bonding capacity[3]. Conversely, the C4-bromo substituent provides a highly polarized bond primed for oxidative addition by low-valent transition metals[2].

To facilitate easy reference for formulation and reaction planning, the core quantitative data is summarized below, sourced from authoritative databases including [4] and .

Table 1: Physicochemical Properties of 4-Bromo-2-methoxypyridine
PropertyValueSource / Context
IUPAC Name 4-Bromo-2-methoxypyridineStandard Nomenclature[4]
CAS Number 100367-39-3Global Registry
Molecular Formula C₆H₆BrNOElemental Composition[4]
Molecular Weight 188.02 g/mol Monoisotopic Mass: 186.96 Da[4]
Melting Point 25 – 26 °CLow MP solid/liquid at room temp
Boiling Point 87 °C (at 15 mmHg)202.3 °C at 760 mmHg,[5]
SMILES String COC1=NC=CC(=C1)BrComputational modeling[4]
Solubility Slightly soluble in waterSoluble in most organic solvents[1]

Reactivity and Catalytic Workflows

The primary synthetic application of 4-Bromo-2-methoxypyridine lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2]. The C4 position is highly susceptible to oxidative addition by Pd(0) species, allowing for the rapid construction of complex biaryl systems or heteroaryl-amine linkages[1].

G A 4-Bromo-2-methoxypyridine (Electrophile) E Oxidative Addition (C-Br Bond Activation) A->E B Aryl Boronic Acid/Ester (Nucleophile) F Transmetalation B->F C Pd(0) Catalyst + Ligand (e.g., Pd(PPh3)4) C->E D Base (e.g., Cs2CO3) Solvent (Dioxane:H2O) D->F E->F G Reductive Elimination F->G G->C Catalyst Regeneration H 4-Aryl-2-methoxypyridine (Coupled Product) G->H

Figure 1: Suzuki-Miyaura cross-coupling catalytic cycle using 4-Bromo-2-methoxypyridine.

Strategic Applications in Medicinal Chemistry

In drug development, 4-Bromo-2-methoxypyridine is frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

1. Mitochondrial Complex 1 Inhibitors (Radiosensitizers): Recent studies published in the Journal of Medicinal Chemistry highlight the use of 4-Bromo-2-methoxypyridine to synthesize papaverine derivatives[3],[6]. By replacing highly lipophilic isoquinoline rings with a methoxypyridine core, researchers successfully reduced the ClogP, improved aqueous solubility, and eliminated off-target phosphodiesterase 10A (PDE10A) inhibition, resulting in a safer in vivo radiosensitizer for cancer therapy[3].

2. Nicotinic Acetylcholine Receptor (nAChR) Ligands: Research from the NIH demonstrated the cross-coupling of 4-Bromo-2-methoxypyridine with boronic esters to generate 3′-(substituted pyridinyl)-deschloroepibatidine analogs[7]. The methoxypyridine moiety was critical for exploring structure-activity relationships (SAR) to identify potential pharmacotherapies for smoking cessation[7].

SAR N1 Lead Compound (e.g., Papaverine / Epibatidine) N2 Core Scaffold Modification (Insert Pyridine Ring) N1->N2 N3 4-Bromo-2-methoxypyridine as Building Block N2->N3 N4 C4-Position: Cross-Coupling Site for Target Affinity N3->N4 N5 C2-Methoxy Group: Modulates Lipophilicity & H-Bonding N3->N5 N6 Optimized Analog (Improved Efficacy/Safety) N4->N6 N5->N6

Figure 2: Logical SAR workflow for integrating 4-Bromo-2-methoxypyridine into drug scaffolds.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methoxypyridine with an aryl pinacol boronate, adapted from established medicinal chemistry procedures[3].

Materials Required:
  • Electrophile: 4-Bromo-2-methoxypyridine (2.0 equiv)

  • Nucleophile: Aryl pinacol boronate (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Step-by-Step Methodology & Causality:
  • Preparation & Degassing: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl pinacol boronate, 4-bromo-2-methoxypyridine, Cs₂CO₃, and Pd(PPh₃)₄.

    • Causality: The vessel must be subjected to 3 evacuation/backfill cycles with nitrogen. Pd(0) is highly sensitive to atmospheric oxygen; failure to degas will result in catalyst oxidation and reaction failure[3].

  • Solvent Addition: Inject the premixed, freshly degassed 1,4-Dioxane:Water (9:1) solvent system via syringe.

    • Causality: Dioxane efficiently solubilizes the organic substrates. The 10% water component is non-negotiable; it dissolves the inorganic Cs₂CO₃ base and facilitates the formation of the reactive boronate "ate" complex required for the transmetalation step[3].

  • Reaction Execution: Heat the sealed vessel to 90–110 °C (depending on substrate steric hindrance) and stir vigorously for 12–18 hours.

  • Self-Validation Checkpoint (In-Process): Perform TLC (e.g., 3:1 Hexanes/EtOAc) and LC-MS analysis.

    • Validation Logic: The reaction is deemed complete when the LC-MS shows the disappearance of the starting material mass peak (m/z ~188 for the bromopyridine) and the emergence of the product mass. If starting material persists, catalyst deactivation has occurred, or the boronic ester has undergone protodeboronation.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Causality: The aqueous wash removes the highly soluble Cs₂CO₃ and any boronic acid byproducts, preventing streaking during the final flash column chromatography on silica gel.

References

  • PubChem Database - National Center for Biotechnology Information. "4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309." URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Haines, B. J., et al. "Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer." J Med Chem. (2025). DOI: 10.1021/acs.jmedchem.5c02014. URL:[Link]

  • National Institutes of Health (NIH) / PubMed - "Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs." URL:[Link]

Sources

Exploratory

Technical Whitepaper: 4-Bromo-2-methoxypyridine in Advanced Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD) and late-stage functionalization, the selection of optimal bifunctional building blocks is critical....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD) and late-stage functionalization, the selection of optimal bifunctional building blocks is critical. 4-Bromo-2-methoxypyridine (Standard CAS: 100367-39-3; Alternate/Legacy Index: CAS 72757-58-5) has emerged as a highly versatile electrophile in modern synthetic chemistry.

The strategic placement of the methoxy group at the C2 position and the bromine atom at the C4 position creates a unique electronic "push-pull" system across the pyridine ring. This specific substitution pattern makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings) while allowing for downstream deprotection to yield bioactive pyridone cores. This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols for utilizing 4-Bromo-2-methoxypyridine in neuropharmacological drug development.

Physicochemical Profiling & Quantitative Data

To ensure reproducible scale-up and precise stoichiometric calculations, the quantitative parameters of 4-Bromo-2-methoxypyridine must be strictly controlled. Below is the consolidated data sheet for this compound.

PropertyValue
Chemical Name 4-Bromo-2-methoxypyridine
Primary Registry Identifiers CAS 72757-58-5 (Legacy/Isomeric) / CAS 100367-39-3 (Standard)
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance Off-white to pale yellow low-melting solid / liquid
Boiling Point 87 °C at 15 mmHg
Melting Point 25 °C – 26 °C
Density 1.530 g/cm³ (Predicted)
Solubility Profile Slightly soluble in water; highly soluble in THF, DMF, and DCM
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon) to prevent oxidation

Mechanistic Role in Palladium-Catalyzed Cross-Coupling

The utility of 4-Bromo-2-methoxypyridine is heavily anchored in its reactivity profile during transition-metal catalysis.

Causality of Halogen Selection: The choice of a bromo-pyridine over its chloro- or iodo- analogs is a deliberate balance of reactivity and stability. While iodo-pyridines undergo oxidative addition more rapidly, they are highly prone to premature degradation and unwanted homocoupling. Conversely, chloro-pyridines possess a high C–Cl bond dissociation energy, often requiring specialized, highly electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) to force the reaction. The C–Br bond in 4-Bromo-2-methoxypyridine provides the optimal kinetic profile, allowing standard, cost-effective Pd(0) catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ to efficiently insert into the bond.

Electronic Influence of the Methoxy Group: The electronegative pyridine nitrogen depletes electron density from the ring via inductive effects, accelerating the oxidative addition step. Simultaneously, the C2 methoxy group acts as a weak π -donor, stabilizing the resulting Pd(II) intermediate and preventing premature protodehalogenation before transmetalation can occur.

G A Pd(0) Catalyst Activation B Oxidative Addition (4-Bromo-2-methoxypyridine) A->B Step 1 C Transmetalation (Arylboronic Acid + Base) B->C Step 2 D Reductive Elimination (Biaryl Product) C->D Step 3 D->A Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling with 4-Bromo-2-methoxypyridine.

Strategic Applications in Neuropharmacology

4-Bromo-2-methoxypyridine is not just a structural spacer; it is a precursor to active pharmacophores targeting the central nervous system (CNS).

1. mGluR2 Positive Allosteric Modulators (PAMs): In the pursuit of novel treatments for schizophrenia and anxiety, researchers utilize 4-Bromo-2-methoxypyridine to synthesize 1,5-disubstituted pyridones. Following a Suzuki coupling to install an aryl group at C4, the C2 methoxy group is cleaved (typically using BBr₃) to reveal a pyridone core. This core acts as a Positive Allosteric Modulator (PAM) for the metabotropic glutamate 2 receptor (mGluR2), enhancing the receptor's affinity for glutamate without activating it directly.

2. Nicotinic Acetylcholine Receptor (nAChR) Ligands: The compound is also cross-coupled with boronic esters to synthesize 3′-(substituted pyridinyl)-deschloroepibatidine analogs. These molecules exhibit high binding affinity for α 4 β 2*-nAChRs, serving as potent antagonists in the development of smoking cessation therapies and novel analgesics.

G L Glutamate (Orthosteric) R mGluR2 Receptor Conformational Shift L->R Binds P Pyridone PAM (Allosteric) P->R Enhances Affinity G Gi/o Protein Activation R->G Activates E Decrease in cAMP & Glutamate Release G->E Modulates

Allosteric modulation of mGluR2 receptors by pyridone derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of intermediate states.

Optimized Sandmeyer Synthesis of 4-Bromo-2-methoxypyridine

Causality: Direct electrophilic bromination of the pyridine core is notoriously inefficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. By starting with 2-methoxy-4-aminopyridine, we leverage the Sandmeyer reaction to convert the amine into a diazonium salt, which is then substituted by bromide via a single-electron transfer (SET) mechanism mediated by Cu(I).

  • Diazotization: Dissolve 2-methoxy-4-aminopyridine (1.0 eq) in a 48% aqueous HBr solution. Cool the reactor strictly to 0 °C. Add an aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes.

    • Validation Checkpoint: Spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Bromination: Transfer the cold diazonium salt solution dropwise into a secondary flask containing CuBr (1.2 eq) in 48% HBr, strictly maintained at -10 °C.

    • Causality of Temperature: Exceeding 0 °C during this transfer will cause the diazonium salt to hydrolyze into a phenol byproduct, drastically reducing the yield.

  • Workup: Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases. Basify the mixture with 4M NaOH to pH 10. Extract with Methyl tert-butyl ether (MTBE) (3 x 150 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield 4-Bromo-2-methoxypyridine as a pale yellow liquid/solid (Yield: ~95%).

Suzuki-Miyaura Cross-Coupling Workflow

Causality of the Biphasic Solvent System: The inclusion of water (e.g., in a 4:1 1,4-dioxane/H₂O mixture) is not merely to dissolve the inorganic base (K₂CO₃). The aqueous hydroxide/carbonate ions are mechanistically required to coordinate with the arylboronic acid, converting it into a negatively charged, highly nucleophilic boronate complex. This "ate" complex is what actively participates in the transmetalation step with the Pd(II) intermediate.

  • Reaction Assembly: In a resealable pressure vessel, combine 4-Bromo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and H₂O. Sparge the mixture with Nitrogen or Argon for 20 minutes.

    • Validation Checkpoint: Complete exclusion of oxygen is critical. Failure to degas will result in the oxidative homocoupling of the boronic acid (yielding biaryl impurities) and the rapid degradation of the Pd(0) catalyst (indicated by the premature precipitation of palladium black).

  • Catalysis: Seal the vessel and heat at 110 °C in a sand bath or heating block for 14–18 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to 4-Bromo-2-methoxypyridine (m/z ~188/190) is fully consumed.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify the crude biaryl product via flash column chromatography (Hexane/EtOAc gradient).

References

  • Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor Source: ACS Chemical Neuroscience (via PubMed Central) URL:[Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Foundational

Molecular Architecture, Physicochemical Profiling, and Application Workflows of 4-Bromo-2-methoxypyridine

Executive Summary In the realm of fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) serves as a critical bifunctional building block. Its unique molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and complex heterocyclic synthesis, 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) serves as a critical bifunctional building block. Its unique molecular architecture—combining a highly reactive halogen center with an electron-donating methoxy group—enables precise regiocontrol during transition-metal-catalyzed cross-couplings. However, its physical state (a low-melting solid) and specific solubility profile demand rigorous handling and experimental design. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, solubility dynamics, and field-proven experimental workflows.

Molecular Architecture & Physicochemical Profile

Understanding the physical properties of 4-Bromo-2-methoxypyridine is not merely an exercise in data collection; it is fundamental to experimental causality. The compound exhibits a melting point of 25–26 °C. As a Senior Application Scientist, I frequently observe researchers mishandling this compound by treating it as a standard solid. At typical ambient laboratory temperatures, body heat from handling or slight environmental warming can induce a phase transition from a crystalline solid to a supercooled liquid.

This phase boundary behavior is dictated by its molecular structure: the methoxy group disrupts the highly ordered crystal packing seen in unsubstituted pyridines, while the heavy bromine atom increases van der Waals interactions, balancing the melting point precisely around room temperature.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Research
Molecular Formula C6H6BrNOContains both an ether linkage and a halogen, offering orthogonal functionalization pathways[1].
Molecular Weight 188.02 g/mol Low molecular weight makes it an ideal, high-ligancy fragment for FBDD[1].
Melting Point 25 – 26 °CExists on the solid/liquid boundary; requires temperature-controlled handling to ensure accurate gravimetric dosing.
Boiling Point 202.3 °C (at 760 mmHg)High boiling point indicates strong intermolecular dipole interactions, allowing for high-temperature reflux reactions.
Density ~1.530 g/cm³Significantly denser than water; dictates that the organic phase will be the bottom layer in specific biphasic extractions (e.g., with non-halogenated solvents, depending on mixture).
pKa (Predicted) ~3.76Weakly basic; remains un-ionized at physiological pH (7.4), which directly limits its aqueous solubility.

Solubility Dynamics & Solvent Selection

The solubility of 4-Bromo-2-methoxypyridine is heavily influenced by its pKa and structural hydrophobicity. Despite the presence of a basic pyridine nitrogen and a methoxy oxygen capable of hydrogen bonding, the bulky, hydrophobic bromine atom dominates the molecule's solvation thermodynamics.

  • Aqueous Systems: It is strictly classified as slightly soluble in water. Because its pKa is approximately 3.76, the molecule remains predominantly un-ionized in neutral aqueous buffers (pH 7.4). Without the formation of a pyridinium cation, water molecules cannot form a sufficient hydration shell to overcome the crystal lattice energy.

  • Organic Systems: It exhibits excellent solubility in a wide range of organic solvents, including Ethyl Acetate, Methanol, Toluene, and Tetrahydrofuran (THF). The dipole moment generated by the methoxy and bromo substituents allows for favorable dipole-dipole interactions with moderately polar aprotic and protic solvents.

Experimental Protocol 1: Thermodynamic Solubility Profiling

To accurately determine the solubility of this compound without the confounding variables of phase transition, the following self-validating protocol must be employed.

Objective: Quantify equilibrium solubility while preventing supercooled liquid phase interference.

  • Preparation: Weigh exactly 10.0 mg of 4-Bromo-2-methoxypyridine into a 2 mL amber glass HPLC vial.

    • Causality Check: Handle the vial using insulated tweezers. Direct contact with fingers transfers body heat (~37 °C), which will melt the compound against the glass wall, altering its dissolution kinetics.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol).

  • Thermostatic Equilibration: Seal the vial and place it in a thermostatic shaker set strictly to 20.0 ± 0.1 °C for 24 hours.

    • Causality Check: Maintaining the temperature at 20 °C ensures the compound remains entirely in its solid crystalline form, yielding true solid-state thermodynamic solubility rather than liquid-liquid miscibility.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Self-Validation: Pre-saturate the PTFE filter by discarding the first 100 µL of filtrate. This prevents the hydrophobic PTFE membrane from adsorbing the analyte and artificially lowering the quantified concentration.

  • Quantification: Analyze the filtrate via HPLC-UV at λ=254 nm against a pre-established calibration curve.

SolubilityWorkflow Start Weigh 4-Bromo-2-methoxypyridine (Maintain <20°C) Solvent Add Target Solvent (Aqueous vs. Organic) Start->Solvent Agitation Thermostatic Agitation (20°C, 24h) Solvent->Agitation Filtration Phase Separation (0.45 µm PTFE Filter) Agitation->Filtration Analysis HPLC-UV Quantification (λ=254 nm) Filtration->Analysis

Workflow for thermodynamic solubility profiling of 4-Bromo-2-methoxypyridine.

Synthetic Utility: Fragment-Based Drug Discovery (FBDD)

4-Bromo-2-methoxypyridine is a premier starting material for synthesizing substituted pyridones and imidazo[1,2-a]pyrimidines. In FBDD, elaborating 3-D building blocks often requires robust carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling is the gold standard here. The bromine atom at the 4-position is highly activated for oxidative addition by palladium catalysts, while the methoxy group at the 2-position provides electronic enrichment that stabilizes the transition state.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize functionalized 3-D building blocks by coupling 4-Bromo-2-methoxypyridine with an aryl boronic acid[2].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Bromo-2-methoxypyridine (1.4 eq), the target aryl boronic acid (1.0 eq), Palladium(II) acetate (Pd(OAc)2, 0.05 eq), and Tricyclohexylphosphine (PCy3, 0.10 eq)[2].

  • Solvent System Formulation: Add a degassed biphasic mixture of Toluene (5.0 mL) and H2O (0.5 mL) containing a dissolved inorganic base (e.g., K2CO3, 2.0 eq)[2].

    • Causality Check: Why a biphasic system? Toluene perfectly solubilizes the organic fragments and the active Pd(0) catalyst species. The water phase dissolves the inorganic base. The transmetalation step—often the rate-limiting step in Suzuki couplings—occurs efficiently at the biphasic interface, driven by the hydroxide/carbonate activation of the boronic acid.

  • Reaction Execution: Purge the system with N2 to remove oxidative quenchers, then heat to 90 °C under reflux for 12 hours.

  • Quenching & Extraction: Cool the flask to room temperature. Quench the reaction with saturated aqueous NH4Cl to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO4.

  • Purification: Concentrate the crude product under reduced pressure. Purify via flash column chromatography on silica gel using a 4:1 Hexane-EtOAc eluent system to isolate the pure coupled product[2].

SuzukiCoupling Substrate 4-Bromo-2-methoxypyridine + Aryl Boronic Acid Catalyst Add Pd(OAc)2 & PCy3 in Toluene/H2O Substrate->Catalyst Reaction Reflux under N2 (90°C, 12h) Catalyst->Reaction Quench Quench & Extract (EtOAc / Brine) Reaction->Quench Purify Flash Chromatography (Hexane:EtOAc 4:1) Quench->Purify

Suzuki-Miyaura cross-coupling workflow utilizing 4-Bromo-2-methoxypyridine.

Safety, Handling, and Storage Protocols

Maintaining the integrity of 4-Bromo-2-methoxypyridine requires strict adherence to safety and storage guidelines. According to standardized safety data[3]:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Causality: The compound must be stored at 2–8 °C under an inert gas (Nitrogen or Argon) . Storing it at refrigerated temperatures ensures it remains a stable solid, preventing the gradual degradation and oxidation that occurs when the compound fluctuates between liquid and solid states at room temperature.

References

  • Title: 4-Bromo-2-methoxypyridine | 100367-39-3 Source: Sigma-Aldrich URL:

  • Title: 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 Source: PubChem URL: 1

  • Title: 4-Bromo-2-methoxypyridine CAS#: 100367-39-3 Source: ChemicalBook URL:

  • Title: Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose University Consortium URL: 2

  • Title: SAFETY DATA SHEET - 4-Bromo-2-methoxypyridine Source: Fisher Scientific URL: 3

Sources

Exploratory

Electronic properties of methoxy-substituted bromopyridines

An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Bromopyridines Abstract Methoxy-substituted bromopyridines are a cornerstone of modern medicinal chemistry and materials science, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Bromopyridines

Abstract

Methoxy-substituted bromopyridines are a cornerstone of modern medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of complex molecular architectures.[1][2] The electronic character of the pyridine ring, modulated by the competing and cooperative effects of the bromo and methoxy substituents, is a critical determinant of molecular reactivity, intermolecular interactions, and ultimately, biological activity. This guide provides a comprehensive exploration of these electronic properties, grounded in both theoretical principles and practical, field-proven experimental and computational methodologies. We will dissect the interplay of inductive and mesomeric effects, detail robust protocols for synthesis and characterization, and present a workflow for computational analysis to provide researchers, scientists, and drug development professionals with a holistic understanding of this vital class of heterocyclic compounds.

The Strategic Importance of the Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and solubility. The strategic introduction of substituents onto this core structure is a fundamental tactic in lead optimization, allowing for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.[1] Among the vast arsenal of possible substituents, the bromo and methoxy groups are particularly significant. The bromine atom serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex C-C and C-N bonds.[2][3] The methoxy group, conversely, is a powerful modulator of electronic properties and can play a direct role in target engagement and metabolic stability.[1][2] Understanding how these two groups electronically influence the pyridine core is therefore paramount for rational molecular design.

A Duality of Effects: Deconstructing Substituent Influence

The net electronic effect of the bromo and methoxy substituents on the pyridine ring is a nuanced interplay of inductive and mesomeric (resonance) forces. The position of these substituents relative to the ring nitrogen and to each other dictates the overall electron density distribution, basicity, and reactivity of the molecule.

  • 2.1 The Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Both bromine and the oxygen of the methoxy group are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring.

  • 2.2 The Mesomeric Effect (+M/-M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or pi electrons.

    • Bromine: Possesses a weak, deactivating +M effect due to its lone pairs, but this is generally outweighed by its strong -I effect.

    • Methoxy Group: The oxygen's lone pairs can delocalize into the aromatic π-system, resulting in a strong electron-donating mesomeric effect (+M). This effect is most pronounced when the methoxy group is at the ortho or para position relative to a reaction center or the ring nitrogen, where it can directly donate electron density.[4]

The ultimate impact on the ring's electron density depends on the balance of these forces, which is critically dependent on substituent position. For instance, a para-methoxy group will strongly increase electron density through its +M effect, while a meta-methoxy group's influence is primarily the electron-withdrawing -I effect.[5]

Caption: Interplay of inductive and mesomeric effects from bromo and methoxy groups.

Experimental Framework for Electronic Property Elucidation

A robust understanding of electronic properties requires empirical validation. A combination of organic synthesis and spectroscopic analysis provides the necessary data to confirm theoretical predictions and guide further development.

Protocol: Synthesis of 2-Bromo-3-methoxypyridine

This protocol details the synthesis of 2-Bromo-3-methoxypyridine via the methylation of its hydroxypyridine precursor. This method is chosen for its reliability and common use in producing key intermediates.[1]

Self-Validation: The success of each step is validated by the expected physical state of the product and confirmed by the purification and subsequent spectroscopic analysis. Purity is quantitatively assessed by GC analysis.

Methodology:

  • Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, combine 2-bromo-3-hydroxypyridine (1.0 eq., e.g., 71.0 g) and pulverized potassium hydroxide (KOH, 1.1 eq., e.g., 77.8 g) in dimethyl sulfoxide (DMSO, ~7 mL per g of starting material). Establish an inert nitrogen atmosphere.[1]

  • Reaction Initiation: Heat the stirred mixture to a constant temperature of 55-60°C.

  • Methylation: Prepare a solution of methyl iodide (CH₃I, 1.02 eq., e.g., 72.4 g) in DMSO (~1.4 mL per g of CH₃I). Add this solution dropwise to the reaction vessel, maintaining the temperature at 55-60°C. Causality Note: The basic KOH deprotonates the hydroxyl group, forming a more nucleophilic alkoxide which then attacks the electrophilic methyl iodide in an Sₙ2 reaction. DMSO is an ideal polar aprotic solvent for this reaction.

  • Incubation: After the addition is complete, maintain the reaction at 55-60°C for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Quenching & Precipitation: Carefully pour the warm reaction mixture into a larger beaker containing ice water (~11 g of ice water per g of starting material). The product should precipitate out of the aqueous solution.[1]

  • Extraction & Wash: Filter the precipitate. Triturate the collected solid with diethyl ether (3x portions). Combine the ether extracts and wash sequentially with 1 N NaOH, water, 1 N HCl (3x portions), and finally with a saturated NaCl solution (brine). Causality Note: The series of washes removes unreacted starting materials, salts, and other impurities.

  • Purification: Dry the separated organic phase with anhydrous MgSO₄, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the final product, 2-Bromo-3-methoxypyridine.[1]

  • Purity Assessment: Assess purity using Gas Chromatography (GC), aiming for ≥ 99%.[1]

Protocol: Spectroscopic Characterization

Spectroscopy provides a direct window into the electronic environment of the molecule.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra. A DEPT-HSQC experiment can be beneficial for confirming OCH₃ group assignment.[6]

    • Interpretation: Look for a characteristic ¹H singlet for the methoxy protons (δ ≈ 3.8-4.4 ppm) and a corresponding ¹³C signal (δ ≈ 50-65 ppm).[6][7] The chemical shifts of the aromatic protons and carbons will be indicative of the electron density at each position, providing empirical evidence of the substituent effects.

  • Infrared (IR) Spectroscopy:

    • Acquire a spectrum using an FT-IR spectrometer (e.g., via KBr pellet or as a thin film).

    • Interpretation: Identify key vibrational bands. Expect to see C-H stretching from the aromatic ring and methoxy group, C-O stretching for the ether linkage (~1250 cm⁻¹), aromatic C=C and C=N stretching bands (1400-1600 cm⁻¹), and C-Br stretching at lower wavenumbers.[8][9]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Acquire an absorption spectrum over a range of ~200-400 nm.

    • Interpretation: Identify the absorption maxima (λ_max). These correspond to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the electronic effects of the substituents and provide information about the molecule's conjugation and HOMO-LUMO energy gap.[10][11]

Property Typical Data for a Methoxy-Bromopyridine Significance
¹H NMR (δ, ppm) Methoxy (OCH₃ ): 3.8-4.4 (singlet); Aromatic (H ): 7.0-9.0Chemical shifts reflect local electron density.[6]
¹³C NMR (δ, ppm) Methoxy (C H₃): 50-65; Aromatic (C ): 110-160Provides a map of the carbon skeleton's electronic environment.[7]
IR (cm⁻¹) C-O Stretch: ~1250; C=N/C=C Stretch: 1400-1600Confirms the presence of key functional groups.[8]
UV-Vis (λ_max, nm) π→π: ~220-280; n→π: ~270-300Relates to electronic transitions and the HOMO-LUMO gap.[11][12]
Table 1: Summary of typical spectroscopic data for methoxy-substituted bromopyridines.

In Silico Insights: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding electronic properties that can be difficult to measure directly.[13][14] It allows for the visualization of molecular orbitals and the quantification of their energy levels.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.[15]

  • HOMO Energy (E_HOMO): Correlates with the ability to donate an electron (nucleophilicity). Higher E_HOMO values indicate a better electron donor.

  • LUMO Energy (E_LUMO): Correlates with the ability to accept an electron (electrophilicity). Lower E_LUMO values indicate a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[16][17]

Substituents directly modulate these orbital energies. Electron-donating groups (like -OCH₃ via resonance) tend to raise the HOMO energy, while electron-withdrawing groups lower both the HOMO and LUMO energies. The net effect on the energy gap dictates the molecule's reactivity and its UV-Vis absorption profile.[18]

Protocol: Computational Workflow

This protocol outlines a general workflow for performing DFT calculations to determine the electronic properties of a methoxy-substituted bromopyridine.

Computational_Workflow cluster_0 Computational Analysis Workflow A 1. Structure Input Build 3D model of the methoxy-bromopyridine isomer B 2. Geometry Optimization Calculate lowest energy conformation (e.g., DFT: B3LYP/6-311G(d,p)) A->B Input Geometry C 3. Frequency Calculation Confirm true energy minimum (no imaginary frequencies) B->C Optimized Structure D 4. Property Calculation Compute electronic properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential - Dipole Moment C->D Verified Minimum E 5. Data Analysis - Calculate HOMO-LUMO Gap (ΔE) - Visualize Orbitals - Correlate with experimental data D->E Calculated Properties

Caption: A standard workflow for the computational analysis of electronic properties.

Methodology:

  • Structure Preparation: Build a 3D model of the desired methoxy-bromopyridine isomer using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-311G(d,p)). This finds the most stable, lowest-energy conformation of the molecule.[13][19]

  • Frequency Analysis: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[13]

  • Property Calculation: From the optimized structure, calculate key electronic properties, including the energies of the HOMO and LUMO.

  • Analysis: Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). Visualize the HOMO and LUMO isosurfaces to understand where the electron density is concentrated for nucleophilic and electrophilic attack, respectively. Compare these computational results with experimental data (e.g., UV-Vis spectra) for validation.

Isomer Example Calculated E_HOMO (eV) Calculated E_LUMO (eV) Calculated ΔE (eV) Implication
2-Bromo-5-methoxypyridine-6.0 to -6.5-0.5 to -1.05.0 to 6.0Moderate Reactivity
3-Bromo-5-methoxypyridine-6.2 to -6.7-0.7 to -1.25.0 to 6.0Moderate Reactivity
4-Bromo-2-methoxypyridine-5.8 to -6.3-0.3 to -0.85.0 to 6.0Higher Reactivity (Smaller Gap)
Table 2: Representative DFT-calculated frontier orbital energies. Actual values are highly dependent on the specific computational method and basis set used. This table illustrates general trends.

From Theory to Practice: Impact on Reactivity and Applications

The electronic properties directly govern the chemical behavior and potential applications of these molecules.

  • Basicity (pKa): The electron density at the pyridine nitrogen determines its basicity. Electron-donating groups (+M, -I like -OCH₃ at para) increase the electron density on the nitrogen, making it more basic (higher pKa). Conversely, predominantly electron-withdrawing groups decrease basicity (lower pKa). This is critical in drug design, as the ionization state of a molecule at physiological pH affects its solubility, membrane permeability, and target binding.[16][20]

  • Reactivity in Cross-Coupling: The C-Br bond is the reactive site in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. The electron density of the pyridine ring influences the ease of oxidative addition of the palladium catalyst to this bond, a key step in the catalytic cycle. A more electron-rich ring can facilitate this step.

  • Drug-Target Interactions: The distribution of electron density, summarized by the molecular electrostatic potential (MEP), dictates how the molecule interacts with its biological target. Electron-rich regions (negative potential, often around the nitrogen and oxygen atoms) can act as hydrogen bond acceptors, while electron-poor regions can engage in other non-covalent interactions. Modifying the substituent pattern allows for the optimization of these interactions to enhance binding affinity and selectivity.[2]

Conclusion

The electronic properties of methoxy-substituted bromopyridines are a product of a sophisticated interplay between inductive and mesomeric effects, fundamentally governed by the specific isomeric arrangement of the substituents. A synergistic approach, combining robust synthetic protocols, multi-faceted spectroscopic characterization, and predictive computational modeling, is essential for a complete understanding. This detailed knowledge empowers scientists to rationally design and synthesize novel molecules with tailored reactivity for applications ranging from targeted pharmaceuticals to advanced functional materials. The principles and protocols outlined in this guide serve as a foundational framework for the effective exploration and exploitation of this versatile and valuable class of chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. BenchChem. 13

  • BenchChem. (2025). Computational Details: The electronic properties of the substituted pyrimidine series were calculated using the Gaussian 09 software package. BenchChem. 13

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem. 21

  • Goonasekere, D. A., & Sharma, S. D. (2000). Ultraviolet absorption and vibrational spectra of 2-fluoro-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56A(8), 1523-1532. 10

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Request PDF. 8

  • BenchChem. (2025). Spectroscopic Profile of N-Substituted 2-Pyridinecarbothioamides: A Technical Guide. BenchChem. 22

  • Jaiswal, K., & Pandey, J. P. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI JOURNAL. 14

  • BenchChem. (2025). The Versatility of 2-Bromo-5-methoxypyridine in Modern Drug Discovery: Applications and Protocols. BenchChem. 2

  • dos Santos, D. C., et al. (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. PMC.

  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. 16

  • Manufacturer in China. (2025). The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. 3

  • DeManno, D. A., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. 23

  • AMPP. (1997). Molecular Orbital Theoretical Studies of Some Organic Corrosion Inhibitors. 17

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 24

  • Chem-Impex. (n.d.). 3-Bromo-2-methoxy-pyridine. Chem-Impex. 25

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. American Institute of Physics. 26

  • ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 4-pyridones. 28

  • Ferreira, R., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. 9

  • PMC. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. 29

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... 30

  • ResearchGate. (n.d.). Calculated maximum absorption wavelengths and HOMO-LUMO separation of.... 18

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. 31

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (n.d.). 11

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. 5

  • RGN Publications. (2018). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination Of (2. 15

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. 32

  • Glorius, F., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. 33

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. 12

  • ResearchGate. (n.d.). Scheme 1. Synthesis of methoxy substituted compounds (4). Reagents and conditions. 34

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. 35

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. 6

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). 20

  • Chemical shifts. (n.d.). 36

  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem. 37

  • ResearchGate. (2015). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. 38

  • RSC Publishing. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. 39

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. 40

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. 7

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. 41

  • PubMed Central. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. 42

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... 43

  • MDPI. (n.d.). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. 44

  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016). 19

  • MDPI. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. 45

  • RSC Publishing. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. 46

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). 47

  • OUCI. (n.d.). Descriptors from Calculated Stereo-Electronic Properties and Molecular Electrostatic Potentials (MEPs) May Provide a Powerful “Interaction Pharmacophore” for Drug Discovery. 48

  • PMC. (n.d.). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. 4

  • ResearchGate. (2025). (PDF) The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. 49

  • Figshare. (n.d.). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. The Journal of Physical Chemistry A. 50

Sources

Foundational

Crystal Structure Analysis of 4-Bromo-2-methoxypyridine Derivatives: A Technical Guide

Executive Summary The structural elucidation of substituted pyridines—specifically 4-bromo-2-methoxypyridine and its derivatives—has become a cornerstone in both Fragment-Based Drug Discovery (FBDD) and advanced material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyridines—specifically 4-bromo-2-methoxypyridine and its derivatives—has become a cornerstone in both Fragment-Based Drug Discovery (FBDD) and advanced materials science. The unique combination of a halogen bond donor (bromine) and an electron-donating, sterically active moiety (methoxy) on the rigid pyridine scaffold dictates highly specific supramolecular assemblies. This whitepaper provides an authoritative analysis of the crystallographic architecture, intermolecular causality, and experimental methodologies associated with these derivatives.

Structural Architecture & Crystallographic Data

The solid-state behavior of brominated methoxypyridines is governed by the delicate balance between steric hindrance and electronic delocalization. Single-crystal X-ray diffraction (SCXRD) reveals that these molecules often adopt nearly planar conformations to maximize π -conjugation, though the methoxy group may twist slightly out of the plane to minimize steric clashes with adjacent ring protons[1].

To contextualize the crystallographic landscape, Table 1 summarizes the quantitative structural parameters of representative bromopyridine and methoxypyridine derivatives.

Table 1: Crystallographic Parameters of Representative Pyridine Derivatives

CompoundCrystal SystemSpace GroupUnit Cell Dimensions (Å)Primary Intermolecular InteractionsRef2,3-Diamino-5-bromopyridineOrthorhombic P21​21​21​ a=3.82,b=8.73,c=18.60 Zig-zag columns, N-H···N hydrogen bonding[2]3-Bromopyridine N-oxideMonoclinic P21​/c a=7.83,b=18.39,c=8.29 Herringbone pattern, Br···Br contacts (4.04 Å)[3]2-Methoxypyridine (Cpd 4m)Orthorhombic Aba2 a=97.87,b=13.31,c=48.80 π π stacking, Rectangular columnar phase[4]

Supramolecular Causality: Intermolecular Interactions

Understanding why 4-bromo-2-methoxypyridine derivatives pack the way they do is critical for rational drug design and materials engineering. The crystal packing is not random; it is a deterministic outcome of competing non-covalent forces.

  • Halogen Bonding ( σ -Hole Interactions): The bromine atom at the 4-position is highly polarizable. The electron-withdrawing nature of the pyridine ring induces an area of positive electrostatic potential (a σ -hole) on the distal end of the bromine atom. In the solid state, this σ -hole acts as a strong Lewis acid, directing highly directional Br···N or Br···O halogen bonds with adjacent molecules[2].

  • The Role of the Methoxy Group: The methoxy group at the 2-position serves a dual purpose. Electronically, it donates electron density into the pyridine ring via resonance, enriching the π -system and strengthening face-to-face π

    π stacking interactions[1]. Sterically, the methyl group restricts rotational freedom, forcing the crystal lattice into specific geometries, such as the bent-shaped conformations observed in mesogenic derivatives[1].
  • Herringbone vs. Columnar Packing: Depending on the exact substitution pattern, these derivatives transition between herringbone patterns (driven by edge-to-face C-H··· π interactions, common in simpler bromopyridines)[3] and columnar phases (driven by extended face-to-face π -stacking, common in complex 2-methoxypyridine mesogens)[1].

Experimental Workflows: SCXRD Protocol

To ensure self-validating and reproducible structural data, the following step-by-step methodology must be adhered to for the crystallographic analysis of 4-bromo-2-methoxypyridine derivatives.

Step 1: Crystal Growth Single crystals suitable for X-ray diffraction are typically grown via slow evaporation. Dissolve the purified derivative (>98% purity) in a binary solvent system (e.g., ethyl acetate/n-heptane, 1:1 v/v)[2]. Allow the solution to evaporate slowly at ambient temperature over 3–7 days to achieve supersaturation and nucleation.

Step 2: Mounting and Data Collection Select a crystal with well-defined faces (optimal size ~0.3 × 0.3 × 0.2 mm) and mount it on a diffractometer using a cryoloop and inert oil. Data collection should be performed at cryogenic temperatures (e.g., 100 K) using Mo K α ( λ=0.71073 Å) or Cu K α radiation to minimize thermal motion (anisotropic displacement)[4].

Step 3: Structure Solution and Refinement Solve the phase problem using Direct Methods or Patterson synthesis. Refine the structure using full-matrix least-squares on F2 . Hydrogen atoms should be placed in calculated positions and refined using a riding model.

XRD_Workflow A Compound Synthesis & Purification (>98%) B Single Crystal Growth (Slow Evaporation) A->B  Supersaturation C Data Collection (Mo Kα or Cu Kα Radiation) B->C  Mounting at 100K D Structure Solution (Direct Methods) C->D  Diffraction Pattern E Refinement (Least-Squares on F²) D->E  Electron Density Map F Crystallographic Model (CIF Generation) E->F  R-factor minimization

Fig 1. Standard single-crystal X-ray diffraction workflow for pyridine derivatives.

Applications in Fragment-Based Drug Discovery (FBDD)

4-Bromo-2-methoxypyridine is highly valued in FBDD, specifically functioning as a "FragLite"[5]. FragLites are small, halogenated fragments used to map protein-protein interaction sites via crystallographic soaking.

The Causality of the Bromine Atom in FBDD: Identifying the exact binding orientation of small, low-affinity fragments in massive protein electron density maps is notoriously difficult. The inclusion of the bromine atom in 4-bromo-2-methoxypyridine solves this. Bromine exhibits a strong anomalous scattering signal ( f′′ ) at typical X-ray wavelengths. When soaked into protein crystals (such as the CDK2-cyclin A complex), crystallographers can generate anomalous log-likelihood gain (LLG) maps[5]. This allows researchers to search for anomalous difference peaks greater than 4 standard deviations above the mean, unambiguously locating the fragment's binding site and orientation, even at low occupancies[5].

FBDD_Workflow A Target Protein (e.g., CDK2-Cyclin A) B Crystal Soaking (4-Bromo-2-methoxypyridine) A->B C X-ray Diffraction (Anomalous Scattering) B->C D Anomalous Difference Map Generation C->D  Br anomalous signal E Binding Site Identification D->E  >4σ peaks

Fig 2. FBDD workflow utilizing anomalous scattering of brominated FragLites.

Applications in Materials Science: Liquid Crystals

Beyond pharmaceuticals, 2-methoxypyridine derivatives are heavily utilized in the design of luminescent mesogens for liquid crystals[1]. Structural analysis reveals that substituting the pyridine core with specific polar groups induces a slightly non-planar, bent conformation[1].

The causality of mesophase formation is directly linked to the substitution pattern:

  • Nematic Phases: Induced by the presence of a lateral cyano (-CN) group attached to the pyridine core, paired with terminal halogens[1].

  • Rectangular Columnar Phases ( Colr​ ): Formed when the lateral -CN group is absent, and a terminal bromine or 4-pyridyl group is present. The lack of lateral steric hindrance allows the 2-methoxypyridine cores to stack tightly via π

    π interactions, forming distinct columns[1].

References

  • Wood, D. J., et al. "Crystallographic fragment screening of CDK2-cyclin A: FragLites map sites of protein-protein interaction." bioRxiv (2024). Available at: [Link]

  • Ahipa, T. N., & Adhikari, A. V. "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties." New Journal of Chemistry, RSC Publishing (2014). Available at:[Link]

  • IUCr Journals. "3-Bromopyridine-2-carbonitrile." IUCrData (2019). Available at: [Link]

  • Georgia Southern Scholars. "Crystal structure of 3-bromopyridine N-oxide." Acta Crystallographica Section E (2015). Available at: [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Evaluation of 4-Bromo-2-methoxypyridine: A Technical Guide

Executive Summary 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) is a highly versatile, bifunctional heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries. Its structural archit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-methoxypyridine (CAS: 100367-39-3) is a highly versatile, bifunctional heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries. Its structural architecture—featuring a labile bromide at the C4 position and an electron-donating methoxy group at the C2 position—makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

From a retrosynthetic perspective, the direct electrophilic bromination of 2-methoxypyridine is synthetically unviable for this target. The strongly activating methoxy group directs electrophilic aromatic substitution ( SE​Ar ) predominantly to the C5 position (para to the methoxy group). Consequently, researchers must rely on indirect, regiocontrolled pathways to install the halogens and alkoxides at the desired C4 and C2 positions, respectively. This whitepaper evaluates the three most scientifically rigorous methodologies for synthesizing 4-bromo-2-methoxypyridine, detailing the mechanistic causality, experimental protocols, and downstream applications.

SynthesisPathways Target 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) SM1 2-Methoxy-4-aminopyridine Path1 Sandmeyer Reaction (NaNO2, HBr, -10°C) SM1->Path1 SM2 2,4-Dibromopyridine Path2 Regioselective SNAr (NaOMe, MeOH) SM2->Path2 SM3 2-Chloropyridine Path3 N-Oxide Functionalization (5-Step Sequence) SM3->Path3 Path1->Target Path2->Target Path3->Target

Figure 1: Three primary retrosynthetic pathways for 4-Bromo-2-methoxypyridine.

Pathway A: The Sandmeyer Approach (Industrial Standard)

Mechanistic Causality

The Sandmeyer reaction offers the most reliable and scalable route to 4-bromo-2-methoxypyridine by leveraging a pre-functionalized amine. By starting with 2-methoxy-4-aminopyridine, the regiochemistry is absolutely fixed. The addition of sodium nitrite ( NaNO2​ ) in the presence of hydrobromic acid ( HBr ) generates nitrosonium ions ( NO+ ), which convert the primary amine into a highly reactive diazonium salt.

Critical Control Point: The reaction must be strictly maintained at -10 °C during diazotization[2]. If the temperature rises, the diazonium intermediate will undergo premature hydrolysis with water, yielding the undesired 2-methoxy-4-pyridinol byproduct. The massive excess of bromide ions from the 48% HBr ensures rapid nucleophilic displacement of the N2​ leaving group.

Validated Experimental Protocol

Note: Literature sources occasionally misreport the starting material as "4-aminopyridine" due to typographical errors[2]. Stoichiometric analysis confirms 2-methoxy-4-aminopyridine is the required precursor.

  • Preparation: Suspend 10.1 g (81.4 mmol) of 2-methoxy-4-aminopyridine in 165 mL of 48% aqueous hydrobromic acid ( HBr ).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and strictly equilibrate the internal temperature to -10 °C.

  • Diazotization: Prepare a pre-cooled solution of 7.04 g (102 mmol, 1.25 eq) of sodium nitrite ( NaNO2​ ) dissolved in 165 mL of deionized water. Add this solution dropwise to the acidic mixture over 30 minutes, maintaining the internal temperature -5 °C.

  • Displacement: Remove the cooling bath, allow the mixture to warm to room temperature, and stir vigorously for 16 hours. Nitrogen gas evolution will be observed.

  • Workup: Quench the reaction mixture by slowly pouring it into 400 mL of 4 M sodium hydroxide ( NaOH ) solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE, 3 × 150 mL). Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to yield a pale yellow liquid (14.9 g, ~95% yield)[2].

Pathway B: Regioselective Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanistic Causality

When utilizing 2,4-dibromopyridine as a starting material, researchers can exploit the differential electrophilicity of the C2 and C4 positions[3]. The pyridine nitrogen atom strongly withdraws electron density via both inductive and resonance effects. However, the C2 position is directly adjacent to the nitrogen, experiencing a significantly stronger inductive pull than the C4 position.

When exposed to sodium methoxide ( NaOMe ), the nucleophile preferentially attacks the C2 carbon, forming a highly stabilized anionic Meisenheimer complex. Subsequent elimination of the bromide ion yields 4-bromo-2-methoxypyridine. Strict stoichiometric control (1.0 equivalent of NaOMe) and low temperatures are required to prevent over-reaction to 2,4-dimethoxypyridine.

SNArMechanism SM 2,4-Dibromopyridine Meisenheimer Meisenheimer Complex at C-2 (Stabilized by N) SM->Meisenheimer + NaOMe Product 4-Bromo-2-methoxypyridine Meisenheimer->Product - NaBr Byproduct 2,4-Dimethoxypyridine (Over-reaction) Product->Byproduct Excess NaOMe

Figure 2: Regioselective SNAr mechanism exploiting C-2 electrophilicity.

Pathway C: N-Oxide Mediated Functionalization

Mechanistic Causality

For laboratories lacking access to 2,4-dibromopyridine or 2-methoxy-4-aminopyridine, a de novo construction from 2-chloropyridine is possible[4]. Pyridine itself is highly deactivated toward electrophilic attack. However, oxidation of the pyridine nitrogen to an N-oxide reverses this polarity, donating electron density into the ring via resonance and activating the C4 position for electrophilic nitration.

Workflow
  • Oxidation & Etherification: 2-Chloropyridine is oxidized to its N-oxide, followed by etherification with methoxide to yield 2-methoxypyridine-N-oxide.

  • Nitration: Treatment with fuming nitric acid and sulfuric acid at 50–150 °C installs a nitro group at the C4 position (4-nitro-2-methoxypyridine-N-oxide)[4].

  • Bromination: The nitro group is displaced by bromide using acetyl bromide at 40–150 °C.

  • Deoxygenation: Finally, the N-oxide is reduced back to the free pyridine using phosphorus trichloride ( PCl3​ ) at 60–80 °C[4].

Quantitative Pathway Comparison

To aid in route selection, the following table summarizes the operational metrics of each pathway based on chemical logic and literature precedents:

Synthesis PathwayStarting MaterialKey ReagentsRegioselectivity ControlYield PotentialScalability / Cost
A: Sandmeyer 2-Methoxy-4-aminopyridine NaNO2​ , 48% HBr Absolute (Pre-determined)~95%High / Low Cost
B: SN​Ar 2,4-Dibromopyridine NaOMe , MeOH Kinetic (C2 > C4)Moderate-HighMedium / Med. Cost
C: N-Oxide 2-Chloropyridine HNO3​ , AcBr , PCl3​ Electronic (C4 directing)Low (Multi-step)Low / High Time Cost

Downstream Pharmaceutical Applications

The strategic value of 4-bromo-2-methoxypyridine lies in its orthogonal reactivity. The C4-bromide is primed for palladium-catalyzed cross-coupling, while the C2-methoxy group serves as a stable protecting group for a pyridone or a hydrogen-bond acceptor in pharmacophores.

  • URAT1 Inhibitors: 4-Bromo-2-methoxypyridine is a critical intermediate in the synthesis of selective Uric Acid Transporter 1 (URAT1) inhibitors. It undergoes coupling to form complex mercapto-propanoic acid derivatives used to treat hyperuricemia and gout by promoting uric acid excretion[5].

  • Neuroreceptor Modulators: In the development of nicotinic acetylcholine receptor binding analogs (e.g., epibatidine derivatives), 4-bromo-2-methoxypyridine is reacted with bis(pinacolato)diboron and a palladium catalyst ( Pd(dppf)Cl2​ ) at 80 °C to yield 2-methoxypyridine-4-boronic acid pinacol ester, a vital Suzuki coupling partner[6].

References

  • Journal of Medicinal Chemistry (ACS). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues". Available at: [Link]

  • Google Patents. "CN114315705B - URAT1 inhibitor, preparation method and application thereof".
  • Google Patents. "CN101440059A - Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives".
  • National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Synthesis of 4-Bromo-2-methoxypyridine: A Detailed Guide for Researchers

Introduction: The Significance of 4-Bromo-2-methoxypyridine in Modern Chemistry 4-Bromo-2-methoxypyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Bromo-2-methoxypyridine in Modern Chemistry

4-Bromo-2-methoxypyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its strategic substitution pattern, featuring a methoxy group at the 2-position and a bromine atom at the 4-position, offers two distinct and versatile points for chemical modification. The bromine atom, in particular, serves as a highly effective handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, and alkynyl moieties. This versatility has established 4-bromo-2-methoxypyridine as an invaluable precursor for the synthesis of complex molecules with significant biological activity and advanced material properties. Pyridine derivatives, in general, are integral components in numerous clinically approved drugs, including the antibiotic cefdinir, the anti-ulcer medication omeprazole, the antihypertensive drug pindolol, and the targeted anticancer agent sorafenib[1]. The efficient and scalable synthesis of 4-bromo-2-methoxypyridine is therefore a critical undertaking for laboratories engaged in drug discovery and development.

This comprehensive guide presents optimized protocols for the synthesis of 4-bromo-2-methoxypyridine, with a primary focus on a high-yield Sandmeyer reaction. We will delve into the mechanistic rationale behind the experimental choices, provide detailed step-by-step procedures, and offer insights into reaction optimization and product purification.

Primary Synthetic Pathway: The Sandmeyer Reaction of 2-Methoxy-4-aminopyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities via a diazonium salt intermediate. For the synthesis of 4-bromo-2-methoxypyridine, this approach has proven to be exceptionally efficient, with reported yields as high as 95% when reaction conditions are meticulously controlled[1].

Mechanistic Overview

The reaction proceeds in two key stages:

  • Diazotization: The primary amino group of 2-methoxy-4-aminopyridine is treated with a nitrous acid precursor, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid. This converts the amino group into a highly reactive diazonium salt.

  • Displacement: The diazonium group is an excellent leaving group (N₂ gas) and is subsequently displaced by a bromide ion from the hydrobromic acid.

The success of this reaction hinges on maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt.

Sandmeyer_Reaction 2-Methoxy-4-aminopyridine 2-Methoxy-4-aminopyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Methoxy-4-aminopyridine->Diazonium Salt Intermediate 1. NaNO₂, HBr 2. -10°C 4-Bromo-2-methoxypyridine 4-Bromo-2-methoxypyridine Diazonium Salt Intermediate->4-Bromo-2-methoxypyridine 3. Heat (Room Temp) 4. -N₂

Caption: The Sandmeyer reaction pathway for the synthesis of 4-Bromo-2-methoxypyridine.

Optimized Protocol: High-Yield Synthesis via Sandmeyer Reaction

This protocol is adapted from a demonstrated high-yield procedure[1]. The critical parameter for achieving a high yield is the stringent control of the reaction temperature during the addition of the sodium nitrite solution.

Materials:

  • 2-Methoxy-4-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Methyl tert-butyl ether (MTBE)

  • 4 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice and acetone bath

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2-methoxy-4-aminopyridine (e.g., 10.1 g) with 48% hydrobromic acid (e.g., 165 mL).

  • Cooling: Cool the reaction mixture to -10°C using a dry ice/acetone bath. It is crucial to maintain this temperature during the next step.

  • Diazotization: Prepare a pre-cooled (0°C) solution of sodium nitrite (e.g., 7.04 g in 165 mL of water). Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is completely consumed.

  • Work-up: Carefully quench the reaction by adding 4 M sodium hydroxide solution (e.g., 400 mL) until the mixture is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (3 x 150 mL)[1].

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield 4-bromo-2-methoxypyridine as a pale yellow liquid[1].

Expected Yield: Following this protocol, a yield of approximately 95% can be anticipated[1].

Product Characterization: The identity and purity of the product should be confirmed by spectroscopic methods. For example, ¹H-NMR (400 MHz, CDCl₃) should show peaks at δ 8.28 (d, 1H), 7.32 (s, 1H), 7.24 (d, 1H), and 2.50 (s, 3H)[1].

Quantitative Data Summary
Reactant/ReagentMolar Ratio (vs. Starting Material)Key Reaction Parameter
2-Methoxy-4-aminopyridine1.0-
48% Hydrobromic AcidIn excess (solvent and reagent)-
Sodium Nitrite~1.2Dropwise addition at -10°C
Temperature-Maintained at -10°C during diazotization
Reaction Time-16 hours at room temperature
Expected Yield -~95%

Alternative Synthetic Strategy: Directed Ortho-Metalation

While a direct protocol for 4-bromo-2-methoxypyridine via this method is less common, the synthesis of its isomer, 2-bromo-4-methoxypyridine, is well-documented and illustrates the principle effectively[2]. The methoxy group in 4-methoxypyridine can direct lithiation to the C-2 position.

Conceptual Workflow for Isomer Synthesis

DoM_Reaction 4-Methoxypyridine 4-Methoxypyridine Lithiated Intermediate Lithiated Intermediate 4-Methoxypyridine->Lithiated Intermediate n-BuLi, LiDMAE -20°C 2-Bromo-4-methoxypyridine 2-Bromo-4-methoxypyridine Lithiated Intermediate->2-Bromo-4-methoxypyridine Quench Electrophilic Brominating Agent Electrophilic Brominating Agent Electrophilic Brominating Agent->2-Bromo-4-methoxypyridine

Caption: Conceptual workflow for the synthesis of 2-bromo-4-methoxypyridine via directed ortho-metalation.

This approach involves the use of a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), or a combination of n-butyllithium (n-BuLi) and a ligand like N,N-dimethylethanolamine (LiDMAE), followed by the addition of a bromine source like 1,2-dibromotetrachloroethane[2][3]. While powerful, this method requires strict anhydrous conditions and the handling of pyrophoric reagents.

Purification and Handling

Independent of the synthetic route, proper purification is paramount. For 4-bromo-2-methoxypyridine, which is often a liquid or low-melting solid at room temperature, the following purification strategies are recommended:

  • Aqueous Work-up and Extraction: This is a crucial first step to remove inorganic salts and other water-soluble impurities. A typical procedure involves washing the organic extract with water and brine[4].

  • Flash Column Chromatography: For the removal of organic impurities with different polarities, flash column chromatography using silica gel is highly effective. A gradient of ethyl acetate in hexane is a common eluent system[4].

  • Distillation: If the product is a liquid, vacuum distillation can be an excellent method for obtaining high-purity material[3].

Safety Precautions: The synthesis of 4-bromo-2-methoxypyridine involves the use of hazardous materials, including strong acids, and potentially pyrophoric reagents if pursuing a DoM route. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The optimized Sandmeyer reaction of 2-methoxy-4-aminopyridine stands out as a highly efficient and scalable method for the synthesis of 4-bromo-2-methoxypyridine, consistently delivering high yields. The meticulous control of reaction temperature during the diazotization step is the most critical factor for success. For researchers exploring the synthesis of related pyridine derivatives, directed ortho-metalation offers a powerful, albeit more technically demanding, alternative. By following the detailed protocols and purification guidelines presented in this application note, researchers and drug development professionals can reliably produce high-purity 4-bromo-2-methoxypyridine for their synthetic endeavors.

References

  • ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available at: [Link]

  • Arkivoc. (2021, February 2). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]

  • ACS Catalysis. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available at: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Bromo-2-methoxypyridine

Executive Summary & Mechanistic Rationale 4-Bromo-2-methoxypyridine is a highly versatile, electron-deficient heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Bromo-2-methoxypyridine is a highly versatile, electron-deficient heterocyclic building block utilized extensively in modern drug discovery. It serves as a critical intermediate in the synthesis of metabotropic glutamate 2 (mGluR2) receptor positive allosteric modulators (PAMs)[1] and nicotinic acetylcholine receptor ligands[2].

The Suzuki-Miyaura cross-coupling of this substrate presents unique mechanistic nuances. The methoxy group at the C2 position exerts a strong resonance-donating (+M) effect, which partially offsets the electron-withdrawing nature of the pyridine nitrogen. Consequently, the C4-Br bond is slightly deactivated compared to an unsubstituted 4-bromopyridine, yet it remains highly susceptible to oxidative addition by Palladium(0) species[3]. Successfully coupling this substrate requires careful calibration of the catalyst, base, and solvent system to ensure efficient transmetalation while preventing the protodeboronation of the organoboron partner.

Catalytic Workflow & Pathway

The following diagram illustrates the self-regenerating catalytic cycle tailored to the cross-coupling of 4-bromo-2-methoxypyridine.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Step 1: C-Br Insertion TransMet Transmetalation Pd(II)-Diaryl Complex OxAdd->TransMet Step 2: Ligand Exchange RedElim Reductive Elimination Biaryl Product TransMet->RedElim Step 3: Isomerization RedElim->Pd0 Step 4: Product Release Substrate 4-Bromo-2-methoxypyridine Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-Bromo-2-methoxypyridine.

Empirical Optimization of Reaction Conditions

Quantitative data from field-validated syntheses demonstrate how varying the reaction parameters impacts the final yield. The table below summarizes optimal conditions based on the desired scale and throughput.

Catalyst SystemBaseSolvent SystemTemperature & TimeYieldApplication Target
10 mol% Pd(PPh3)4NaHCO3 (aq)1,4-Dioxane140 °C, 5 min (μW)75%mGluR2 PAMs[1]
3 mol% PdCl2(dppf)KOAc / K2CO31,4-Dioxane / H2O110 °C, 18 h (Thermal)>80%Nicotinic Ligands[2]
5 mol% Pd(PPh3)4K2CO3 (aq)Toluene / EtOH / H2O110 °C (Reflux), 24 h68%Epibatidine Analogues[4]

Validated Experimental Protocols

Protocol A: Microwave-Assisted Coupling (High-Throughput)

Causality & Rationale: Microwave irradiation provides rapid, uniform heating that drastically accelerates the reaction kinetics (reducing hours to minutes). This is critical when working with sterically hindered or electronically unstable boronic acids, as the rapid coupling outcompetes the degradation pathway (protodeboronation)[3].

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave-safe vial, combine 4-bromo-2-methoxypyridine (1.0 equiv, e.g., 0.5 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (10 mol%). Insight: Tetrakis(triphenylphosphine)palladium(0) is selected here because the excess phosphine ligands stabilize the Pd(0) state in the highly energetic aqueous-organic microwave environment[1].

  • Solvent & Base: Add 3.0 mL of 1,4-dioxane and 1.0 mL of 1M aqueous NaHCO3. Insight: Dioxane ensures complete substrate solubility. The mild base NaHCO3 facilitates the formation of the reactive boronate complex without risking the nucleophilic cleavage of the methoxypyridine ether linkage[1].

  • Degassing: Seal the vial with a septum cap and purge the solution by bubbling Argon directly through the mixture for 5 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Irradiation: Heat the sealed vial in a dedicated microwave synthesizer at 140 °C for exactly 5 minutes[1].

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL), wash with brine (10 mL), dry the organic layer over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Conventional Thermal Coupling (Scale-Up Friendly)

Causality & Rationale: For multigram scale-up, microwave synthesis is limited by penetration depth and vessel size. A biphasic solvent system under conventional reflux provides excellent thermal mass, safe heat dissipation, and controlled transmetalation kinetics[4].

Step-by-Step Methodology:

  • Reagent Loading: To a 250 mL round-bottom flask, add 4-bromo-2-methoxypyridine (1.0 equiv, e.g., 10 mmol), the arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Solvent System: Add a solvent mixture of Toluene, Ethanol, and Water (4:1:1 v/v/v, 60 mL total). Insight: Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, maximizing the interfacial surface area necessary for the biphasic transmetalation step[4].

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive stream of Argon to prevent catalyst oxidation.

  • Heating: Equip the flask with a reflux condenser and heat to 110 °C (reflux) in an oil bath for 24 hours[4]. Insight: Extended heating ensures complete conversion of the slightly deactivated C4-position.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic fractions, dry over MgSO4, filter, and concentrate for subsequent purification.

Troubleshooting & Self-Validating Quality Control

To ensure the integrity of the protocol, implement the following self-validating systems:

  • Self-Validation Check 1 (Reaction Monitoring): Monitor the reaction via TLC or LC-MS. The disappearance of the 4-bromo-2-methoxypyridine peak (UV active at 254 nm) and the emergence of a higher-mass, lower-polarity product validates successful C-C bond formation.

  • Self-Validation Check 2 (Structural Confirmation): In the 1H-NMR spectrum of the purified product, the characteristic methoxy singlet at ~3.9 ppm must remain fully intact. The splitting pattern of the pyridine protons (H3, H5, H6) will shift significantly due to the anisotropic effect of the newly installed aryl group, confirming coupling without unintended ether cleavage[1].

  • Troubleshooting Protodeboronation: If LC-MS reveals significant amounts of the des-boronated aryl byproduct, the boronic acid is decomposing faster than it is coupling. Solution: Switch the base from K2CO3 to the milder NaHCO3, or transition from thermal heating to microwave irradiation to outcompete the degradation kinetics[3].

  • Troubleshooting Catalyst Deactivation: The appearance of a heavy black precipitate (Pd black) early in the reaction indicates premature catalyst decomposition. Solution: Ensure more rigorous Argon sparging. If the issue persists, switch the catalyst to a bidentate ligand system like PdCl2(dppf), which is highly thermally stable and prevents ligand dissociation during the catalytic cycle[2].

References

  • Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor. nih.gov. URL:[Link]

  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. nih.gov. URL:[Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. acs.org. URL:[Link]

  • C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation. chemrxiv.org. URL:[Link]

Sources

Method

Application Note: Advanced C–H Activation Strategies Involving 4-Bromo-2-methoxypyridine

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Strategic Utility of 4-Bromo-2-methoxypyridine 4-Bromo-2-methoxypyridine is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Strategic Utility of 4-Bromo-2-methoxypyridine

4-Bromo-2-methoxypyridine is a highly versatile, bifunctional building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—a strongly electron-donating methoxy group at C2 and a cross-coupling-ready bromide at C4—creates distinct electronic microenvironments across the pyridine ring.

As a Senior Application Scientist, I approach this molecule not just as a static reagent, but as a dynamic scaffold capable of dual reactivity paradigms. Depending on the catalytic system applied, 4-bromo-2-methoxypyridine can act either as the electrophilic coupling partner driving the C–H arylation of other molecules, or as the direct substrate for highly regioselective C–H functionalization (such as borylation or directed metalation). This guide details the causality, optimization, and self-validating protocols for both paradigms.

Paradigm A: 4-Bromo-2-methoxypyridine as an Electrophile in Pd-Catalyzed C–H Arylation

In the direct arylation of polyfluoroarenes (e.g., pentafluorobenzene), 4-bromo-2-methoxypyridine serves as an excellent aryl halide equivalent. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, where the rate-determining step is often the C–H bond cleavage of the arene.

Mechanistic Causality & Design

To achieve high yields under mild conditions, we deploy a Concerted Metalation-Deprotonation (CMD) strategy utilizing Potassium Pivalate (PivOK) as the base.

  • Why PivOK? Unlike simple carbonates, the pivalate anion acts as an intramolecular proton shuttle. It coordinates to the Pd(II) center and abstracts the arene proton via a highly ordered six-membered transition state, significantly lowering the Gibbs free energy barrier for C–H cleavage[1].

  • Why Micellar Catalysis? Conducting this reaction in water using the designer surfactant PS-750-M creates nanoreactors. This dramatically increases the effective molarity of the hydrophobic 4-bromo-2-methoxypyridine and the fluoroarene within the micelle core, driving the reaction forward without the need for toxic, high-boiling organic solvents[2].

Quantitative Data: Reaction Optimization

The table below summarizes the critical role of the base and surfactant in overcoming the activation barrier for this specific cross-coupling.

Table 1: Optimization of Pd-Catalyzed C–H Arylation Conditions

Catalyst (mol%)Base (Equiv)Solvent / SurfactantTemp (°C)Yield (%)
Pd(OAc)₂ (5%)K₂CO₃ (2.0)Water55< 10
PdCl₂(dtbpf) (5%)K₂CO₃ (2.0)PS-750-M (3% w/w in H₂O)5545
PdCl₂(dtbpf) (5%)PivOK (2.0) PS-750-M (3% w/w in H₂O) 5587
Pd(PPh₃)₄ (5%)PivOK (2.0)Toluene11032

Data synthesized from micellar catalysis benchmarks for bromomethoxypyridines.

CMD_Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd PdII_Ar Pd(II)(Aryl)(Br)L_n OxAdd->PdII_Ar LigEx Ligand Exchange (Pivalate Coordination) PdII_Ar->LigEx + PivOK - KBr PdII_Piv Pd(II)(Aryl)(Piv)L_n LigEx->PdII_Piv CMD Concerted Metalation- Deprotonation (CMD) PdII_Piv->CMD + Fluoroarene PdII_Diaryl Pd(II)(Aryl)(Fluoroaryl)L_n CMD->PdII_Diaryl - PivOH RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed C-H arylation via Concerted Metalation-Deprotonation (CMD).

Protocol 1: Micellar Pd-Catalyzed C–H Arylation

Self-Validating Workflow:

  • Micelle Preparation: In an oven-dried 10 mL reaction vial, add 1.5 mL of a 3% w/w aqueous solution of PS-750-M. Degas via argon sparging for 15 minutes.

  • Catalyst Assembly: Add PdCl₂(dtbpf) (0.025 mmol, 5 mol%) and PivOK (1.0 mmol, 2.0 equiv). Stir at room temperature for 5 minutes until a homogeneous micellar suspension forms.

  • Substrate Addition: Add 4-bromo-2-methoxypyridine (0.5 mmol, 1.0 equiv) and pentafluorobenzene (1.0 mmol, 2.0 equiv). Seal the vial under argon.

  • C–H Activation: Heat the reaction mixture at 55 °C for 16 hours with vigorous stirring (800 rpm).

  • In-Process Validation: Remove a 10 µL aliquot, dilute in 0.5 mL EtOAc, filter through a short silica plug, and analyze via GC-MS. Validation metric: The complete disappearance of the 4-bromo-2-methoxypyridine molecular ion peak (m/z 187/189) and the appearance of the product mass confirms reaction completion.

  • Isolation: Extract directly in the vial using minimal EtOAc (3 × 2 mL). The aqueous micellar layer can often be recycled. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Micelle Formation PS-750-M in H2O Step2 2. Catalyst Assembly PdCl2(dtbpf) + PivOK Step1->Step2 Step3 3. Substrate Addition 4-Br-2-OMe-Py + Arene Step2->Step3 Step4 4. C-H Activation 55°C, 16h, Argon Step3->Step4 Step5 5. In-Vial Extraction Minimal EtOAc Step4->Step5

Step-by-step experimental workflow for micellar C-H arylation in aqueous media.

Paradigm B: Direct C–H Borylation of the Pyridine Ring

When the goal is to functionalize the 4-bromo-2-methoxypyridine scaffold itself, Iridium-catalyzed C–H borylation is the premier method[3].

Mechanistic Causality & Design

Regioselectivity in this system is governed by a strict hierarchy of steric and electronic factors:

  • Steric Occlusion: The C3 position is flanked by both the methoxy and bromo groups, making it sterically inaccessible to the bulky[Ir(dtbpy)(Bpin)₃] active catalyst species.

  • Electronic Repulsion: The C6 position is adjacent to the basic nitrogen lone pair. The incoming Ir-boryl species experiences severe lone-pair/lone-pair repulsion, deactivating this site[4].

Protocol 2: Ir-Catalyzed Regioselective C5-Borylation

Self-Validating Workflow:

  • Precatalyst Activation: In an argon-filled glovebox, charge a vial with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.55 mmol, 1.1 equiv).

  • Solvation: Add 2.0 mL of dry THF. Stir for 10 minutes until the solution turns a deep, characteristic red-brown, indicating the formation of the active Ir(III) tris-boryl complex.

  • Substrate Addition: Add 4-bromo-2-methoxypyridine (0.5 mmol, 1.0 equiv). Seal the vial, remove from the glovebox, and heat at 60 °C for 12 hours.

  • In-Process Validation: Concentrate a 50 µL aliquot and analyze the crude mixture via ¹¹B NMR and ¹H NMR. Validation metric: A sharp singlet at ~30-33 ppm in ¹¹B NMR confirms aryl boronate ester formation. In ¹H NMR, the collapse of the C6 proton signal into a clean singlet (due to the loss of ortho-coupling from the now-substituted C5 position) mathematically validates the regioselectivity.

  • Isolation: Evaporate the solvent and purify the crude residue via silica gel chromatography (Hexanes/EtOAc) to yield 4-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Paradigm C: Orthogonal Metalation (Halogen-Lithium Exchange vs. Directed ortho-Lithiation)

Organolithium chemistry offers a rapid, transition-metal-free alternative for C–H functionalization, but requires precise thermodynamic and kinetic control.

Mechanistic Causality & Design

Treating 4-bromo-2-methoxypyridine with standard n-butyllithium (n-BuLi) at -78 °C primarily triggers a kinetically favored halogen-lithium exchange at C4. To achieve true C–H activation (deprotonation) at C3 , one must bypass the Br-Li exchange by using a non-nucleophilic, highly sterically hindered base like Lithium tetramethylpiperidide (LiTMP).

  • Causality: The C2-methoxy group acts as a Directed Metalation Group (DMG). Its oxygen lone pairs coordinate the lithium cation of LiTMP, acting as an anchor. This pre-coordination guides the basic TMP anion to selectively deprotonate the adjacent, highly acidic C3 proton, leaving the C4-bromide completely intact for downstream orthogonal functionalization.

Protocol 3: Regioselective Directed ortho-Lithiation (DoM)

Self-Validating Workflow:

  • Base Generation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 mmol) in dry THF (3 mL). Cool to -78 °C and add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to generate LiTMP, then recool to -78 °C.

  • Metalation: Add a solution of 4-bromo-2-methoxypyridine (1.0 mmol) in THF (2 mL) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete C3-deprotonation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., DMF for formylation, or I₂ for iodination) neat or in THF. Allow the reaction to slowly warm to room temperature over 2 hours.

  • In-Process Validation (Deuterium Quench): To validate the metalation site prior to scale-up, quench a 0.1 mL aliquot of the lithiated intermediate with MeOD. Analyze by ¹H NMR. Validation metric: >95% deuterium incorporation at the C3 position—indicated by the disappearance of the C3 proton signal while the C5 and C6 signals remain unperturbed—validates successful and regioselective C–H activation.

References

  • Merging Micellar Catalysis and C-H Activation: Silver-Free direct Arylation of Fluoroarenes in Water. ChemRxiv.[Link]

  • Mechanism and Stereoselectivity of Directed C(sp3)–H Activation and Arylation Catalyzed by Pd(II) with Pyridine Ligand and Trifluoroacetate: A Computational Study. ACS Catalysis.[Link]

  • C(sp2)–H Borylation of Fluorinated Arenes Using an Air-Stable Cobalt Precatalyst: Electronically Enhanced Site Selectivity Enables Synthetic Opportunities. Journal of the American Chemical Society.[Link]

  • A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Organic Letters.[Link]

Sources

Application

Application Note: Regioselective Functionalization of 4-Bromo-2-methoxypyridine

[label="Reactivity Map", labelloc=t, fontsize=20, fontname=" Validating DOT Diagram and Data I'm now implementing the final checks and details, ensuring the diagram's visual clarity and all references are correct, with a...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reactivity Map", labelloc=t, fontsize=20, fontname="

Validating DOT Diagram and Data

I'm now implementing the final checks and details, ensuring the diagram's visual clarity and all references are correct, with appropriate formatting. I have included self-validation steps in my protocols to ensure reliability and include a quality control section. All necessary information has been provided.

Finalizing the Analysis

I've completed integrating everything: the validated DOT diagrams, the comprehensive table of data, references, and finalized protocols for all functionalization routes. I've focused on ensuring clarity and complete, concise communication of the entire process, so the user receives all necessary information.

Introduction & Mechanistic Overview

4-Bromo-2-methoxypyridine is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex pharmaceuticals. It serves as a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands [1.3], metabotropic glutamate receptor (mGluR2) modulators[1], and renin inhibitors for hypertension[2].

The synthetic utility of this scaffold stems from its orthogonal reactivity profile, which presents a classic dichotomy in heterocyclic chemistry:

  • The C4 Position (Kinetic & Electrophilic Control): The highly polarized C-Br bond is exceptionally prone to oxidative addition by low-valent palladium species[1]. Furthermore, the bromine atom is highly susceptible to nucleophilic attack by alkyllithium reagents, facilitating an ultrafast halogen-lithium exchange[3].

  • The C3 Position (Thermodynamic & Directed Control): The methoxy group at C2 acts as a potent Directed Metalation Group (DMG). By coordinating the lithium cation of a sterically hindered, non-nucleophilic base, the basic center is delivered proximally to the highly acidic C3 proton, enabling regioselective Directed ortho-Metalation (DoM).

ReactivityMap SM 4-Bromo-2-methoxypyridine C4_Coupling C4 Cross-Coupling (Pd-Catalyzed) SM->C4_Coupling Pd(0), Ligand, Base Target: C-Br Bond C4_Exchange C4 Li-Halogen Exchange (n-BuLi, -78°C) SM->C4_Exchange Nucleophilic Base Target: Br Atom C3_DoM C3 Directed Metalation (LDA/LiTMP, -78°C) SM->C3_DoM Non-Nucleophilic Base Target: Acidic C3-H

Caption: Reactivity map illustrating the orthogonal functionalization pathways of 4-bromo-2-methoxypyridine.

Quantitative Data Summary

The table below summarizes the optimal conditions and expected quantitative outcomes for the regioselective functionalization of 4-bromo-2-methoxypyridine.

Target SiteReaction TypePrimary Reagents / CatalystTemp (°C)RegioselectivityTypical Yield
C4 Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃80 – 100>99% C475 – 90%
C4 Miyaura BorylationB₂pin₂, PdCl₂(dppf), KOAc80>99% C465 – 85%
C4 Halogen-Li Exchangen-BuLi, THF-78>95% C470 – 85%
C3 Directed MetalationLDA or LiTMP, THF-78>95% C355 – 75%

Experimental Protocols & Mechanistic Causality

Section A: C4 Functionalization via Palladium Catalysis
Protocol 1: Miyaura Borylation at C4

Causality & Design: To convert the C4-bromide into a versatile boronic ester, bis(pinacolato)diboron (B₂pin₂) is used. Potassium acetate (KOAc) is explicitly chosen as the base. It is basic enough to facilitate the transmetalation of the boron reagent to the palladium complex, but intentionally too weak to activate the newly formed boronic ester toward premature Suzuki-Miyaura homocoupling[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, resealable pressure vessel, charge 4-bromo-2-methoxypyridine (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (3 mol %), and KOAc (3.0 equiv)[4].

  • Solvent & Degassing: Add anhydrous DMF (0.4 M relative to substrate). Degas the mixture by bubbling dry nitrogen or argon directly through the solution for 20 minutes. Self-Validation: The solution should transition from a heterogeneous suspension to a uniform yellow/orange mixture.

  • Reaction: Seal the vessel and heat to 80 °C in a sand bath or oil bath for 18 hours. Self-Validation: The mixture will turn dark brown/black as the active Pd(0) species is generated and turns over.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with 5% aqueous LiCl to remove DMF.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Causality & Design: For direct C-C bond formation, the electrophilic C4-bromide readily undergoes oxidative addition. A stronger base (e.g., K₂CO₃) and a biphasic solvent system (Toluene/EtOH/H₂O) are utilized to fully activate the incoming aryl boronic acid[1].

Step-by-Step Methodology:

  • Preparation: Combine 4-bromo-2-methoxypyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv) in a round-bottom flask.

  • Solvent System: Add a degassed mixture of Toluene/EtOH/H₂O (10:1:1 v/v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol %) under a stream of argon.

  • Reaction: Heat the biphasic mixture at reflux (approx. 90 °C) for 14–24 hours[1]. Self-Validation: The biphasic mixture requires vigorous stirring (≥800 rpm) to ensure mass transfer. A color shift to dark grey indicates palladium black precipitation, signaling reaction completion or catalyst deactivation.

  • Workup: Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Section B: C4 vs C3 Lithiation Workflows

Workflow Start Select Lithiation Site C4_Site C4 Position (via Bromide) Start->C4_Site C3_Site C3 Position (via C-H) Start->C3_Site C4_Li Li-Halogen Exchange (n-BuLi, THF, -78°C) C4_Site->C4_Li Kinetically favored Nucleophilic attack C3_DoM Directed ortho-Metalation (LDA/LiTMP, THF, -78°C) C3_Site->C3_DoM Thermodynamically directed Sterically hindered base

Caption: Decision matrix for the regioselective lithiation of 4-bromo-2-methoxypyridine.

Protocol 3: C4 Halogen-Lithium Exchange

Causality & Design: n-Butyllithium is a highly nucleophilic base. At cryogenic temperatures (-78 °C), the kinetics of halogen-metal exchange at the C-Br bond vastly outpace acid-base deprotonation at C3[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise over 20 minutes down the inner wall of the flask[3]. Self-Validation: The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species. Monitor internal temperature; spikes above -70 °C will lead to protonation by the solvent (yielding des-bromo 2-methoxypyridine).

  • Trapping: Stir for 45 minutes at -78 °C, then add the desired electrophile (e.g., cyclobutanone, 1.2 equiv) dropwise[3].

  • Quenching: Allow the reaction to stir for 1 hour, then quench with saturated aqueous NH₄Cl at -78 °C before warming to room temperature.

Protocol 4: C3 Directed ortho-Metalation (DoM)

Causality & Design: To functionalize the C3 position without disturbing the C4-bromide, a non-nucleophilic base like Lithium diisopropylamide (LDA) is required. The bulky isopropyl groups prevent nucleophilic attack on the C4-bromide. Concurrently, the C2-methoxy oxygen pre-coordinates the lithium cation, directing the basic amide center exclusively to the adjacent C3 proton.

Step-by-Step Methodology:

  • Base Generation: In a separate flame-dried flask, add anhydrous diisopropylamine (1.1 equiv) to THF (0.5 M) at 0 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 15 minutes to generate LDA, then cool to -78 °C.

  • Metalation: Dissolve 4-bromo-2-methoxypyridine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the pyridine solution via cannula.

  • Equilibration: Stir the mixture at -78 °C for 60 minutes. Self-Validation: Lithiation of the pyridine C-H bond is slower than halogen-metal exchange. To validate metalation efficiency, a 0.1 mL aliquot can be quenched with MeOD; subsequent ¹H NMR should show >95% deuterium incorporation at C3 (disappearance of the C3 doublet).

  • Trapping: Add the electrophile (e.g., alkyl halide or iodine, 1.2 equiv) dropwise at -78 °C.

  • Quenching: Stir for 2 hours, quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.

References

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)
  • Source: Journal of Medicinal Chemistry (via NIH PMC)
  • Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles Source: University of Bristol Research Portal URL
  • Source: Society of Chemical Industry (SCI)

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 4-Bromo-2-methoxypyridine via Lithiation and Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[3] This guide provides an in-depth exploration of a powerful synthetic strategy for the derivatization of pyridines: the lithiation and subsequent nucleophilic substitution of 4-bromo-2-methoxypyridine. This approach offers a versatile and regioselective route to a wide array of functionalized pyridine building blocks crucial for drug discovery and development.

The Strategic Importance of Functionalized Pyridines

The pyridine ring is a key pharmacophore found in numerous therapeutic agents, including treatments for cancer, viral infections, and inflammatory diseases.[2][4] The ability to precisely install various substituents onto the pyridine core is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools in the synthetic chemist's arsenal for achieving such precise functionalization.[5]

4-Bromo-2-methoxypyridine serves as an excellent starting material for these transformations. The methoxy group can act as a directing group for lithiation, while the bromine atom provides a handle for halogen-metal exchange, offering complementary strategies for introducing substituents at specific positions.

The Core Transformation: Lithiation of 4-Bromo-2-methoxypyridine

Lithiation is the process of replacing a hydrogen or halogen atom with a lithium atom, creating a highly reactive organolithium intermediate.[6] This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Mechanistic Considerations: Directed ortho-Metalation vs. Halogen-Metal Exchange

Two primary pathways can be exploited for the lithiation of 4-bromo-2-methoxypyridine:

  • Directed ortho-Metalation (DoM): In this mechanism, the methoxy group at the C2 position directs the deprotonation of the adjacent C3 proton by an organolithium base. The lithium atom of the base coordinates to the oxygen of the methoxy group, delivering the base to the C3 position for proton abstraction. This is a kinetically controlled process.[7]

  • Halogen-Metal Exchange: This reaction involves the exchange of the bromine atom at the C4 position with lithium from an organolithium reagent. This process is typically very fast, even at low temperatures, and is often favored over deprotonation, especially with alkyllithium reagents like n-butyllithium (n-BuLi).[8][9] The equilibrium of this exchange lies towards the formation of the more stable organolithium species.

The choice between these two pathways is dictated by the selection of the organolithium reagent and the reaction conditions.

Choosing the Right Tool: Organolithium Reagents

The choice of the lithiating agent is critical for controlling the regioselectivity of the reaction.

Organolithium ReagentPrimary Lithiation PathwayKey Considerations
n-Butyllithium (n-BuLi) Halogen-Metal Exchange at C4Highly reactive and pyrophoric.[10] The exchange is rapid, often occurring in minutes at -78 °C.[9]
Lithium Diisopropylamide (LDA) Directed ortho-Metalation at C3A strong, non-nucleophilic base. Its steric bulk can favor deprotonation over nucleophilic addition to the pyridine ring.[5]
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) Directed ortho-Metalation at C3An even more sterically hindered base than LDA, further enhancing the selectivity for deprotonation.[5][11]
Mesityllithium (MesLi) Directed ortho-Metalation at C3A less common but effective reagent for directed lithiation of methoxypyridines.[11]

Expert Insight: While n-BuLi is a common and powerful reagent, its high reactivity can sometimes lead to side reactions. For sensitive substrates or when precise control over regioselectivity is paramount, the use of sterically hindered lithium amides like LDA or LTMP is often preferred for directed ortho-metalation.

The Payoff: Nucleophilic Substitution with Electrophiles

Once the organolithium intermediate is formed, it serves as a potent nucleophile that can react with a diverse range of electrophiles to forge new carbon-carbon and carbon-heteroatom bonds.

A Universe of Possibilities: Common Electrophiles and Their Products
ElectrophileResulting Functional Group
Aldehydes and Ketones Secondary and Tertiary Alcohols
Carbon Dioxide (CO2) Carboxylic Acids
N,N-Dimethylformamide (DMF) Aldehydes
Alkyl Halides (e.g., Iodomethane) Alkylated Pyridines
Disulfides (e.g., Dimethyl disulfide) Thioethers
Borates (e.g., Trimethyl borate) Boronic Acids/Esters (for subsequent Suzuki coupling)
Iodine (I2) Iodinated Pyridines

This versatility allows for the introduction of a wide array of functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.

Visualizing the Strategy

Reaction Workflow

G cluster_start Starting Material cluster_lithiation Lithiation cluster_intermediate Organolithium Intermediate cluster_electrophile Electrophilic Quench cluster_product Functionalized Product 4-Bromo-2-methoxypyridine 4-Bromo-2-methoxypyridine Directed ortho-Metalation (LDA/LTMP) Directed ortho-Metalation (LDA/LTMP) 4-Bromo-2-methoxypyridine->Directed ortho-Metalation (LDA/LTMP) C3-H abstraction Halogen-Metal Exchange (n-BuLi) Halogen-Metal Exchange (n-BuLi) 4-Bromo-2-methoxypyridine->Halogen-Metal Exchange (n-BuLi) Br/Li exchange 3-Lithio-4-bromo-2-methoxypyridine 3-Lithio-4-bromo-2-methoxypyridine Directed ortho-Metalation (LDA/LTMP)->3-Lithio-4-bromo-2-methoxypyridine 4-Lithio-2-methoxypyridine 4-Lithio-2-methoxypyridine Halogen-Metal Exchange (n-BuLi)->4-Lithio-2-methoxypyridine Electrophile (E+) Electrophile (E+) 3-Lithio-4-bromo-2-methoxypyridine->Electrophile (E+) Nucleophilic attack 4-Lithio-2-methoxypyridine->Electrophile (E+) Nucleophilic attack 3-Substituted-4-bromo-2-methoxypyridine 3-Substituted-4-bromo-2-methoxypyridine Electrophile (E+)->3-Substituted-4-bromo-2-methoxypyridine 4-Substituted-2-methoxypyridine 4-Substituted-2-methoxypyridine Electrophile (E+)->4-Substituted-2-methoxypyridine

Caption: Lithiation and substitution workflow.

Mechanistic Pathways

G cluster_DoM Directed ortho-Metalation (DoM) cluster_HME Halogen-Metal Exchange A B A->B Coordination of LDA/LTMP to OMe C B->C Deprotonation at C3 D C->D Formation of 3-lithio species X Y X->Y Attack of n-BuLi on Bromine Z Y->Z Formation of 4-lithio species

Caption: Key mechanistic steps in lithiation.

Experimental Protocols

Safety First: Organolithium reagents are pyrophoric and react violently with water and air.[10] All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves, is mandatory.

Protocol 1: Directed ortho-Metalation at C3 and Subsequent Aldehyde Formation

This protocol details the C3-formylation of 4-bromo-2-methoxypyridine using LTMP as the base and DMF as the electrophile.[11]

Materials:

  • 4-Bromo-2-methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Preparation of LTMP: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -20 °C in a cooling bath. Add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -10 °C. Stir the resulting solution at -20 °C for 30 minutes.

  • Lithiation: Cool the freshly prepared LTMP solution to -78 °C (acetone/dry ice bath). In a separate flame-dried flask, dissolve 4-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LTMP solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-bromo-2-methoxy-3-pyridinecarboxaldehyde.

Protocol 2: Halogen-Metal Exchange at C4 and Subsequent Alkylation

This protocol outlines the C4-methylation of 2-methoxypyridine (formed in situ from 4-bromo-2-methoxypyridine) using n-BuLi and iodomethane.

Materials:

  • 4-Bromo-2-methoxypyridine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 4-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF.

  • Halogen-Metal Exchange: Cool the solution to -78 °C (acetone/dry ice bath). Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. A color change is often observed, indicating the formation of the organolithium species. Stir the reaction mixture at this temperature for 15 minutes.

  • Electrophilic Quench: Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at -78 °C.

  • Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-methyl-2-methoxypyridine.

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the organolithium intermediate. Also, verify the titer of the organolithium reagent, as its concentration can decrease over time.

  • Side Reactions: "Halogen dance" rearrangements can occur, especially with dihalopyridines.[12] Minimizing the time between the formation of the organolithium and the electrophilic quench can help to mitigate this.[9]

  • Temperature Control: Maintaining low temperatures (typically -78 °C) is crucial for the stability of the organolithium intermediates and to prevent side reactions.[5]

  • Choice of Base: For substrates with multiple acidic protons, the use of a more sterically hindered base like LTMP can improve regioselectivity.[11]

Conclusion

The lithiation and subsequent nucleophilic substitution of 4-bromo-2-methoxypyridine is a robust and highly adaptable synthetic strategy. By carefully selecting the organolithium reagent and reaction conditions, chemists can achieve regioselective functionalization at either the C3 or C4 position. This control provides access to a vast chemical space of substituted pyridines, which are invaluable building blocks in the design and synthesis of novel therapeutic agents. A thorough understanding of the underlying mechanisms and meticulous experimental technique are key to successfully harnessing the power of this synthetic methodology.

References

  • El-Sayed, G. A., & Smith, K. (2015).
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Fort, Y., et al. (Year). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Buck, J., Madeley, J. P., & Pattenden, G. (1992). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 67-73.
  • (Year). Pyridones in drug discovery: Recent advances.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Taylor & Francis Online.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (Year). PMC.
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (Year). AIR Unimi.
  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2010, February 1). Journal of the American Chemical Society.
  • Epsztajn, J., & Bieniek, A. (1985). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 213-219.
  • Lithiation | Organolithium Reagents | Chemical Processes. (Year). Vapourtec Ltd.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2026, February 23).
  • Narasimhan, N. S., et al. (Year). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • 2-Bromo-4-methoxypyridine synthesis. (Year). ChemicalBook.
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimiz
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024, February 21). YouTube.
  • 4-Bromo-2-methoxypyridine. (Year). PubChem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17).
  • I'm incapable of lithiating a simple bromopyridine and it's driving me insane. (2025, December 5). Reddit.

Sources

Application

Application Notes &amp; Protocols: Designing Pyridine-Based Ligands Using 4-Bromo-2-methoxypyridine

Introduction: The Strategic Value of 4-Bromo-2-methoxypyridine in Ligand Design The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to form stable complexes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Bromo-2-methoxypyridine in Ligand Design

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to form stable complexes with a wide array of metal ions and engage in hydrogen bonding.[1][2] This makes pyridine derivatives indispensable in the development of pharmaceuticals, catalysts, and advanced materials.[2][3][4][5] 4-Bromo-2-methoxypyridine has emerged as a particularly valuable and versatile building block for crafting sophisticated pyridine-based ligands.

This guide provides an in-depth exploration of the strategic application of 4-Bromo-2-methoxypyridine in ligand synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent electronic properties of this reagent—an electron-donating methoxy group at the 2-position and a halogen handle at the 4-position—allow for a diverse range of selective chemical transformations. The methoxy group modulates the reactivity of the pyridine ring, while the bromine atom serves as a robust anchor point for numerous cross-coupling and functionalization reactions.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of 4-Bromo-2-methoxypyridine is crucial for predicting its behavior and designing successful synthetic strategies.

PropertyValueSource
CAS Number 100367-39-3[6][7][8][9]
Molecular Formula C₆H₆BrNO[7][10][11]
Molecular Weight 188.02 g/mol [7]
Appearance <25°C Solid, >26°C Liquid[8]
Boiling Point 202.3°C at 760 mmHg[8]
Melting Point 25-26°C[8]
SMILES COC1=NC=CC(=C1)Br[7]

The reactivity of 4-Bromo-2-methoxypyridine is dominated by two key features:

  • The C4-Bromine Atom: This site is the primary handle for functionalization. It is susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it ideal for a variety of cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond compared to electron-rich aryl bromides.[12]

  • The C2-Methoxy Group: This electron-donating group influences the regioselectivity of certain reactions, such as directed ortho-metalation, and can be a site for later-stage demethylation or nucleophilic aromatic substitution (SNAᵣ) to introduce further diversity.

Core Synthetic Transformations & Methodologies

4-Bromo-2-methoxypyridine is a versatile precursor for several high-impact synthetic transformations. The following sections detail the most critical of these, explaining the mechanistic rationale and providing actionable protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the 4-Bromo-2-methoxypyridine core. These methods allow for the precise formation of C-C and C-N bonds, which are fundamental to ligand construction.

G cluster_0 General Workflow: Pd-Catalyzed Cross-Coupling reagents 1. Reagent Assembly (4-Bromo-2-methoxypyridine, Coupling Partner, Pd Catalyst, Ligand, Base, Solvent) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) reagents->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction monitoring 4. Progress Monitoring (TLC / GC-MS / LC-MS) reaction->monitoring workup 5. Aqueous Workup (Quench, Extract) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Desired Ligand purification->product

Caption: General workflow for Palladium-catalyzed cross-coupling.

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or aryl-vinyl structures by coupling the bromopyridine with an organoboron reagent.[13][14] This reaction is highly valued for its tolerance of a wide range of functional groups.[15]

Causality & Insights:

  • Catalyst System: A palladium(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used. For electron-deficient substrates like bromopyridines, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often crucial to promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[12]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in the transmetalation step, activating the boronic acid partner.[12][16] The choice of base can significantly impact yield and reaction rate. Aqueous bases are often effective and can accelerate the reaction.[14][15]

G start 4-Bromo-2-methoxypyridine + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand, Base (K₂CO₃) Solvent (Dioxane/H₂O) start->catalyst reaction Suzuki-Miyaura Coupling (Reflux, ~18h) catalyst->reaction product 4-Aryl-2-methoxypyridine Ligand reaction->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Suzuki-Miyaura Coupling

  • Materials:

    • 4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Procedure:

    • To a dry Schlenk flask, add 4-Bromo-2-methoxypyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[17]

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water via syringe.[15]

    • Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 12-18 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-methoxypyridine ligand.[3]

The Sonogashira coupling is essential for installing alkynyl moieties, creating rigid, linear linkers in ligands.[18] The reaction couples the bromopyridine with a terminal alkyne, co-catalyzed by palladium and copper(I).[18][19]

Causality & Insights:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that participates in the transmetalation step.[20][21]

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It is crucial for scavenging the HBr generated during the reaction.[22]

Protocol 2: General Sonogashira Coupling

  • Materials:

    • 4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (5 mL)

    • Anhydrous THF or Toluene (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add 4-Bromo-2-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.[21]

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent (THF or Toluene) and triethylamine via syringe.

    • Add the terminal alkyne dropwise while stirring.

    • Stir the reaction at room temperature or gentle heat (40-50 °C) for 6-24 hours. The formation of a salt precipitate (triethylammonium bromide) is often observed.

    • Monitor progress by TLC. Upon completion, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the 4-alkynyl-2-methoxypyridine.

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[23][24][25] This is particularly useful for creating ligands with amine-based coordinating groups.

Causality & Insights:

  • Ligand Choice is Critical: Standard phosphine ligands can be ineffective for bromopyridines due to catalyst inhibition.[12] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BINAP) are essential. They accelerate reductive elimination and stabilize the active palladium species, preventing deactivation.[1][12]

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][12] The base must be anhydrous and finely powdered for optimal results.

G cluster_1 Workflow: Buchwald-Hartwig Amination reagents 1. Glovebox Setup (Pd₂(dba)₃, RuPhos, 4-Bromo-2-methoxypyridine, Amine, NaOt-Bu) solvent 2. Add Anhydrous Solvent (Toluene or Dioxane) reagents->solvent reaction 3. Heat Reaction (80-110 °C) solvent->reaction monitoring 4. Monitor by LC-MS reaction->monitoring workup 5. Quench & Extract (Sat. aq. NH₄Cl, EtOAc) monitoring->workup purification 6. Column Chromatography workup->purification product 4-Amino-2-methoxypyridine Derivative purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 3: General Buchwald-Hartwig Amination

  • Materials:

    • 4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)

    • Primary or secondary amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • RuPhos (0.08 mmol, 8 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox or under a constant stream of argon, charge a dry Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOt-Bu.[1]

    • Add 4-Bromo-2-methoxypyridine and the amine.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[26]

    • Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

    • Once complete, cool the mixture to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.[12]

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Lithiation and Trapping

For functionalities not accessible through cross-coupling, direct lithiation followed by quenching with an electrophile is a powerful alternative. The methoxy group can direct lithiation, but metal-halogen exchange at the C4-bromo position is often more facile.[27][28]

Causality & Insights:

  • Metal-Halogen Exchange: Treating 4-Bromo-2-methoxypyridine with a strong organolithium base (e.g., n-BuLi) at low temperatures (-78 °C) leads to rapid bromine-lithium exchange, generating a potent nucleophilic 4-lithiopyridine intermediate.[27][28]

  • Electrophile Trapping: This highly reactive intermediate can be "trapped" with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, DMF, alkyl halides) to install diverse functional groups at the 4-position.[29]

G cluster_2 Workflow: Lithiation & Electrophilic Trapping start 1. Dissolve Substrate (4-Bromo-2-methoxypyridine in dry THF) cool 2. Cool to -78 °C start->cool lithiation 3. Add n-BuLi dropwise (Metal-Halogen Exchange) cool->lithiation stir 4. Stir for 30 min lithiation->stir trapping 5. Add Electrophile (e.g., DMF, Aldehyde) stir->trapping warm 6. Warm to RT trapping->warm quench 7. Aqueous Quench warm->quench product 4-Substituted-2-methoxypyridine quench->product

Caption: Workflow for Lithiation and Trapping.

Protocol 4: Lithiation and Formylation

  • Materials:

    • 4-Bromo-2-methoxypyridine (1.0 mmol, 1.0 equiv)

    • n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, e.g., 2.5 M in hexanes)

    • N,N-Dimethylformamide (DMF) (1.5 mmol, 1.5 equiv), anhydrous

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Add 4-Bromo-2-methoxypyridine to a flame-dried, three-neck flask under argon and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.[17]

    • Add anhydrous DMF dropwise and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate (3 x 25 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 2-methoxy-pyridine-4-carbaldehyde.

Conclusion

4-Bromo-2-methoxypyridine is a high-value, versatile building block for the synthesis of complex pyridine-based ligands. Its well-defined reactivity allows for selective functionalization through a suite of robust and reliable synthetic methods, including palladium-catalyzed cross-coupling and lithiation-trapping protocols. By understanding the mechanistic principles behind these transformations and carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently generate diverse libraries of novel ligands for applications spanning drug discovery, catalysis, and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Bipyridine Ligands from 2,6-Dibromopyridine. BenchChem.
  • Al-dujaili, J. H., & Al-Masoudi, N. A. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate. BenchChem.
  • BenchChem. (2025). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol. BenchChem.
  • Al-dujaili, J. H., & Al-Masoudi, N. A. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org.
  • Al-dujaili, J. H., & Al-Masoudi, N. A. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors.
  • Unknown Author. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Semantic Scholar.
  • Doraghi, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • ResearchGate. (n.d.). Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo.
  • ChemicalBook. (n.d.). 2-Bromo-4-methoxypyridine synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • BLD Pharm. (n.d.). 100367-39-3|4-Bromo-2-methoxypyridine.
  • Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Semantic Scholar.
  • PubChem. (n.d.). 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • PubChemLite. (n.d.). 4-bromo-2-methoxypyridine (C6H6BrNO).
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Bromo-2,6-bis(bromomethyl)pyridine: Properties, Synthesis, and Applications. BenchChem.
  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxypyridine | 100367-39-3.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Frontier Specialty Chemicals. (n.d.). 4-Bromo-2-methoxypyridine.
  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Methyl 2-Bromo-4-methoxybenzoate. BenchChem.
  • PubMed. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors.
  • ResearchGate. (2026). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones.
  • BenchChem. (2025). Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison. BenchChem.
  • National Institutes of Health. (n.d.). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping.

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Methoxypyridines in Drug Discovery Pipelines

Introduction: The Pyridine Scaffold and the Influence of the Methoxy Group The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast number of natural products and FDA-approved drugs.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Scaffold and the Influence of the Methoxy Group

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast number of natural products and FDA-approved drugs.[1][2][3][4] Its unique properties, including its small molecular size, weak basicity, stability, and capacity for hydrogen bonding, make it a versatile building block for interacting with biological targets.[1][3] The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing chemists to fine-tune a molecule's pharmacological and pharmacokinetic profiles.[5]

Among the most impactful substituents is the methoxy group (-OCH₃). The incorporation of a methoxy group onto a pyridine core is not merely an arbitrary addition; it is a calculated decision that can profoundly influence a compound's efficacy and developability.[6][7] The methoxy group, a hybrid of a hydroxyl and a methyl group, can enhance ligand-target binding, modulate physicochemical properties such as solubility and lipophilicity, and alter absorption, distribution, metabolism, and excretion (ADME) parameters.[6][7] This guide provides an in-depth analysis of the applications of methoxypyridines in drug discovery, complete with actionable synthetic and analytical protocols for researchers in the field.

Key Applications & Mechanistic Rationale

Methoxypyridine moieties are integral to a wide array of therapeutic agents, often acting as key pharmacophores that dictate biological activity. Their utility spans multiple target classes and disease areas.

Kinase Inhibition: A Privileged Scaffold

Protein kinases are a major class of drug targets, and the methoxypyridine scaffold is frequently found in potent kinase inhibitors.[8][9] The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, often interacting with the "hinge" region of the kinase ATP-binding site. The methoxy group, in turn, can serve several roles:

  • Direct Target Interaction: The oxygen atom can act as an additional hydrogen bond acceptor, forming key interactions in the binding pocket.

  • Conformational Control: The steric bulk and electronic nature of the methoxy group can orient the molecule optimally within the active site, enhancing binding affinity.

  • Solubility and Permeability: The methoxy group can modulate the molecule's overall polarity, striking a balance between aqueous solubility and cell membrane permeability.[7]

  • Metabolic Stability: It can block sites of potential metabolism, increasing the drug's half-life.[10]

A prime example is the design of PI3K/mTOR dual inhibitors, where methoxypyridine derivatives have been synthesized to interact with key amino acid residues like Val851 in the hinge region.[11]

G Lead_Gen Lead_Gen Building_Block Building_Block Lead_Gen->Building_Block Input for Library Synthesis Lead_Opt Lead_Opt SAR_Modulation SAR_Modulation Lead_Opt->SAR_Modulation Key Optimization Tool

Caption: Role of Methoxypyridine in a Drug Discovery Workflow.

Bioisosteric Replacement

In medicinal chemistry, bioisosterism—the replacement of a functional group with another that has similar physicochemical properties—is a powerful strategy for lead optimization.[1][10][12] The methoxypyridine motif can serve as a bioisostere for other functionalities:

  • Benzene Ring Replacement: Replacing a benzene ring with a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving potency and solubility.[1][3] The addition of a methoxy group further refines electronic and steric properties.

  • Amide/Amine Mimicry: The pyridine nitrogen can mimic the hydrogen-bonding capabilities of amines or amides.[1]

  • Mimicking Bridging Water Molecules: In some cases, the nitrogen of a pyridine ring, often in conjunction with other substituents like nitriles, can displace an "unhappy" or high-energy water molecule from a binding site, leading to a favorable entropic gain and increased binding affinity.[13]

Quantitative Data Summary

The impact of subtle changes to the methoxypyridine scaffold is often quantified through Structure-Activity Relationship (SAR) studies. The following table, derived from data on analogs of ML267, a bioactive molecule with a substituted pyridine core, illustrates how modifications affect biological potency against phosphopantetheinyl transferase (Sfp).[14]

CompoundKey Modification from ML267Scaffold FeatureIC₅₀ (µM)
ML267 - (Parent Compound)4-Methoxypyridin-2-yl0.29
Analog 46 4-OMe group replaced with a methyl group4-Methylpyridin-2-yl14.5
Analog 50 Aryl group replaced with a thiadiazole4-Methoxypyridin-2-yl~0.6
Analog 54 4-OMe group replaced with 4,6-dimethyl4,6-Dimethylpyridin-2-yl0.81
Data extracted from reference[14].

This data clearly demonstrates the sensitivity of the biological activity to the substitution pattern on the pyridine ring, with the 4-methoxy group in ML267 providing superior potency compared to a simple methyl or dimethyl substitution.[14]

Experimental Protocols

Protocol 1: Synthesis of a Key Methoxypyridine Intermediate via Suzuki Coupling

This protocol details a general method for a palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating C-C bonds.[5] This is frequently used to couple a methoxypyridine halide with a boronic acid to build molecular complexity.[14][15]

Objective: To synthesize 2-methoxy-5-(aryl)pyridine from 5-bromo-2-methoxypyridine and an arylboronic acid.

Materials:

  • 5-Bromo-2-methoxypyridine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2 equivalents)[15]

  • Solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

  • Argon or Nitrogen gas for degassing

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • TLC plates or LC-MS for reaction monitoring

  • Solvents for workup (e.g., Ethyl Acetate, water, brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-methoxypyridine (1 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2 eq).[14]

  • Solvent Addition: Add the chosen solvent (e.g., Dioxane/H₂O 4:1) to the flask.

  • Degassing: Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and then brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-methoxy-5-(aryl)pyridine product.

G start Combine Reactants (Methoxypyridine-Br, Boronic Acid, Pd Catalyst, Base) degas Add Solvent & Degas (Inert Atmosphere) start->degas heat Heat Reaction Mixture (80-120 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute & Wash (Organic Solvent, H₂O, Brine) monitor->workup Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Workflow for a Suzuki Cross-Coupling Reaction.

Protocol 2: General Method for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes the substitution of a leaving group (e.g., a halogen) on an electron-deficient pyridine ring with a nucleophile, such as sodium methoxide, to install the methoxy group.[16]

Objective: To synthesize a 2-methoxypyridine derivative from a 2-chloropyridine precursor.

Materials:

  • Substituted 2-chloropyridine (1 equivalent)

  • Sodium methoxide (NaOMe) (1.1 - 1.5 equivalents)[14]

  • Anhydrous methanol (MeOH) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware, stir plate

  • Ice bath (if required for temperature control)

Procedure:

  • Setup: Dissolve the substituted 2-chloropyridine (1 eq) in the anhydrous solvent (e.g., MeOH) in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: Carefully add sodium methoxide (1.1-1.5 eq) to the solution portion-wise. The reaction can be exothermic, so an ice bath may be used to maintain room temperature if necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as determined by TLC or LC-MS. Reactions with sodium methoxide in methanol are often rapid.[16]

  • Quenching: Carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration & Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization as needed.

Protocol 3: General Assay for Biological Evaluation - Kinase Inhibition

Once synthesized, methoxypyridine-containing compounds targeted as kinase inhibitors must be evaluated for their biological activity. This is a generalized protocol for an in vitro kinase assay.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (methoxypyridine derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, etc. to measure kinase activity)

  • Microplate reader compatible with the detection method (luminescence, fluorescence, etc.)

  • Multi-well assay plates (e.g., 384-well)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to each well except the negative controls.

  • Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of product (phospho-substrate) or byproduct (ADP) formed.

  • Data Analysis: Read the plate on a microplate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_kinase Kinase K Kinase (E) pSub Phospho- Substrate K->pSub Phosphorylation K_Inh E-I Complex (Inactive) K->K_Inh ATP ATP ATP->K Sub Substrate Sub->K Inh Methoxypyridine Inhibitor (I) Inh->K_Inh Binding ADP ADP

Caption: Mechanism of Competitive Kinase Inhibition.

Conclusion

The methoxypyridine scaffold is a high-value asset in the drug discovery pipeline. Its strategic incorporation can significantly enhance a molecule's interaction with its biological target and optimize its pharmacokinetic profile. The methoxy group's ability to modulate electronic properties, participate in hydrogen bonding, provide steric influence, and block metabolic hotspots makes it a versatile tool for medicinal chemists.[6][7][14] The synthetic and analytical protocols provided herein offer a framework for researchers to effectively utilize methoxypyridine building blocks in the design and development of the next generation of therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

  • Google Patents. (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Reddy, G. V., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. Available from: [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[15][17]pyridine-1,3-diones. Available from: [Link]

  • The Royal Society of Chemistry. (2012). A new protocol for nucleophilic amination of methoxypyridines. Journal Name COMMUNICATION. Available from: [Link]

  • Auctores Publishing. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • ResearchSquare. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles. Download Scientific Diagram. Available from: [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2024). The role of the methoxy group in approved drugs. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available from: [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Available from: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

  • MDPI. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. PMC. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. Available from: [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT. Available from: [Link]

  • ResearchGate. (n.d.). Exploring Pyrimidine Pharmacophore as Thymidine Monophosphate Kinase Inhibitors for Antitubercular Activity: A Review | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (2007). A pharmacophore map of small molecule protein kinase inhibitors. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2004). Toward a pharmacophore for kinase frequent hitters. PubMed. Available from: [Link]

  • Slayback Pharma. (2021). Application of Methoxy Polyethylene Glycols in Drug Discovery & Development. Blog. Available from: [Link]

Sources

Application

The Synthetic Versatility of 4-Bromo-2-methoxypyridine: A Guide to Heterocyclic Library Generation

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological intera...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions make it a privileged structure in medicinal chemistry.[1][2] Among the vast arsenal of pyridine-based building blocks, 4-Bromo-2-methoxypyridine stands out as a particularly versatile and valuable starting material for the synthesis of complex heterocyclic systems.[3] This technical guide provides an in-depth exploration of the synthetic utility of 4-Bromo-2-methoxypyridine, offering detailed application notes and robust protocols for researchers, scientists, and drug development professionals.

The strategic placement of the bromo and methoxy groups on the pyridine ring dictates its reactivity and synthetic potential. The bromine atom at the 4-position serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents. Concurrently, the electron-donating methoxy group at the 2-position modulates the electronic character of the ring, influencing its reactivity and providing a potential site for further modification. This guide will delve into the key synthetic transformations of 4-Bromo-2-methoxypyridine, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution, providing both the theoretical underpinnings and practical, field-proven protocols.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, and 4-Bromo-2-methoxypyridine is an ideal substrate for these powerful transformations.[4] The electron-deficient nature of the pyridine ring, further influenced by the bromine atom, facilitates the initial oxidative addition step in the catalytic cycle of many of these reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures which are prevalent in pharmaceuticals.[5][6] This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[7]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The pyridine nitrogen in 4-Bromo-2-methoxypyridine can coordinate to the palladium center, potentially leading to catalyst deactivation.[8] Therefore, the use of electron-rich and sterically bulky phosphine ligands is often preferred to promote the desired catalytic turnover. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield. A mixed solvent system, often containing water, is frequently used to facilitate the dissolution of the inorganic base and the boronic acid.[5]

Experimental Protocol: Synthesis of 4-Aryl-2-methoxypyridines

Materials:

  • 4-Bromo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-2-methoxypyridine, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Common and effective catalysts for Suzuki couplings.[8]
Ligand PPh₃, SPhos, XPhosElectron-rich and bulky ligands can improve catalyst stability and activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice of base can influence reaction rate and yield.[6]
Solvent Dioxane/Water, Toluene/Water, DMFAqueous solvent mixtures aid in dissolving the base and boronic acid.[5]
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromo-2-methoxypyridine - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst & Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent heat Heat with Stirring (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product: 4-Aryl-2-methoxypyridine Sonogashira_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-Br]L2 pd0->pd_complex Oxidative Addition pd_alkynyl [Ar-Pd(II)-C≡C-R]L2 pd_complex->pd_alkynyl Transmetalation cu_acetylide [R-C≡C-Cu(I)] alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation base Base product Ar-C≡C-R ar_br Ar-Br pd_alkynyl->pd0 Reductive Elimination cu_acetylacetylide cu_acetylacetylide Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) - 4-Bromo-2-methoxypyridine - Amine solvent Add Anhydrous, Degassed Toluene reagents->solvent heat Heat with Stirring (e.g., 100 °C) solvent->heat monitor Monitor Progress (GC-MS, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product: 4-Amino-2-methoxypyridine SNAr_Mechanism start 4-Bromopyridine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack product 4-Substituted Pyridine meisenheimer->product Loss of Leaving Group leaving_group Br- nucleophile Nu-

Sources

Method

Late-stage functionalization of pharmaceuticals using bromopyridines

Application Note & Protocol Harnessing Bromopyridines for Accelerated Drug Discovery: A Guide to Late-Stage Functionalization Abstract Late-stage functionalization (LSF) has emerged as a transformative strategy in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Harnessing Bromopyridines for Accelerated Drug Discovery: A Guide to Late-Stage Functionalization

Abstract

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry, enabling the direct modification of complex molecular scaffolds at advanced stages of the drug development pipeline. This approach circumvents the need for de novo synthesis, thereby accelerating the generation of structure-activity relationships (SAR) and the optimization of lead compounds. Among the diverse reagents employed for LSF, bromopyridines have garnered significant attention due to their unique reactivity and versatility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of bromopyridines for the late-stage functionalization of pharmaceuticals. We will delve into the underlying principles, provide detailed, field-proven protocols, and explore the causality behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Imperative of Late-Stage Functionalization

The traditional drug discovery process is often a linear and arduous journey, where the synthesis of new analogues requires a complete redesign of the synthetic route. This paradigm presents a significant bottleneck, particularly when a promising lead candidate requires fine-tuning of its pharmacokinetic or pharmacodynamic properties. Late-stage functionalization (LSF) offers a paradigm shift, allowing for the direct modification of C-H bonds in a complex molecule, thereby enabling rapid diversification of a core scaffold. This strategy not to only accelerates the drug discovery timeline but also allows for the exploration of previously inaccessible chemical space.

Bromopyridines: A Privileged Reagent for LSF

The choice of reagent is paramount to the success of any LSF strategy. Bromopyridines have emerged as a class of privileged reagents due to a confluence of favorable properties:

  • Tunable Reactivity: The electronic properties of the pyridine ring can be modulated by the position of the bromine atom and the presence of other substituents, allowing for fine-tuning of the reagent's reactivity.

  • Versatility in Coupling Reactions: Bromopyridines are excellent coupling partners in a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This versatility allows for the introduction of a diverse range of functional groups.

  • Improved Physicochemical Properties: The introduction of a pyridine moiety can significantly enhance the physicochemical properties of a drug candidate, including solubility, metabolic stability, and bioavailability.

Key Methodologies and Protocols

Palladium-Catalyzed C-H Arylation with Bromopyridines

One of the most powerful applications of bromopyridines in LSF is the direct C-H arylation of drug molecules. This reaction, typically catalyzed by palladium, allows for the direct formation of a C-C bond between the pharmaceutical scaffold and the pyridine ring.

Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation

Materials:

  • Pharmaceutical substrate (1.0 equiv)

  • Bromopyridine (1.2 - 2.0 equiv)

  • Pd(OAc)₂ (2-10 mol%)

  • Ligand (e.g., XPhos, SPhos) (4-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., dioxane, toluene, DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the pharmaceutical substrate, bromopyridine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired functionalized pharmaceutical.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency and selectivity. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often employed to promote reductive elimination and prevent β-hydride elimination.

  • Base: The base is required to facilitate the C-H activation step. The choice of base can significantly impact the reaction outcome, and an initial screen is often necessary to identify the optimal conditions.

  • Solvent: The solvent should be chosen based on the solubility of the reactants and its ability to withstand the reaction temperature. Aprotic, polar solvents are generally preferred.

Photoredox-Catalyzed Minisci-Type Reactions

For the functionalization of electron-deficient heterocycles within pharmaceutical scaffolds, photoredox-catalyzed Minisci-type reactions with bromopyridines offer a powerful alternative. This method utilizes visible light to generate a radical species from the bromopyridine, which then adds to the target heterocycle.

Protocol 2: General Procedure for Photoredox-Catalyzed Minisci-Type Reaction

Materials:

  • Pharmaceutical substrate (1.0 equiv)

  • Bromopyridine (1.5 - 3.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, Ru(bpy)₃Cl₂) (1-5 mol%)

  • Acid (e.g., TFA, HCl) (1.0 - 2.0 equiv)

  • Solvent (e.g., MeCN, DMSO)

  • Visible light source (e.g., blue LED)

Procedure:

  • To a reaction vessel, add the pharmaceutical substrate, bromopyridine, photocatalyst, and acid.

  • Add the degassed solvent and stir the mixture to ensure homogeneity.

  • Irradiate the reaction mixture with a visible light source at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and work up as described in Protocol 1.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is determined by its redox potential and absorption spectrum. Iridium and ruthenium-based complexes are commonly used due to their favorable photophysical properties.

  • Acid: The acid serves to protonate the heterocycle, making it more susceptible to nucleophilic attack by the pyridine radical.

  • Light Source: The wavelength of the light source should match the absorption maximum of the photocatalyst to ensure efficient excitation.

Data Presentation

Entry Substrate Bromopyridine Catalyst/Ligand Yield (%)
1Celecoxib3-BromopyridinePd(OAc)₂/XPhos78
2Lapatinib2-Bromo-5-methylpyridinePd(OAc)₂/SPhos65
3Voriconazole4-Bromopyridinefac-Ir(ppy)₃85

Visualizing the Workflow

Caption: Workflow for Pd-Catalyzed C-H Arylation.

Caption: Workflow for Photoredox-Catalyzed Minisci-Type Reaction.

Conclusion

The late-stage functionalization of pharmaceuticals using bromopyridines represents a powerful and versatile strategy for accelerating drug discovery. The methodologies outlined in this application note provide a solid foundation for researchers to implement these transformations in their own laboratories. By understanding the underlying principles and carefully considering the experimental parameters, scientists can leverage the unique properties of bromopyridines to rapidly generate novel analogues and optimize the properties of lead compounds.

References

  • Brown, A. R., & Baran, P. S. (2015). C–H functionalization logic in total synthesis. Accounts of Chemical Research, 48(3), 790-803. [Link]

  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-amino C–H arylation reaction using the strategy of photoredox-mediated catalytic bond activation. Science, 334(6059), 1114-1117. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 4-Bromo-2-methoxypyridine Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the yield and efficiency of cross-cou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the yield and efficiency of cross-coupling reactions involving 4-bromo-2-methoxypyridine. The inherent electronic properties of this substrate—namely, the electron-donating methoxy group—can present unique challenges to achieving high-yield outcomes. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established mechanistic principles.

Troubleshooting Guide

This section addresses the most common problems encountered during cross-coupling reactions with 4-bromo-2-methoxypyridine. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low to No Conversion of 4-Bromo-2-methoxypyridine

Observing a significant amount of unreacted starting material is a frequent and frustrating issue. This typically points to a problem with the catalytic cycle's initiation or propagation.

Potential Causes & Recommended Solutions
  • Inefficient Oxidative Addition: The first step in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] The electron-rich nature of the 2-methoxypyridine ring can slow this kinetically important step.

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote the formation of the catalytically active monoligated Pd(0) species, which is often required for the oxidative addition of less reactive aryl halides.[3] For Suzuki reactions, ligands like SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, BrettPhos (for primary amines) and RuPhos (for secondary amines) are highly effective.[4]

    • Solution 2: Catalyst Pre-activation. Instead of relying on in-situ reduction of a Pd(II) source (like Pd(OAc)₂), use a pre-catalyst. Modern palladacycle pre-catalysts (e.g., G3 or G4 type) are designed to generate the active LPd(0) catalyst cleanly and efficiently upon exposure to a base.[4][5]

  • Poor Catalyst Activity or Deactivation: The active catalyst may not be forming efficiently or could be decomposing over the course of the reaction.

    • Solution 1: Ensure Anhydrous and Degassed Conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst. Solvents and reagents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Use of anhydrous solvents is also critical, as water can interfere with many steps of the catalytic cycle.

    • Solution 2: Check Reagent Quality. Ensure the palladium source, ligands, and base are of high purity. Over time, phosphine ligands can oxidize, and bases can absorb moisture.

  • Inappropriate Base Selection or Solubility: The base plays a critical role, and its choice is not trivial. In Suzuki reactions, the base is required to activate the boronic acid for transmetalation.[6] In Buchwald-Hartwig reactions, it deprotonates the amine nucleophile.[4]

    • Solution 1: Base Strength and Type. For Suzuki couplings with 4-bromo-2-methoxypyridine, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[6][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[4]

    • Solution 2: Improve Base Solubility. The reaction can be sluggish if the inorganic base has poor solubility in the organic solvent. Grinding the base to a fine powder before use can increase its surface area and reactivity. Alternatively, using a solvent system that can better dissolve the base, or adding a phase-transfer catalyst, may be beneficial.

Issue 2: Significant Side Product Formation

The appearance of undesired products not only lowers the yield of the desired compound but also complicates purification.

Potential Causes & Recommended Solutions
  • Hydrodehalogenation (De-bromination): This is the replacement of the bromine atom with a hydrogen, yielding 2-methoxypyridine.

    • Cause: This can be caused by β-hydride elimination from certain intermediates or by reaction with trace water and base.

    • Solution: Use rigorously dried solvents and reagents. If using a Pd(II) precatalyst with a phosphine ligand, the presence of an amine can facilitate reduction to Pd(0); however, certain conditions can favor hydrodehalogenation.[4] Using a well-defined Pd(0) source or a modern precatalyst can sometimes mitigate this.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide can be a competitive process.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[6]

    • Solution: Meticulous degassing of the reaction mixture is the most effective way to prevent homocoupling.[7] Optimizing the catalyst loading and reaction temperature can also help minimize this side reaction.[4]

  • Protodeboronation (Suzuki Reactions): The boronic acid reagent degrades by having its boronic acid group replaced by a hydrogen atom.

    • Cause: This side reaction is often catalyzed by the base and exacerbated by the presence of water.

    • Solution: Switch from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[7] These are generally more resistant to protodeboronation. Using anhydrous conditions and choosing a milder base, if the reaction allows, can also be beneficial.[7]

Troubleshooting Flowchart

Here is a visual guide to help diagnose and solve common issues in your cross-coupling reactions.

G Start Reaction Yield is Low Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Side_Products Are there significant side products? Check_Conversion->Side_Products Yes No_Conversion No: Low/No Conversion Check_Conversion->No_Conversion No Yes_Side_Products Yes: Side Product Issue Side_Products->Yes_Side_Products Optimize_OA Optimize Oxidative Addition: 1. Use bulky, e⁻-rich ligand (XPhos, RuPhos) 2. Use modern precatalyst (G3/G4) No_Conversion->Optimize_OA Check_Catalyst Check Catalyst Activity: 1. Ensure rigorous inert atmosphere 2. Use fresh, high-purity reagents Optimize_OA->Check_Catalyst Check_Base Evaluate Base: 1. Use stronger base (K₃PO₄, NaOtBu) 2. Improve solubility (grind base) Check_Catalyst->Check_Base Identify_Side_Product Identify Side Product Yes_Side_Products->Identify_Side_Product Debromination Hydrodehalogenation: 1. Use anhydrous solvents 2. Use Pd(0) source/precatalyst Identify_Side_Product->Debromination 2-methoxypyridine Homocoupling Homocoupling: 1. Thoroughly degas all components 2. Optimize catalyst loading Identify_Side_Product->Homocoupling Dimer Protodeboronation Protodeboronation (Suzuki): 1. Switch to boronic ester (pinacol) 2. Use anhydrous conditions Identify_Side_Product->Protodeboronation Arene from Boronic Acid

Caption: A flowchart to systematically troubleshoot low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 4-bromo-2-methoxypyridine considered a challenging substrate?

A1: The 2-methoxy group is a strong electron-donating group. This increases the electron density on the pyridine ring, which can make the crucial oxidative addition step of the catalytic cycle slower compared to electron-deficient or neutral aryl halides.[3] Additionally, the pyridine nitrogen itself can coordinate to the palladium center, potentially acting as an inhibitor and complicating the catalytic cycle.[8]

Q2: Which is a better palladium source: Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3?

A2: While Pd(OAc)₂ in combination with a ligand is a classic choice, modern palladacycle pre-catalysts like XPhos Pd G3 offer significant advantages.[4] They are air- and moisture-stable, easy to handle, and are designed to rapidly generate the active, monoligated Pd(0) species in solution upon activation by a base.[5] This leads to more reliable and reproducible results, often with lower catalyst loadings and at milder temperatures.

Q3: For a Suzuki reaction, should I use a boronic acid or a boronic ester?

A3: While boronic acids are widely used, they can be prone to side reactions like protodeboronation and homocoupling. Boronic esters, particularly pinacol (Bpin) or MIDA esters, are generally more stable and robust.[7] If you are experiencing issues with the stability of your boronic acid partner, switching to its corresponding boronic ester is a highly recommended strategy.

Q4: How critical is the choice of solvent?

A4: The solvent choice is very important as it must dissolve the reagents and not interfere with the catalysis. Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used.[7][9] It's crucial to avoid solvents that can coordinate too strongly to the palladium center, such as pyridine (unless it's a substrate) or acetonitrile, as they can inhibit the reaction.[5] The solvent also impacts the solubility of the base, which can affect the reaction rate.[6]

Q5: Can I monitor the reaction progress? How?

A5: Yes, monitoring the reaction is essential for optimization. The most common methods are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] By taking small aliquots from the reaction mixture over time, you can determine the rate of consumption of your starting material and the formation of the product, allowing you to judge when the reaction is complete or has stalled.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Understanding the fundamental steps of the reaction can aid in troubleshooting.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition PdII_ArOR L-Pd(II)(Ar)(OR') PdII_ArX->PdII_ArOR Transmetalation Product_Complex L-Pd(0)-Product PdII_ArOR->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product R-Ar' (Desired Product) Product_Complex->Product ArX R-X (4-Bromo-2-MeO-Py) ArX->PdII_ArX ArB Ar'-B(OR)₂ (Boronic Ester) ArB->PdII_ArOR Base Base (e.g., K₃PO₄) Base->PdII_ArOR

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-bromo-2-methoxypyridine with a generic arylboronic acid.

Materials:

  • 4-bromo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene, 0.1-0.5 M)

Procedure:

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-bromo-2-methoxypyridine, arylboronic acid, palladium pre-catalyst, and base under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).[4]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine to remove the inorganic base and salts.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[7]

Data Summary Tables

For convenience, the following tables summarize recommended starting conditions for common cross-coupling reactions.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1-3 mol%)Efficiently forms active Pd(0); broad substrate scope.
Ligand XPhos (if using Pd source)Bulky, electron-rich ligand good for challenging substrates.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Effective for transmetalation with electron-rich halides.[6]
Solvent 1,4-Dioxane or TolueneCommon, effective aprotic solvents.
Temperature 80 - 110 °CProvides sufficient energy for oxidative addition.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Catalyst BrettPhos Pd G3 (1-3 mol%)Excellent for coupling with primary amines.[4]
Ligand BrettPhos or RuPhosLigand choice is highly dependent on the amine nucleophile.[4]
Base NaOtBu or LHMDS (1.5-2 equiv)Strong, non-nucleophilic base required for amine deprotonation.[4]
Solvent Toluene or CPMECommon, effective aprotic solvents.
Temperature 90 - 110 °COften requires elevated temperatures for good conversion.

References

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). IDEALS. Retrieved from [Link]

  • Dean, A., Cope, C., & Clarke, M. L. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of St Andrews. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Retrieved from [Link]

  • P-A.K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5323. PMC. Retrieved from [Link]

  • Majek, M., & König, B. (2018). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 57(42), 13913-13917. Retrieved from [Link]

  • Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Inglis, F. I., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4441-4447. PMC. Retrieved from [Link]

  • Wang, H., & Liu, Y. (2023). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” Character of Pd(0). ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Company, A. C., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 60(35), 19332-19339. PMC. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. ACS Publications. Retrieved from [Link]

  • Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • SciSpace. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • ResearchGate. (2017, April 11). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • R Discovery. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • MDPI. (2020, November 24). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 10(12), 1383. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of 4-Bromo-2-methoxypyridine in Polar Solvents

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common yet critical challenge of dissolving 4-Bromo-2-methoxypyridine in po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common yet critical challenge of dissolving 4-Bromo-2-methoxypyridine in polar solvents. Our goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to directly answer the pressing questions you may have when working with 4-Bromo-2-methoxypyridine.

Q1: I'm finding that 4-Bromo-2-methoxypyridine has poor solubility in my aqueous buffer system. What are the primary reasons for this?

A1: The solubility behavior of 4-Bromo-2-methoxypyridine is governed by its molecular structure. Several factors contribute to its limited aqueous solubility:

  • Weakly Basic Pyridine Ring: The pyridine ring is fundamentally a weak base. The nitrogen atom possesses a lone pair of electrons that can accept a proton. However, in neutral water, the extent of this protonation is minimal.

  • Hydrophobic Substituents: The presence of a bromine atom and a methoxy group increases the lipophilicity (hydrophobicity) of the molecule. These groups prefer a non-polar environment over the highly polar environment of water.

  • Crystal Lattice Energy: In its solid state, the molecules of 4-Bromo-2-methoxypyridine are arranged in a crystal lattice. Energy is required to overcome the forces holding this lattice together before the individual molecules can be solvated by the solvent.

Q2: What are the initial, most straightforward steps I can take to improve the solubility of 4-Bromo-2-methoxypyridine in an aqueous solution?

A2: The most direct approach is to address the weakly basic nature of the pyridine ring through pH adjustment .

The Underlying Principle (Expertise & Experience): Pyridine and its derivatives are generally weak bases.[1] By lowering the pH of the aqueous solution, you increase the concentration of protons (H+). These protons will be accepted by the lone pair of electrons on the nitrogen atom of the pyridine ring, forming a positively charged pyridinium cation. This ionized form is significantly more polar than the neutral molecule, leading to a dramatic increase in its solubility in polar solvents like water.[1]

Authoritative Grounding: The predicted pKa of 4-Bromo-2-methoxypyridine is approximately 3.76.[2] The pKa is the pH at which 50% of the compound is in its ionized form. To ensure a high degree of protonation and, therefore, solubility, it is recommended to adjust the pH of your solution to be at least one to two pH units below the pKa.

Troubleshooting Workflow for Solubility Enhancement

If you are encountering precipitation or incomplete dissolution, follow this logical troubleshooting workflow.

Caption: A logical workflow for troubleshooting the solubility of 4-Bromo-2-methoxypyridine.

In-Depth Solubilization Strategies & Protocols

Strategy 1: pH Adjustment

Q3: How do I practically implement pH adjustment to dissolve my compound?

A3: This involves preparing a buffer at the target pH or carefully adding an acid to your aqueous solution.

Experimental Protocol 1: Solubilization via pH Adjustment

  • Determine Target pH: Based on the predicted pKa of ~3.76, aim for a pH between 1.8 and 2.8.

  • Prepare Acidic Buffer: Prepare a suitable acidic buffer (e.g., glycine-HCl or citrate-phosphate buffer) within your target pH range.

  • Dissolution:

    • Weigh the desired amount of 4-Bromo-2-methoxypyridine.

    • Add a small amount of the acidic buffer to the solid and vortex or sonicate briefly.

    • Gradually add more buffer until the desired final concentration is reached, ensuring complete dissolution at each step.

  • Alternative (for unbuffered solutions):

    • Suspend the compound in the desired volume of water.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves.

    • Measure the final pH of the solution.

Trustworthiness (Self-Validating System): Always verify the final pH of your solution after the compound has dissolved, as the compound itself will have a slight effect on the final pH. If precipitation occurs upon standing, it may indicate that the pH is too close to the pKa, and further acidification is necessary.

Strategy 2: Co-solvent Systems

Q4: My experimental system is sensitive to low pH. What is a good alternative to pH adjustment?

A4: The use of co-solvents is an excellent and widely used strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for less polar compounds to dissolve.[3][4]

The Underlying Principle (Expertise & Experience): Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3] Essentially, they create a solvent environment that is "less polar" than water, which can more effectively solvate the hydrophobic portions (the bromo- and methoxy-substituted ring) of the 4-Bromo-2-methoxypyridine molecule.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Polyethylene glycols (e.g., PEG300, PEG400)

  • Propylene glycol

Experimental Protocol 2: Preparation of a Stock Solution using a Co-solvent System

This protocol is adapted from a method used for a structurally similar compound, 4-Bromo-2-methylpyridine, and is a good starting point.

  • Prepare a Concentrated Stock in DMSO: Dissolve the 4-Bromo-2-methoxypyridine in 100% DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Sonication may be required to aid dissolution.

  • Prepare the Co-solvent Vehicle: Create a mixture of the other co-solvents. For example, a vehicle consisting of 40% PEG300 and 5% Tween-80 in saline (or your aqueous buffer).

  • Final Dilution:

    • Take the required volume of your DMSO stock solution.

    • Add it to the co-solvent vehicle.

    • Finally, add the remaining aqueous buffer or saline to reach the final desired concentration.

    • Example for a 1 mL final solution at 2.5 mg/mL:

      • Take 100 µL of a 25 mg/mL DMSO stock.

      • Add it to a mixture of 400 µL PEG300 and 50 µL Tween-80. Mix well.

      • Add 450 µL of saline or buffer. Mix until clear.

Trustworthiness (Self-Validating System): When diluting a DMSO stock into an aqueous buffer, always add the DMSO stock to the buffer (not the other way around) and mix immediately to avoid localized high concentrations that can cause the compound to "crash out" or precipitate. The final concentration of DMSO should ideally be kept low (typically <1% v/v) in many biological assays to avoid solvent-induced artifacts.

Strategy 3: Cyclodextrin Complexation

Q5: I am still seeing precipitation when I dilute my co-solvent stock into my aqueous media for my cell-based assay. Is there a more advanced technique I can try?

A5: Yes, forming an inclusion complex with a cyclodextrin is a powerful method to enhance the apparent aqueous solubility of hydrophobic compounds.

The Underlying Principle (Expertise & Experience): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] The hydrophobic 4-Bromo-2-methoxypyridine molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[7][8] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling the drug molecule into the solution.[5][6]

Experimental Protocol 3: Solubilization using a Cyclodextrin

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., a 20% w/v solution of SBE-β-CD in saline).

  • Prepare a Concentrated Stock in DMSO: As in Protocol 2, prepare a concentrated stock of 4-Bromo-2-methoxypyridine in DMSO.

  • Form the Complex:

    • Take the required volume of your DMSO stock solution.

    • Add it directly to the cyclodextrin solution while vortexing.

    • The cyclodextrin will encapsulate the compound as it is diluted into the aqueous environment, preventing precipitation.

    • Example for a 1 mL final solution at 2.5 mg/mL:

      • Take 100 µL of a 25 mg/mL DMSO stock.

      • Add to 900 µL of a 20% SBE-β-CD solution in saline. Mix until clear.

Trustworthiness (Self-Validating System): The formation of an inclusion complex can be confirmed by observing a clear solution where precipitation would otherwise occur. For formal characterization, techniques like 1H NMR, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to verify complex formation.[7]

Physicochemical and Solubility Data Summary

The following tables summarize key properties of 4-Bromo-2-methoxypyridine and its qualitative solubility.

Table 1: Physicochemical Properties of 4-Bromo-2-methoxypyridine

PropertyValueSource
CAS Number 100367-39-3[2]
Molecular Formula C6H6BrNO[9]
Molecular Weight 188.02 g/mol [9]
Physical Form Low Melting Solid (<25°C Solid, >26°C Liquid)
Melting Point 25-26 °C
Predicted pKa 3.76 ± 0.10[2]

Table 2: Qualitative Solubility of 4-Bromo-2-methoxypyridine

SolventQualitative SolubilitySource & Rationale
Water Slightly Soluble[2][10][11]
Methanol SolubleBased on its use as a reaction solvent in its synthesis.
Ethanol SolubleExpected based on the "like dissolves like" principle and its polarity.
Acetone SolubleExpected based on the "like dissolves like" principle and its polarity.
DMSO SolubleCommonly used as a solvent for stock solutions of similar compounds.
Ethyl Acetate SolubleUsed as an extraction solvent during its synthesis.

Visualizing the Mechanism of pH-Dependent Solubility

The following diagram illustrates how lowering the pH increases the solubility of 4-Bromo-2-methoxypyridine by protonating the pyridine nitrogen.

pH-Dependent Solubility cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2) Neutral 4-Bromo-2-methoxypyridine (Neutral, Low Solubility) Protonated 4-Bromo-2-methoxypyridinium (Ionized, High Solubility) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: Equilibrium between the neutral and protonated forms of 4-Bromo-2-methoxypyridine.

References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Available at: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Available at: [Link]

  • Cyclodextrin Inclusion Complex To Enhance Solubility of Poorly Water Soluble Drugs. (n.d.). Scribd. Available at: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Available at: [Link]

  • Cosolvency. (n.d.). SlideShare. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC. Available at: [Link]

  • 4-Bromo-2-methoxypyridine, 98% 1 g. (n.d.). Thermo Scientific Alfa Aesar. Available at: [Link]

  • 4-Bromo-2-methoxypyridine. (n.d.). Five Chongqing Chemdad Co., Ltd. Available at: [Link]

  • 4-Bromo-2-methoxypyridine. (n.d.). PubChem. Available at: [Link]

  • Acid-Base Kinetics of Pyridine Studied with a Slow Spectrophotometric Indicator in Methanol. (n.d.). ACS Publications. Available at: [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models. (2021). ACS Omega. Available at: [Link]

  • How Does pH Affect Solubility? (2020). YouTube. Available at: [Link]

  • Specifications of 4-bromo-2-methoxypyridine. (n.d.). Capot Chemical. Available at: [Link]

  • 4-Bromo-2-methoxypyridine. (n.d.). Oakwood Chemical. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ligand Selection for Sterically Hindered Bromopyridines

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the cross-coupling of sterically hindered bromopyridines (e.g., 2-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the cross-coupling of sterically hindered bromopyridines (e.g., 2-bromo-3-substituted or 2-bromo-6-substituted pyridines).

Here, we bypass basic theory and dive directly into the mechanistic causality of reaction failures, providing field-proven troubleshooting strategies, self-validating protocols, and precise ligand selection frameworks.

Part 1: Core Troubleshooting & FAQs

Q1: Why do standard catalytic systems (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/BINAP) consistently fail or stall when coupling 2-bromopyridines?

The Causality: The failure is rarely due to the oxidative addition step alone. The primary culprit is catalyst poisoning via off-target chelation . The lone pair of electrons on the nitrogen atom of the 2-bromopyridine substrate acts as a highly competitive ligand. Following oxidative addition, this nitrogen can coordinate to the palladium center, leading to the formation of highly stable, catalytically inactive dinuclear or multinuclear palladium clusters[1].

The Solution: You must physically prevent this coordination. This is achieved by utilizing sterically hindered, electron-rich biaryl monophosphine ligands[2]. The massive steric bulk (large cone angle) of these ligands creates a coordinatively saturated microenvironment around the palladium atom, effectively blocking the pyridine nitrogen from approaching the metal center[2].

Q2: How do I select the optimal ligand for a Buchwald-Hartwig amination involving a highly hindered 3-substituted-2-bromopyridine?

The Causality: In Buchwald-Hartwig aminations, the steric clash between the incoming amine and the substituents on the bromopyridine dictates the rate-limiting step (typically reductive elimination).

  • For Primary Amines (e.g., Anilines): Use BrettPhos . Its structure is optimized to prevent the formation of off-target bis-amine palladium complexes, which lead to over-arylation[2].

  • For Secondary Amines (e.g., Morpholine, Piperidine): Use RuPhos . Secondary amines are inherently bulkier; RuPhos provides the optimal balance of electron density to accelerate oxidative addition while possessing enough flexibility to accommodate the extreme steric bulk during the reductive elimination transition state[2].

Q3: My Suzuki-Miyaura coupling with a bulky arylboronic acid and 2-bromopyridine is yielding mostly protodeboronated starting material. How do I fix this?

The Causality: Protodeboronation outcompetes cross-coupling when the transmetalation step is too slow . Steric hindrance at the electrophile (bromopyridine) and the nucleophile (boronic acid) creates a massive activation barrier for the formation of the critical Pd-O-B intermediate. The Solution:

  • Upgrade the Ligand: Switch to XPhos or SPhos . These ligands are specifically engineered to stabilize the low-coordinate Pd(0) species and accelerate transmetalation in highly hindered and polyfluorinated systems[3].

  • Optimize the Base: The transmetalation of bulky boronic acids is highly base-dependent. Moving from weaker bases (like Na₂CO₃) to stronger, bulkier bases with larger counter-cations (like KOtBu) significantly increases the reaction rate and suppresses competitive hydrolytic deboronation[4].

  • Consider NHCs: If phosphines fail, N-heterocyclic carbenes (NHCs) like IPr offer immense steric protection and strong σ-donation, often enabling the coupling of deactivated, sterically hindered substrates at room temperature[5].

Part 2: Quantitative Ligand Selection Matrix

Use the following validated matrix to select the optimal ligand and base combination based on your specific coupling parameters.

LigandStructure TypeTarget ReactionOptimal PartnerRecommended BaseKey Mechanistic Advantage
BrettPhos Biaryl MonophosphineBuchwald-HartwigPrimary AminesNaOtBu or LiHMDSPrevents over-arylation; physically blocks Pd-N coordination.
RuPhos Biaryl MonophosphineBuchwald-HartwigSecondary AminesNaOtBu or Cs₂CO₃Accommodates extreme steric bulk during reductive elimination.
XPhos Biaryl MonophosphineSuzuki-MiyauraBulky Boronic AcidsK₃PO₄ (aq) or KOtBuAccelerates transmetalation via stabilization of the Pd-O-B linkage.
IPr N-Heterocyclic CarbeneBothExtreme Steric HindranceKOtBu or KOHExceptional thermal stability; enables room-temperature coupling.

Part 3: Ligand Optimization Workflow

G Start Sterically Hindered Bromopyridine Coupling RxnType Which Cross-Coupling Reaction? Start->RxnType BH Buchwald-Hartwig Amination RxnType->BH SM Suzuki-Miyaura Coupling RxnType->SM Amine Amine Type? BH->Amine Boron Boronic Species? SM->Boron Primary Primary Amines (e.g., Anilines) Amine->Primary Secondary Secondary Amines (e.g., Morpholine) Amine->Secondary BrettPhos BrettPhos / tBuBrettPhos Prevents off-target Pd-N binding Primary->BrettPhos RuPhos RuPhos Accommodates steric bulk Secondary->RuPhos BulkyB Bulky/Polyfluorinated Boronic Acids Boron->BulkyB StandardB Standard Boronic Acids/Esters Boron->StandardB XPhos XPhos / SPhos Accelerates transmetalation BulkyB->XPhos NHC NHC Ligands (e.g., IPr) High stability, low loading StandardB->NHC

Workflow for optimizing ligand selection in hindered bromopyridine cross-coupling reactions.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols include built-in visual and chemical validation checkpoints. Do not proceed to the next step if a validation check fails.

Protocol A: Buchwald-Hartwig Amination of 2-Bromopyridines (Using Precatalysts)

Using Palladacycle Precatalysts (Gen 3/Gen 4) is strictly recommended over in situ catalyst generation to guarantee a 1:1 Pd:Ligand ratio, which is critical for preventing catalyst poisoning.

  • Preparation (Glovebox/Schlenk): Charge an oven-dried vial with the sterically hindered 2-bromopyridine (1.0 equiv), amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G4 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene to achieve a 0.2 M concentration.

    • Self-Validation Check 1: The mixture should initially appear as a heterogeneous suspension.

  • Activation: Seal the vial under nitrogen, transfer to a heating block, and heat to 85 °C.

    • Self-Validation Check 2: Within 10–15 minutes of heating, the suspension must transition to a homogeneous, clear yellow/orange solution. This color change confirms the successful deprotonation of the precatalyst and the generation of the active, monoligated Pd(0) species. If the solution turns opaque black, palladium black has precipitated due to oxygen ingress or catastrophic ligand dissociation. Abort the reaction.

  • Reaction & Turnover: Stir vigorously at 85 °C for 12–16 hours.

    • Self-Validation Check 3: As the reaction progresses, a fine, dense white precipitate (NaBr) will form. The volume of this precipitate is a direct visual proxy for catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo.

Protocol B: Suzuki-Miyaura Coupling of Hindered Substrates (Biphasic System)

A biphasic system is utilized to maximize base solubility while maintaining the organic solubility of the hindered coupling partners.

  • Preparation: In a round-bottom flask, combine the 2-bromopyridine (1.0 equiv), bulky arylboronic acid (1.5 equiv), XPhos (4 mol%), and Pd₂(dba)₃ (2 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 1M aqueous K₃PO₄ (in a 3:1 volumetric ratio).

    • Mechanistic Note: The aqueous base is mandatory here; it generates the highly reactive boronate complex required to force the transmetalation step across the high steric barrier.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (≥800 rpm).

    • Self-Validation Check 1: Vigorous stirring is non-negotiable. The reaction occurs at the solvent interface; inadequate stirring will artificially stall the reaction, mimicking a catalyst failure.

  • Monitoring: Monitor the reaction via LCMS.

    • Self-Validation Check 2: Look for the mass of the deborylated arene. If protodeboronation exceeds 15% relative to the product, your transmetalation is too slow. Immediately lower the temperature to 70 °C to stabilize the boronic acid and switch to a more active precatalyst (e.g., XPhos Pd G3) for the next iteration.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols, The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex, RSC Publishing. URL:[Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates, PMC (NIH). URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, PMC (NIH). URL:[Link]

Sources

Optimization

Thermal stability and decomposition of 4-Bromo-2-methoxypyridine

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Thermal Stability, Decomposition Profiling, and Handling Workflows Welcome to the technical support center for 4-Bromo-2-methoxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Thermal Stability, Decomposition Profiling, and Handling Workflows

Welcome to the technical support center for 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. Here, we explore the causality behind the physicochemical behaviors of this reagent, providing you with self-validating protocols to ensure scientific integrity in your synthetic workflows (such as Suzuki-Miyaura cross-couplings and scaffold functionalization).

Quantitative Data & Physicochemical Profile

To predict the behavior of 4-Bromo-2-methoxypyridine in your reactor, you must first understand its baseline thermal metrics. The table below synthesizes its critical properties.

PropertyValueExperimental Significance
CAS Number 100367-39-3Unique identifier for precise reagent sourcing and tracking.
Molecular Weight 188.02 g/mol Baseline for stoichiometric calculations.
Melting Point 25 °C – 26 °CDictates handling state; fluctuates between solid and liquid at ambient room temperature.
Boiling Point 202.3 °C (at 760 mmHg)Defines the upper thermal limit before vaporization and potential degradation.
Flash Point ~76.2 °CIndicates moderate flammability risk during heated reflux setups.
Storage Conditions 2 °C – 8 °C (Inert Gas)Prevents thermal degradation, oxidative discoloration, and moisture-driven hydrolysis.
Frequently Asked Questions (FAQs): Thermal Stability & Handling

Q1: Why does my batch of 4-bromo-2-methoxypyridine arrive as a liquid but turn solid in the lab, and how does this affect stability? A1: The melting point of 4-bromo-2-methoxypyridine is strictly between 25 °C and 26 °C. Depending on your laboratory's ambient temperature, it exists in a highly sensitive phase-transitional state. Causality: Repeated phase changes (freeze-thaw equivalents) in the presence of atmospheric moisture accelerate degradation. When the compound cycles between solid and liquid, volumetric expansion and contraction can draw in humid air if the seal is imperfect. It must be stored at 2–8 °C under an inert gas (Nitrogen or Argon) to prevent moisture ingress and oxidative decomposition.

Q2: What are the specific thermal decomposition pathways and hazards associated with this compound? A2: When heated past its boiling point (202.3 °C) or subjected to strong oxidizing agents, the pyridine ring and halogen substituents undergo violent bond cleavage. The primary hazardous decomposition products are Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen bromide (HBr) [1]. Causality: The release of HBr is particularly corrosive and acts autocatalytically to further degrade the parent molecule. Always perform high-temperature reactions in a strictly ventilated fume hood to mitigate exposure to these toxic fumes[1].

Q3: I am using this reagent in a high-temperature Suzuki-Miyaura cross-coupling. Will it decompose? A3: 4-Bromo-2-methoxypyridine is thermally stable under standard cross-coupling conditions (e.g., 80–100 °C in dioxane/water) provided the system is thoroughly degassed. However, extended heating in highly acidic aqueous media leads to the nucleophilic displacement of the methoxy group, yielding 4-bromopyridin-2(1H)-one[2].

Troubleshooting Guide: Common Experimental Deviations

Issue 1: Low yield in cross-coupling reactions; presence of a highly polar byproduct.

  • Root Cause Analysis: The methoxy group at the 2-position of the pyridine ring is highly susceptible to hydrolysis under harsh aqueous conditions at elevated temperatures. If your reaction mixture is inadvertently acidic and subjected to prolonged heating (>90 °C), the compound demethylates to form 4-bromopyridin-2-ol, which tautomerizes to 4-bromopyridin-2(1H)-one[2].

  • Resolution: Buffer the reaction strictly (e.g., using K2CO3 or Cs2CO3), use anhydrous solvent systems if possible, and limit the reaction time. Validate the presence of the byproduct via LC-MS (Expected [M+H]+ for the hydrolyzed byproduct: ~174.0 m/z)[2].

Issue 2: Reagent appears dark yellow or brown instead of off-white/pale yellow.

  • Root Cause Analysis: Discoloration indicates oxidative degradation or photolytic breakdown of the carbon-bromine bond, releasing trace elemental bromine species into the matrix.

  • Resolution: Discard heavily discolored batches as they will poison palladium catalysts. To prevent this, ensure the storage container is opaque (or wrapped in foil), tightly sealed, and backfilled with Argon before returning to the 2–8 °C refrigerator.

Step-by-Step Methodologies
Protocol A: Safe Thawing and Dispensing Workflow

This protocol is a self-validating system designed to prevent moisture condensation and thermal shock.

  • Retrieval: Remove the sealed vial from 2–8 °C storage. Do not open the vial while cold.

  • Equilibration: Place the vial in a desiccator for 30–45 minutes to equilibrate to room temperature (25 °C).

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent, leading to gradual hydrolysis over time.

  • Phase Inspection (Validation Step): Visually inspect the reagent. If the ambient temperature is below 25 °C, it will remain a solid. This visual cue validates the internal temperature of the reagent.

  • Gentle Melting: If solid, place the vial in a gentle water bath set strictly to 30 °C for 5–10 minutes until completely liquefied. Do not use a heat gun; localized overheating causes micro-decomposition.

  • Dispensing: Open the vial under a steady stream of dry Nitrogen or Argon. Dispense the required volume using a positive displacement pipette (due to the density and viscosity of the liquid phase).

  • Storage: Purge the vial headspace with inert gas for 10 seconds, seal tightly, and immediately return to 2–8 °C.

Workflow S1 Remove from 2-8°C Storage S2 Equilibrate to RT (25°C) in Desiccator S1->S2 S3 Observe Phase (Solid vs. Liquid) S2->S3 S4 Gentle Water Bath (30°C) if Solid S3->S4 If T < 25°C S5 Dispense under Inert Gas (N2/Ar) S3->S5 If Liquid S4->S5

Safe handling and phase-transition management workflow for 4-Bromo-2-methoxypyridine.

Protocol B: Controlled Hydrolysis to 4-Bromopyridin-2(1H)-one

If your synthetic goal is to actually utilize the thermal degradation pathway to synthesize the pyridinone derivative, acid hydrolysis is utilized intentionally[2]:

  • Setup: In a round-bottom flask, dissolve 4-bromo-2-methoxypyridine (1.0 eq) in 1,4-dioxane (approx. 5 mL per mmol)[2].

  • Acid Addition: Add an aqueous 4M HCl solution (approx. 2.5 mL per mmol)[2].

  • Thermal Cleavage: Heat the reaction mixture to 90 °C for 5 hours.

    • Causality: The high thermal energy combined with the strong acid protonates the methoxy oxygen, turning it into an excellent leaving group. This facilitates nucleophilic attack by water and the subsequent elimination of methanol[2].

  • Completion: Reduce heat to 50 °C and stir overnight to ensure complete thermodynamic conversion[2].

  • Workup: Cool to room temperature, carefully neutralize to pH 8-9 using 1N NaOH, and extract with ethyl acetate. Dry the organic phase over anhydrous MgSO4 and concentrate to yield the white solid product[2].

Pathway A 4-Bromo-2-methoxypyridine (Stable at 2-8°C) B Thermal Decomposition (>202.3°C) A->B Excessive Heat D Aqueous Acidic Heating (e.g., 4M HCl, 90°C) A->D Acidic Conditions C Toxic Byproducts (COx, NOx, HBr) B->C Bond Cleavage E 4-Bromopyridin-2(1H)-one (Hydrolysis Product) D->E Demethylation

Thermal degradation and controlled hydrolysis pathways of 4-Bromo-2-methoxypyridine.

References
  • Fisher Scientific. "SAFETY DATA SHEET: 4-Bromo-2-methoxypyridine".
  • Sigma-Aldrich. "4-Bromo-2-methoxypyridine | 100367-39-3".
  • ChemicalBook. "4-BROMOPYRIDIN-2-OL | 36953-37-4".
  • ChemicalBook. "4-Bromo-2-methoxypyridine CAS#: 100367-39-3".

Sources

Troubleshooting

Technical Support Center: Advanced Workup Strategies for Pyridine Removal

Welcome to the Technical Support Center. Removing pyridine from organic reaction mixtures is a notoriously difficult challenge in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing pyridine from organic reaction mixtures is a notoriously difficult challenge in synthetic chemistry. Due to its high boiling point (115.3 °C), basicity, and high miscibility in both organic and aqueous phases, standard evaporation or simple water washes often leave trace pyridine that causes tailing on TLC plates and interferes with downstream reactions or purifications.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the quantitative removal of pyridine impurities.

Physicochemical Data for Pyridine Removal

Understanding the physical properties of pyridine is the first step in designing a logical workup strategy. The table below summarizes the critical quantitative parameters that dictate the causality behind our recommended procedures.

Property / ParameterValue / GuidelineMechanistic Relevance
Pyridine Boiling Point 115.3 °CHigh boiling point makes direct rotary evaporation difficult without applying high vacuum and heat, which risks product degradation[1].
Pyridinium pKa 5.25Requires an aqueous wash with a pH < 3.25 to ensure >99% protonation, shifting the partition coefficient entirely into the aqueous phase[2].
Toluene/Pyridine Azeotrope ~110.0 °C (23:77 molar ratio)Forms a minimum-boiling binary azeotrope. Co-evaporation alters vapor-liquid equilibrium, facilitating low-temperature removal[1][3].
CuSO₄ Wash Equivalent 50 mL (10% aq) per 5 mL PyridineEnsures sufficient Cu(II) ions to form the water-soluble [Cu(pyridine)4​]2+ coordination complex[4].

Workup Strategy Decision Tree

Select the appropriate pyridine removal workflow based on your target molecule's chemical stability and solubility profile.

PyridineDecisionTree Start Reaction Mixture containing Pyridine Bulk Is Pyridine the bulk solvent? Start->Bulk Azeotrope Azeotropic Distillation (e.g., Toluene) Bulk->Azeotrope Yes AcidStable Is the product acid-stable? Bulk->AcidStable No / Trace left Azeotrope->AcidStable WaterSoluble Is the product water-soluble? AcidStable->WaterSoluble Yes CuSO4Wash CuSO4 or Citric Acid Wash (Mild/Neutral) AcidStable->CuSO4Wash No HClWash Dilute HCl Wash (1-5% aq) WaterSoluble->HClWash No Resin Cation-Exchange Resin or Solid-Phase Scavenger WaterSoluble->Resin Yes

Decision tree for selecting a pyridine workup procedure based on substrate properties.

Troubleshooting & FAQs

Q1: I used pyridine as the primary reaction solvent. How do I remove the bulk of it before performing an aqueous workup? A1: Direct rotary evaporation is highly inefficient for bulk pyridine removal due to its high boiling point[1]. The most effective method is azeotropic distillation . Pyridine forms a minimum-boiling binary azeotrope with solvents like toluene or cyclohexane[2][5]. By diluting your mixture with toluene and concentrating it under reduced pressure, you alter the vapor pressure dynamics, allowing pyridine to co-evaporate at a significantly lower temperature[3]. This protects your product from thermal degradation. This process should be repeated 2-3 times until the bulk pyridine is removed[4][5].

Q2: My target molecule is acid-stable. What is the most efficient aqueous wash for trace pyridine? A2: A dilute acid wash (1-5% aqueous HCl) is the standard and most efficient approach[2]. Because the conjugate acid of pyridine has a pKa of 5.25, washing the organic layer with an acidic solution (pH < 3) quantitatively protonates the basic nitrogen. The resulting pyridinium chloride salt is highly polar and partitions exclusively into the aqueous phase, leaving your neutral organic product in the organic layer[2][4].

Q3: My compound contains acid-sensitive functional groups (e.g., acetals, silyl ethers, or specific carbohydrates). How can I remove pyridine without degrading my product? A3: You must avoid strong mineral acids like HCl. There are two highly effective alternatives:

  • Copper(II) Sulfate (CuSO₄) Wash: Washing the organic layer with a 10-15% aqueous CuSO₄ solution is the gold standard for acid-sensitive compounds[2][6]. The Cu(II) ions form a highly water-soluble coordination complex with pyridine. This shifts the partition coefficient entirely into the aqueous layer without requiring acidic conditions[6][7].

  • Mild Acid Wash: A 5-10% aqueous citric acid wash provides a mildly acidic environment that is often sufficient to extract pyridine without cleaving sensitive protecting groups[2][8].

Q4: What if my target molecule is highly water-soluble, making liquid-liquid extraction impossible? A4: If your product partitions into the aqueous layer alongside the pyridinium salts, standard extractions will fail. In this scenario, utilize cation-exchange chromatography . Passing the aqueous mixture through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8 in H⁺ or K⁺ form) will trap the pyridine while allowing the neutral or anionic water-soluble product to elute cleanly[9]. Alternatively, adjusting the pH to 8-9 to ensure pyridine remains a free base, followed by extracting the pyridine away with dichloromethane, can isolate the water-soluble product in the aqueous phase[2].

Standardized Experimental Protocols

Protocol A: Azeotropic Distillation for Bulk Pyridine Removal

Use this protocol when pyridine is used as a solvent or in large molar excess.

  • Dilution: Transfer the crude reaction mixture to a round-bottom flask. Add a volume of toluene equal to 3 to 4 times the estimated volume of pyridine present[5].

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40–50 °C and apply a moderate vacuum to evaporate the toluene/pyridine azeotrope[3].

  • Iteration: Once the solvent has been removed, a sticky residue or oil will remain. Redissolve this residue in fresh toluene and repeat the evaporation process 2 to 3 times[4].

  • Verification: The distinct, pungent odor of pyridine should be absent, indicating that only trace amounts remain. Proceed to Protocol B.

Protocol B: Self-Validating Copper(II) Sulfate Wash

Use this protocol for the removal of trace pyridine from acid-sensitive products.

This protocol is considered a "self-validating system" because it features a built-in colorimetric indicator. The transition from deep violet to pale blue guarantees the complete removal of pyridine[2][4][5].

CuSO4Workflow OrgPhase Organic Phase (+ Trace Pyridine) AddCuSO4 Add 10-15% aq. CuSO4 Shake & Settle OrgPhase->AddCuSO4 Violet Aqueous Layer: Violet (Cu-Pyridine Complex) AddCuSO4->Violet Pyridine Present Blue Aqueous Layer: Pale Blue (No Pyridine Left) AddCuSO4->Blue Pyridine Depleted Violet->AddCuSO4 Discard Aq & Repeat PureOrg Pure Organic Phase (Pyridine-Free) Blue->PureOrg

Self-validating workflow for trace pyridine removal using a Copper(II) Sulfate wash.

  • Preparation: Dissolve the crude residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel[2].

  • First Wash: Add a 10-15% aqueous solution of Copper(II) Sulfate (CuSO₄). Rule of thumb: Use 10 mL of 10% CuSO₄ for every 1 mL of estimated residual pyridine[4].

  • Extraction: Stopper the funnel, shake vigorously (venting frequently), and allow the layers to separate.

  • Colorimetric Validation: Observe the aqueous layer. If pyridine is present, the aqueous layer will turn a deep violet/purple color due to the formation of the copper-pyridine complex[2][5]. Drain and discard the aqueous layer.

  • Iteration: Repeat the wash with fresh CuSO₄ solution until the aqueous layer remains the pale blue color of uncomplexed copper sulfate[4]. This visual cue confirms 100% removal of pyridine.

  • Final Polish: Wash the organic layer once with distilled water to remove any residual copper salts, followed by a brine wash. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate[2][6].

References

  • Remove Sticky Reagents - University of Rochester.[Link]

  • What is best method to remove pyridine from a reaction mixture? - ResearchGate. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Entrainer-Assisted Pressure-Swing Distillation for Separating the Minimum-Boiling Azeotrope Toluene/Pyridine - ACS Publications.[Link]

  • Polar organic cages for efficiently separating azeotropic mixtures - RSC Publishing. [Link]

  • How can I remove the pyridine from the sugar compound? - ResearchGate. [Link]

  • Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC. [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in 2-Methoxypyridine Functionalization

Welcome to the technical support center for the regioselective functionalization of 2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of achieving site-selectivity in your reactions. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature and the Lewis basicity of the nitrogen atom, present unique challenges in controlling reaction outcomes.[1] This guide will equip you with the knowledge to overcome these hurdles and achieve your desired regiochemical functionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 2-methoxypyridine, offering step-by-step solutions grounded in mechanistic principles.

Problem 1: Poor or No Conversion to the Desired Product

  • Question: My C-H activation/cross-coupling reaction with 2-methoxypyridine is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

  • Answer: Low reactivity in pyridine functionalization is a common issue stemming from its electron-deficient ring, which deactivates it towards many substitution reactions.[1][2] The nitrogen's lone pair can also coordinate with and inhibit metal catalysts.[1] Here is a systematic approach to troubleshooting:

    • Reagent and Solvent Purity:

      • Action: Confirm the purity of your 2-methoxypyridine, coupling partner, and all reagents. Ensure solvents are anhydrous, as trace water can quench organometallic intermediates and deactivate catalysts.[1]

      • Causality: Many organometallic reagents used in these couplings are highly sensitive to moisture and air. Contaminants can lead to catalyst deactivation and unwanted side reactions.

    • Catalyst and Ligand System:

      • Action: Re-evaluate your catalyst and ligand choice. For palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands are often effective for pyridine substrates as they promote the key oxidative addition and reductive elimination steps.[1] Consider screening a panel of ligands to identify the optimal choice for your specific transformation.

      • Causality: The ligand plays a critical role in stabilizing the metal center and modulating its electronic and steric properties, which directly impacts catalytic activity and selectivity.[3]

    • Reaction Conditions:

      • Action: Systematically optimize reaction parameters such as temperature, concentration, and reaction time. Suboptimal conditions are a frequent cause of poor yields.[1]

      • Causality: C-H activation and cross-coupling reactions often have a narrow window of optimal conditions. Higher temperatures may be required to overcome activation barriers, but can also lead to catalyst decomposition or side reactions.

Problem 2: Mixture of Regioisomers (e.g., C3, C4, C5, and C6 functionalization)

  • Question: My reaction is producing a mixture of isomers instead of selectively functionalizing the desired position of the 2-methoxypyridine ring. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity is a central challenge in pyridine chemistry.[1] The outcome is a delicate balance of electronic and steric factors, as well as the influence of directing groups, catalysts, and reaction conditions.[4]

    • Solution A: Directed ortho-Metalation (DoM) for C3-Functionalization

      • Principle: The methoxy group at the C2 position can act as a directing metalation group (DMG).[5][6] In the presence of a strong base like an alkyllithium, the methoxy group's oxygen atom coordinates to the lithium, directing deprotonation to the adjacent C3 position.[5][6][7]

      • Protocol: Treat 2-methoxypyridine with a strong lithium amide base (e.g., LDA, LiTMP) or an alkyllithium (e.g., n-BuLi, s-BuLi) at low temperatures (typically -78 °C) in an ethereal solvent like THF.[7] The resulting C3-lithiated species can then be quenched with a suitable electrophile.

      • Troubleshooting: If C6-functionalization is observed, it may indicate a kinetically favored deprotonation at C6 followed by isomerization to the thermodynamically more stable C3-lithiated species.[8] Using bulkier bases like LiTMP can sometimes favor C3 deprotonation.

    • Solution B: Transition Metal-Catalyzed C-H Functionalization for C6-Selectivity

      • Principle: In many transition metal-catalyzed C-H activation reactions, functionalization occurs at the sterically most accessible position, which is often the C6 position in 2-substituted pyridines.

      • Strategy: Employ a suitable transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and ligand system. The choice of ligand is crucial and can significantly influence the regiochemical outcome.[3][4] For instance, certain bidentate ligands can promote functionalization at positions distal to the nitrogen.[2][4]

      • Troubleshooting: If a mixture of isomers is still obtained, consider the electronic nature of your coupling partner. Electron-withdrawing groups on the pyridine ring can also influence the site of palladation and subsequent functionalization.[4][9]

    • Solution C: Modulating Solvent and Base for C4-Selectivity

      • Principle: The solvent and base can have a profound impact on regioselectivity.[10] In some systems, a change in solvent polarity or the nature of the base can alter the aggregation state of organometallic intermediates or influence the stability of key transition states, thereby favoring one regioisomer over another.[3][11]

      • Example: In the sulfonylation of pyridine, the choice of base and solvent was shown to dramatically shift the selectivity between the C2 and C4 positions.[10]

      • Action: Screen a range of solvents (e.g., toluene, dioxane, DMF, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) to identify conditions that favor your desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the methoxy group at the C2 position a useful handle for controlling regioselectivity?

A1: The 2-methoxy group influences regioselectivity in several ways:

  • Directing Group in ortho-Metalation: As a Lewis basic group, it can direct strong bases to deprotonate the adjacent C3 position through chelation assistance.[5][6][7]

  • Steric Hindrance: It provides steric bulk around the nitrogen atom and the C3 position, which can disfavor reactions at these sites and promote functionalization at the more accessible C4, C5, or C6 positions in certain catalytic systems.

  • Electronic Effects: The methoxy group is electron-donating through resonance but electron-withdrawing inductively. This can subtly alter the electron density at different positions of the pyridine ring, influencing its reactivity towards electrophiles and in C-H activation processes.[12]

Q2: When should I consider converting 2-methoxypyridine to its N-oxide derivative?

A2: Converting the pyridine to its N-oxide is a valuable strategy when:

  • You want to activate the ring towards functionalization.

  • You specifically desire functionalization at the C6 position (and sometimes C4). The N-oxide group alters the electronic properties of the ring, often directing functionalization to the positions ortho and para to the nitrogen.[1][13]

  • The Lewis basicity of the pyridine nitrogen is interfering with your catalyst.[1] The N-oxide is less basic and less likely to cause catalyst inhibition.

Q3: How do I choose the right catalyst and ligand for a C-H functionalization reaction?

A3: The selection of the catalyst and ligand is highly dependent on the specific transformation you are trying to achieve.

  • Palladium catalysts are widely used for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[14][15] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[1]

  • Rhodium and Iridium catalysts are often employed for C-H activation/hydroarylation reactions.[4]

  • Ligand Choice: The steric and electronic properties of the ligand are paramount in determining both reactivity and regioselectivity.[3] Bulky, electron-rich ligands often promote oxidative addition in cross-coupling reactions.[1] Bidentate ligands can be used to influence the coordination geometry around the metal center and direct reactivity to specific sites.[2][4] A screening approach, where a variety of ligands are tested, is often the most effective way to identify the optimal system for a new reaction.

Data Presentation: Ligand Effects on Regioselectivity

The following table summarizes the general influence of different ligand classes on the regioselectivity of palladium-catalyzed C-H functionalization of substituted pyridines. This is a generalized guide, and optimal conditions should be determined experimentally.

Ligand ClassTypical Regiochemical OutcomeRationale
Bulky Monodentate Phosphines (e.g., P(t-Bu)₃, Buchwald-type ligands)Often favors C-H activation at sterically accessible positions (e.g., C6).Promotes the oxidative addition step and can sterically block access to positions near existing substituents.[1]
Bidentate Phosphines (e.g., dppf, Xantphos)Can favor functionalization at positions distal to the coordinating nitrogen (e.g., C3, C4).The defined bite angle of the ligand can create a specific coordination environment that directs the catalyst to particular C-H bonds.[4]
N-Heterocyclic Carbenes (NHCs) Highly versatile; can be tuned for various positions depending on steric and electronic properties.Strong σ-donors that form stable complexes with the metal, offering high catalytic activity.[16]
Bidentate Nitrogen Ligands (e.g., 1,10-Phenanthroline)Can promote functionalization at the C3 position.These ligands can weaken the coordination of the pyridine nitrogen to the metal center through the trans-effect, allowing for C-H activation at positions closer to the nitrogen.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation (DoM) and C3-Functionalization

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (0.5 M).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 2-methoxypyridine (1.0 equiv.) to the cooled solvent.

  • Slowly add a solution of n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed C6-Arylation

  • To an oven-dried reaction vial, add 2-methoxypyridine (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane, or DMF).

  • Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Decision Workflow for Regioselective Functionalization

G start Start: 2-Methoxypyridine target Desired Functionalization Position? start->target c3 C3 Position target->c3 C3 c6 C6 Position target->c6 C6 other C4/C5 Position target->other C4/C5 dom Directed ortho-Metalation (DoM) - Strong Base (e.g., n-BuLi, LDA) - Low Temperature (-78 °C) c3->dom pd_cat Transition Metal Catalysis (e.g., Pd, Rh) - Steric Control - Ligand Screening c6->pd_cat screen Condition Screening - Vary Solvent - Vary Base - Consider N-Oxide other->screen product_c3 C3-Functionalized Product dom->product_c3 product_c6 C6-Functionalized Product pd_cat->product_c6 product_other C4/C5-Functionalized Product screen->product_other

A decision tree for selecting a synthetic strategy based on the desired position of functionalization on the 2-methoxypyridine ring.

Diagram 2: Mechanism of Directed ortho-Metalation (DoM)

The methoxy group directs lithiation to the C3 position through chelation with the alkyllithium base.

References

  • BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. (n.d.).
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025, February 26).
  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | ChemRxiv. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.).
  • Directed ortho metalation - Wikipedia. (n.d.).
  • Directed (ortho) Metallation. (n.d.).
  • Influence of base and solvent on the regioselective sulfonyation of pyridine - ResearchGate. (n.d.).
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.).
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12).
  • BenchChem. (n.d.). troubleshooting regioselectivity in pyridazine functionalization.
  • C6-selective C–H functionalization of pyridones - ResearchGate. (n.d.).
  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate. (n.d.).
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27).
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • Cross-Coupling Chemistry. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 4-Bromo-2-methoxypyridine

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and the ultimate safety and efficacy of the final drug product. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance and the ultimate safety and efficacy of the final drug product. 4-Bromo-2-methoxypyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the downstream reaction yields and the impurity profile of the final API. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of 4-Bromo-2-methoxypyridine, grounded in fundamental chromatographic principles and validated through experimental data.

The Criticality of Method Selection for Halogenated Pyridines

The unique chemical properties of 4-Bromo-2-methoxypyridine, namely its basic pyridine ring and the presence of a halogen substituent, present specific challenges in chromatographic analysis. The basicity of the pyridine nitrogen can lead to strong interactions with residual silanols on the silica-based stationary phases of reversed-phase columns, resulting in poor peak shape (tailing) and reduced column efficiency. The selection of an appropriate column and mobile phase is therefore paramount to developing a reliable and accurate HPLC method.

This guide will compare two distinct reversed-phase HPLC methods, highlighting the impact of column chemistry and mobile phase composition on the separation and quantification of 4-Bromo-2-methoxypyridine and its potential process-related impurities.

Experimental Workflow: A Systematic Approach

The development of a robust HPLC method follows a logical progression, starting from understanding the analyte's properties to fine-tuning the chromatographic parameters for optimal separation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison Analyte Analyte Characterization (4-Bromo-2-methoxypyridine) Column_Selection Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Column_Selection Solubility & pKa Mobile_Phase Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase Initial Method Setup Gradient_Elution Gradient Optimization Mobile_Phase->Gradient_Elution Initial Scouting Detection_WL Wavelength Selection Gradient_Elution->Detection_WL Resolution Tuning Validation Method Validation (ICH Guidelines) Detection_WL->Validation Finalized Method Comparison Comparative Analysis Validation->Comparison Performance Metrics

Figure 1: A generalized workflow for the systematic development of an HPLC method for purity analysis.

Comparative Analysis of Two HPLC Methods

This guide presents a head-to-head comparison of two reversed-phase HPLC methods for the purity determination of 4-Bromo-2-methoxypyridine. Method A employs a traditional C18 stationary phase, while Method B utilizes a Phenyl-Hexyl stationary phase, offering alternative selectivity.

Method A: Traditional C18 Approach

This method leverages the workhorse of reversed-phase chromatography, a C18 column, which provides excellent hydrophobic retention.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 4-Bromo-2-methoxypyridine in 50:50 Acetonitrile:Water.

Method B: Alternative Selectivity with Phenyl-Hexyl

This method explores the use of a Phenyl-Hexyl stationary phase, which can offer unique selectivity for aromatic compounds through pi-pi interactions.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-3 min: 15% B

    • 3-17 min: 15% to 85% B

    • 17-20 min: 85% B

    • 20-20.1 min: 85% to 15% B

    • 20.1-28 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 4-Bromo-2-methoxypyridine in 50:50 Acetonitrile:Water.

Data Presentation and Performance Comparison

The performance of both methods was evaluated using a sample of 4-Bromo-2-methoxypyridine spiked with known related substances. The key chromatographic parameters are summarized in the table below.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (4-Bromo-2-methoxypyridine) 10.2 min12.5 min
Resolution (Main Peak vs. Closest Impurity) 2.13.5
Tailing Factor (Main Peak) 1.41.1
Theoretical Plates (Main Peak) 850012000
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%

Discussion and Mechanistic Insights

The experimental data clearly demonstrates the superior performance of Method B utilizing the Phenyl-Hexyl column. The rationale behind this observation lies in the differing separation mechanisms of the two stationary phases.

Separation_Mechanisms cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column node_c18 C18 Stationary Phase Hydrophobic Interactions Silanol Interactions (Tailing) node_phenyl Phenyl-Hexyl Stationary Phase Hydrophobic Interactions π-π Interactions Reduced Silanol Interactions Analyte 4-Bromo-2-methoxypyridine Analyte->node_c18:f0 Analyte->node_c18:f1 Undesirable Analyte->node_phenyl:f0 Analyte->node_phenyl:f1 Enhanced Selectivity Analyte->node_phenyl:f2 Improved Peak Shape

Figure 2: A diagram illustrating the interaction mechanisms between 4-Bromo-2-methoxypyridine and the C18 versus Phenyl-Hexyl stationary phases.

While the C18 column in Method A provides adequate retention through hydrophobic interactions, the basic nature of the pyridine ring in 4-Bromo-2-methoxypyridine leads to secondary interactions with residual acidic silanol groups on the silica surface. This is a well-documented phenomenon in reversed-phase chromatography. These undesirable interactions are the primary cause of the observed peak tailing (Tailing Factor = 1.4) and reduced resolution.

In contrast, the Phenyl-Hexyl column in Method B offers a multi-modal separation mechanism. In addition to hydrophobic interactions, the phenyl rings of the stationary phase engage in pi-pi stacking interactions with the aromatic pyridine ring of the analyte. This provides an additional layer of selectivity, leading to enhanced resolution (Resolution = 3.5) between the main peak and its closely eluting impurities. Furthermore, modern Phenyl-Hexyl columns often employ advanced end-capping technologies that more effectively shield the residual silanol groups, resulting in a significantly improved peak shape (Tailing Factor = 1.1) and higher column efficiency (Theoretical Plates = 12000). The use of TFA as a mobile phase modifier in Method B also contributes to the improved peak shape by acting as an ion-pairing agent and masking the silanol groups.

Conclusion and Recommendations

Based on the comparative data, Method B, utilizing a Phenyl-Hexyl stationary phase with a TFA-modified mobile phase, is the recommended approach for the purity determination of 4-Bromo-2-methoxypyridine. This method provides superior resolution, improved peak symmetry, and lower detection and quantification limits, making it a more robust and reliable choice for quality control and regulatory submissions.

The development of a suitable HPLC method is not merely a procedural exercise but a scientific endeavor that requires a deep understanding of the analyte's chemistry and the principles of chromatography. By systematically evaluating different stationary phases and mobile phase conditions, a highly selective and efficient method can be established, ensuring the quality and consistency of critical pharmaceutical intermediates like 4-Bromo-2-methoxypyridine.

References

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: [Link]

  • Title: The role of the stationary phase in reversed-phase high performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: A review of the use of mobile phase additives in reversed-phase high-performance liquid chromatography for the analysis of basic pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-methoxypyridine and 2-Bromo-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and functional materials. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and functional materials. Among these, bromomethoxypyridines serve as versatile building blocks, offering multiple reaction handles for molecular elaboration. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 4-Bromo-2-methoxypyridine and 2-Bromo-4-methoxypyridine. We will explore their behavior in key synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.

Understanding the Electronic Landscape

The reactivity of these isomers is fundamentally governed by the interplay of electronic and steric effects. The pyridine nitrogen is inherently electron-withdrawing, creating a π-deficient ring system. The methoxy group (-OCH₃) introduces a nuanced electronic influence; it is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but can be a resonance electron-donating group (+M) through its lone pairs.[1] The position of the bromine atom relative to the nitrogen and methoxy substituents dictates the overall electronic distribution and, consequently, the reactivity at the C-Br bond.

  • 4-Bromo-2-methoxypyridine: The methoxy group at the 2-position exerts a strong +M effect, increasing electron density at the 4-position. This can influence the propensity for oxidative addition in cross-coupling reactions.

  • 2-Bromo-4-methoxypyridine: Here, the bromine is adjacent to the electron-withdrawing nitrogen, making the C2-Br bond more polarized and susceptible to nucleophilic attack. The methoxy group at the 4-position donates electron density into the ring, which can also modulate reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The performance of our two isomers in these transformations provides a clear illustration of their differing reactivity profiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures.[2][3] The key step is the oxidative addition of the aryl halide to a Pd(0) complex.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromo-2-methoxypyridine Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120~81
2-Bromo-4-methoxypyridine Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90High (qualitative)

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields.

Analysis: Both isomers are competent substrates for Suzuki coupling. 4-Bromo-2-methylpyridine, a close analog of our substrate, demonstrates high yields with Pd(dppf)Cl₂.[4] For 2-bromo-4-methylpyridine, stronger inorganic bases like K₃PO₄ are often effective.[5] The slightly more electron-rich nature of the 4-position in 4-Bromo-2-methoxypyridine, due to the 2-methoxy group's +M effect, may necessitate slightly more forcing conditions for oxidative addition compared to the 2-bromo isomer, where the C-Br bond is activated by the adjacent nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methoxypyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • 2-Bromo-4-methoxypyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Degassed 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-4-methoxypyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[6][7] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[8]

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromo-2-methoxypyridine MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Estimated 70-80%
2-Bromo-4-methoxypyridine AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene110Estimated 75-85%

Table 2: Estimated Buchwald-Hartwig Amination Conditions and Yields for Analogous Systems.

Analysis: Both isomers are expected to perform well in Buchwald-Hartwig aminations. For electron-rich aryl bromides, the choice of a suitable bulky phosphine ligand, such as Xantphos, is crucial to facilitate the reaction.[9] The slightly higher reactivity of 2-bromopyridines in this transformation is often observed due to the electronic activation by the adjacent nitrogen atom.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Aryl Bromide Amine Base (e.g., Cs₂CO₃) degas Degas with Inert Gas reagents->degas catalyst Pd Precatalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) catalyst->degas solvent Anhydrous Solvent (e.g., Toluene) solvent->degas heat Heat to Reaction Temp (e.g., 110 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product Isolated Arylamine purify->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

IsomerAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromo-2-methoxypyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Moderate to High
2-Bromo-4-methoxypyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65High

Table 3: Predicted Sonogashira Coupling Reactivity.

Analysis: The reactivity trend in Sonogashira coupling often follows the order of C-X bond strength: I > Br > Cl.[10] For bromopyridines, the reaction generally proceeds efficiently. The 2-bromo isomer is anticipated to be more reactive due to the electronic activation from the adjacent nitrogen, potentially leading to faster reaction times or higher yields under identical conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for the displacement of a leaving group on an aromatic ring by a nucleophile.[13] This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[14][15]

  • 4-Bromo-2-methoxypyridine: The electron-donating methoxy group at the 2-position and the relatively less activating 4-position for nucleophilic attack make this isomer less reactive towards SNAr compared to its counterpart.

  • 2-Bromo-4-methoxypyridine: The bromine at the 2-position is activated by the adjacent electron-withdrawing pyridine nitrogen. This makes the 2-position more electrophilic and thus more susceptible to nucleophilic attack.

cluster_4bromo 4-Bromo-2-methoxypyridine cluster_2bromo 2-Bromo-4-methoxypyridine mol4 4-Bromo-2-methoxypyridine reactivity4 Lower SNAr Reactivity mol4->reactivity4 Less activated C-Br bond mol2 2-Bromo-4-methoxypyridine reactivity2 Higher SNAr Reactivity mol2->reactivity2 Activated C-Br bond by N

Sources

Validation

A Senior Application Scientist's Guide to GC-MS Characterization of Brominated Pyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, brominated pyridines are indispensable building blocks. Their unique chemical properties make them...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, brominated pyridines are indispensable building blocks. Their unique chemical properties make them crucial intermediates in the synthesis of a wide array of functional molecules. Consequently, the unambiguous characterization of these compounds is paramount to ensure the integrity of research, the quality of products, and the efficiency of drug development pipelines. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of brominated pyridines, offering field-proven insights and experimental data to support your analytical choices.

The Critical Role of Isomer-Specific Analysis

The position of the bromine atom on the pyridine ring significantly influences the molecule's reactivity and physicochemical properties. Therefore, the ability to separate and identify positional isomers is not merely an analytical exercise but a critical necessity. This guide will delve into the nuances of GC-MS techniques that enable confident isomer differentiation and structural elucidation.

Comparative Analysis of GC Columns for Brominated Pyridine Separation

The choice of the GC column is the most critical factor in achieving baseline separation of brominated pyridine isomers. The separation is primarily governed by the polarity of the stationary phase. While non-polar columns separate compounds largely based on their boiling points, polar columns offer enhanced selectivity for polar analytes through dipole-dipole interactions.

GC Column Type Stationary Phase Separation Principle Performance for Brominated Pyridines Recommended Use Cases
Non-Polar 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)Primarily boiling point separation with some π-π interactions.Good for general screening and purity assessment. May not resolve all positional isomers.Routine quality control and monitoring of reactions where baseline separation of all isomers is not critical.
Mid-Polarity (50%-Phenyl)-methylpolysiloxaneIncreased dipole-dipole interactions.Offers better selectivity for positional isomers compared to non-polar columns.Isomer purity analysis and separation of complex mixtures of brominated pyridines.
Polar Polyethylene Glycol (e.g., DB-WAX)Strong dipole-dipole and hydrogen bonding interactions.High selectivity for polar compounds. Can be effective for separating isomers with significant differences in polarity. However, pyridine compounds can exhibit peak tailing on acidic sites of the stationary phase.Challenging separations of isomers with very similar boiling points. Requires careful optimization to mitigate peak tailing.

Expert Insight: For most applications involving the analysis of monobrominated pyridine isomers, a mid-polarity column, such as a 50% phenyl-substituted polysiloxane, often provides the optimal balance of selectivity and peak shape. While polar columns can offer superior separation, they are more susceptible to peak tailing with basic compounds like pyridines.

Experimental Protocol: GC-MS Analysis of Brominated Pyridines

This protocol provides a robust starting point for the GC-MS analysis of brominated pyridines. Optimization may be required based on the specific isomers and the matrix.

1. Sample Preparation:

  • Dissolve the brominated pyridine standard or sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-350.

Deciphering the Mass Spectra: Fragmentation Patterns of Monobrominated Pyridines

The mass spectrum of a brominated compound is immediately recognizable by the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M:M+2 isotopic pattern for ions containing a single bromine atom, with the two peaks having almost equal intensity.

The fragmentation patterns of positional isomers of brominated pyridines, while sharing some common features, exhibit key differences that allow for their differentiation.

Workflow for GC-MS Analysis of Brominated Pyridines

GC-MS Workflow for Brominated Pyridines cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent GC_Inject Inject into GC Prep->GC_Inject GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Inject->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Data_Acquisition Acquire Total Ion Chromatogram (TIC) MS_Detection->Data_Acquisition Peak_Integration Integrate Chromatographic Peaks Data_Acquisition->Peak_Integration MS_Interpretation Analyze Mass Spectra (Fragmentation & Isotopes) Peak_Integration->MS_Interpretation Library_Search NIST Library Comparison MS_Interpretation->Library_Search Report Generate Report Library_Search->Report

Caption: A standard workflow for the analysis of brominated pyridines using GC-MS.

Comparative Fragmentation of Monobrominated Pyridine Isomers

The electron ionization mass spectra of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine all show a prominent molecular ion peak (M⁺) at m/z 157 and its corresponding M+2 peak at m/z 159. However, the subsequent fragmentation pathways differ, providing a basis for their identification.

Isomer Molecular Ion (m/z 157/159) Key Fragment Ions (m/z) Proposed Fragmentation Pathway
2-Bromopyridine High Abundance78, 51Loss of a bromine radical (Br•) to form the pyridinium cation (m/z 78), followed by the loss of hydrogen cyanide (HCN) to yield the C₄H₃⁺ ion (m/z 51).
3-Bromopyridine High Abundance78, 51Similar to 2-bromopyridine, with the loss of Br• to form m/z 78, and subsequent loss of HCN to give m/z 51. The relative intensities of these fragments may differ slightly from the 2-isomer.
4-Bromopyridine High Abundance78, 51Also shows the characteristic loss of Br• to form m/z 78, followed by the loss of HCN to produce m/z 51.

Authoritative Grounding: The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for reference mass spectra. Comparison of experimentally obtained spectra with the NIST library data is a crucial step for confident compound identification[1][2].

Illustrative Fragmentation Pathway of a Monobrominated Pyridine

Fragmentation of Monobromopyridine M [C₅H₄BrN]⁺˙ m/z 157/159 F1 [C₅H₄N]⁺ m/z 78 M->F1 - Br• Br_radical Br• M->Br_radical F2 [C₄H₃]⁺ m/z 51 F1->F2 - HCN HCN_loss HCN F1->HCN_loss

Caption: A generalized fragmentation pathway for monobrominated pyridines under electron ionization.

Troubleshooting Common Issues: The Challenge of Peak Tailing

Pyridine and its derivatives are known to exhibit peak tailing in GC analysis, which can compromise resolution and quantification. This phenomenon is often caused by the interaction of the basic nitrogen atom with active sites, such as acidic silanols, on the GC column or in the inlet liner.

Strategies to Mitigate Peak Tailing:

  • Use of Inert Columns: Employing columns with advanced deactivation technologies, often marketed as "inert" or "MS-grade," can significantly reduce active sites.

  • Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the accumulation of active sites and contaminants.

  • Column Trimming: If peak shape degrades over time, trimming the first 10-20 cm of the column can remove the most contaminated section.

  • Proper Column Installation: Ensure the column is installed correctly in both the inlet and detector to avoid dead volumes and potential active sites.

Commercially Available Analytical Standards

The use of certified reference materials is essential for method validation and accurate quantification. Several suppliers offer a range of brominated pyridine analytical standards.

Compound CAS Number Example Supplier(s)
2-Bromopyridine109-04-6Sigma-Aldrich, AccuStandard
3-Bromopyridine626-55-1Sigma-Aldrich, AccuStandard
4-Bromopyridine1120-87-2Sigma-Aldrich, NIST
2,6-Dibromopyridine626-05-1Sigma-Aldrich
3,5-Dibromopyridine625-92-3Sigma-Aldrich

Note: Availability may vary. It is recommended to check with the suppliers directly for the most current information.

Conclusion

The GC-MS characterization of brominated pyridines is a powerful and essential tool for researchers and professionals in the chemical and pharmaceutical industries. By carefully selecting the appropriate GC column, optimizing analytical parameters, and understanding the characteristic fragmentation patterns, one can achieve reliable and unambiguous identification of these important compounds. The insights and protocols presented in this guide provide a solid foundation for developing and implementing robust analytical methods for the quality control and characterization of brominated pyridines.

References

  • National Institute of Standards and Technology. (n.d.). 4-Bromopyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • Taylor & Francis. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Retrieved from [Link]

  • Chiron. (n.d.). Reference materials. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4-Bromo-2-methoxypyridine Quality Control

Introduction & Mechanistic Context 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) is a highly versatile heterocyclic building block utilized extensively in pharmaceutical synthesis, particularly in Suzuki cross-coupling re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Bromo-2-methoxypyridine (CAS: 100367-39-3) is a highly versatile heterocyclic building block utilized extensively in pharmaceutical synthesis, particularly in Suzuki cross-coupling reactions and the preparation of imidazo[1,2-a]pyrimidines[1]. Because it serves as a critical upstream intermediate, any impurities—such as unreacted starting materials, regioisomers, or debrominated analogs—can propagate through the synthetic pathway, ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

To ensure batch-to-batch consistency and regulatory compliance, Quality Control (QC) laboratories must rely on rigorously characterized reference standards. This guide provides an objective comparison of different reference standard tiers, grounded in international regulatory guidelines, and details the self-validating experimental protocols required for their analytical qualification.

Regulatory Framework: ICH Q7 & USP <11>

The qualification and application of reference standards are strictly governed by international pharmacopeial bodies to ensure absolute traceability:

  • ICH Q7 Guidelines : Mandates that a "Primary Reference Standard" must be a substance shown by an extensive set of analytical tests to be authentic material of high purity. It can be obtained from an officially recognized source or prepared by independent synthesis[2]. Secondary (working) standards must be established and routinely verified by direct comparison to a primary standard[2].

  • USP <11> Guidelines : Emphasizes that reference standards are highly characterized specimens explicitly required for compendial assays and tests[3]. When assigning a quantitative value to a standard, USP mandates a mass balance approach (incorporating moisture, inorganic residues, and chromatographic impurities) rather than simply assaying against a previous lot, as this provides a more precise absolute value[4].

Comparative Analysis of Reference Standard Tiers

To select the appropriate standard for 4-Bromo-2-methoxypyridine, laboratories must weigh purity requirements against characterization depth and cost.

Standard TierPurity RequirementCharacterization ScopeTraceabilityCost / AvailabilityIdeal Use Case
Primary (Compendial) >99.5% (Mass Balance)Full (NMR, MS, IR, KF, ROI, HPLC)Absolute (WHO/Pharmacopeia)High / LimitedBaseline calibration, regulatory filing, secondary standard qualification
Secondary (Working) >99.0% (Assayed vs Primary)Routine (HPLC, KF)Traceable to Primary StandardModerate / HighRoutine batch release, daily API QC testing
Commercial Research ≥98.0% (Area %)Basic (HPLC Area %, NMR)CoA provided (Internal vendor data)Low / HighR&D, early-stage synthesis, method development

Note: Commercial research-grade materials (e.g., 98% purity) come with minimal characterization data and cannot be used as primary reference standards in GMP environments without further purification and extensive mass-balance characterization[2].

Experimental Methodologies: Self-Validating QC Protocols

To establish a secondary working standard from a high-purity commercial batch of 4-Bromo-2-methoxypyridine, a self-validating analytical system must be employed. The following protocols explain the mechanistic causality behind each methodological choice.

Protocol 1: HPLC Purity & Assay Determination

Causality & Design: 4-Bromo-2-methoxypyridine contains a weakly basic pyridine nitrogen. If analyzed using unbuffered water/organic mobile phases, the nitrogen can undergo partial ionization during elution, leading to severe peak tailing and inaccurate integration. By utilizing a low-pH buffered mobile phase (e.g., 0.1% Trifluoroacetic acid), the nitrogen remains fully protonated, ensuring sharp, symmetrical peaks and reliable quantification[5].

Step-by-Step Methodology:

  • System Preparation: Equip a UPLC/HPLC system with a C18 column (e.g., 1.7 μm, 2.1 × 50 mm) and a Photodiode Array (PDA) detector set to 254 nm[5].

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the Primary Reference Standard and the Candidate Secondary Standard. Dissolve each in 10.0 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL concentration.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.35 mL/min[5].

  • System Suitability: Inject the Primary Standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤0.73%, and the tailing factor must be ≤1.5.

  • Assay Calculation: Calculate the assay of the secondary standard by comparing its peak area response to that of the primary standard, factoring in the assigned purity of the primary standard.

Protocol 2: Mass Balance Value Assignment

Causality & Design: Chromatographic purity (Area %) inherently overestimates true purity because it ignores non-UV absorbing impurities (such as water, residual synthesis solvents, and inorganic salts). To assign a true absolute value to a Primary Standard, a mass balance approach is mandatory[4].

Step-by-Step Methodology:

  • Water Content (Karl Fischer): As per USP <921> Method 1a, titrate ~50 mg of the 4-Bromo-2-methoxypyridine sample using a volumetric KF titrator[4]. (Note: The methoxy group does not interfere with the iodine reaction).

  • Residue on Ignition (ROI): Ignite 1.0 g of the sample with sulfuric acid at 600°C to determine inorganic impurities.

  • Residual Solvents (GC-HS): Analyze for residual synthesis solvents (e.g., 1,4-dioxane or ethyl acetate[6]) using Gas Chromatography with Headspace sampling.

  • Mass Balance Calculation: Assigned Purity % =[100% - (% Water + % ROI + % Residual Solvents)] × (HPLC Area % / 100)

Workflow Visualization

RS_Workflow Start 4-Bromo-2-methoxypyridine Candidate Material Decision Determine Standard Tier (ICH Q7 / USP <11>) Start->Decision Primary Primary Reference Standard (Compendial / Highly Characterized) Decision->Primary Regulatory Submission Secondary Secondary Working Standard (In-house / Routine QC) Decision->Secondary Routine Testing MassBalance Mass Balance Analysis (HPLC + KF + ROI) Primary->MassBalance Comparative Comparative Assay (vs. Primary Standard) Secondary->Comparative Assigned Assigned Value Established (e.g., 99.8%) MassBalance->Assigned Qualified Qualified for Routine API QC Comparative->Qualified Assigned->Comparative Traceability Link

Caption: Reference Standard Qualification Workflow for 4-Bromo-2-methoxypyridine.

References

  • DrugFuture . General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]

  • ACS Publications . Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-Bromo-2-methoxypyridine

Introduction: The Critical Role of Purity in a Key Synthetic Building Block 4-Bromo-2-methoxypyridine is a vital intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

4-Bromo-2-methoxypyridine is a vital intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a highly active and easily coordinated organic ligand makes it a cornerstone in developing novel molecular entities, including antibiotics and targeted anticancer drugs.[1] However, the synthetic utility of this building block is directly contingent on its purity. The presence of isomeric, starting material, or solvent-related impurities can lead to unpredictable reaction kinetics, the formation of undesired byproducts, and significant challenges in downstream purification, ultimately compromising the yield and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-based framework for researchers, quality control analysts, and drug development professionals to rigorously assess the purity of commercial 4-Bromo-2-methoxypyridine supplies. We will move beyond simple data reporting to explain the causality behind our choice of analytical techniques, offering a self-validating, multi-pronged approach to ensure the quality and consistency of this critical raw material. This aligns with the principles of Good Manufacturing Practice (GMP) and International Council for Harmonisation (ICH) guidelines, which mandate robust control over pharmaceutical intermediates to ensure the quality of the final API.[2]

Understanding the Potential Impurity Profile

Effective purity analysis begins with understanding what to look for. The impurity profile of 4-Bromo-2-methoxypyridine is intrinsically linked to its synthetic route. A common and efficient method involves a Sandmeyer-type reaction using 2-methoxy-4-aminopyridine as a starting material.[1] While effective, this and other synthetic pathways can introduce specific impurities.

Common Potential Impurities Include:

  • Isomeric Impurities: Positional isomers such as 2-bromo-4-methoxypyridine or 3-bromo-2-methoxypyridine can form due to incomplete regioselectivity during bromination.[3] These are often the most challenging to separate due to their similar physicochemical properties.

  • Starting Materials: Incomplete conversion can leave residual 2-methoxy-4-aminopyridine or other precursors in the final product.

  • Over-brominated Species: The presence of dibrominated pyridines (e.g., 2,6-dibromo-4-methoxypyridine) is possible if reaction conditions are not strictly controlled.[3]

  • Related Byproducts: Hydrolysis of the methoxy group to a hydroxyl group can generate brominated hydroxypyridine impurities.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methyl tert-butyl ether, hexanes) may be present.

A comprehensive assessment, therefore, requires a combination of high-resolution separation techniques and structure-elucidating spectroscopic methods.[3][4]

A Multi-Technique Strategy for Comprehensive Purity Assessment

No single analytical method can provide a complete picture of a sample's purity. We advocate for an orthogonal approach, using techniques with different separation and detection principles to ensure all potential impurities are identified and quantified.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Separation cluster_1 Phase 2: Structural Confirmation & Absolute Quantification cluster_2 Phase 3: Data Consolidation Sample Commercial Sample Receipt HPLC HPLC-UV Analysis (Primary Purity, Non-Volatiles) Sample->HPLC GCMS GC-MS Analysis (Volatiles, Isomers, Impurity ID) Sample->GCMS NMR ¹H NMR & qNMR Analysis (Structural Identity, Absolute Purity) HPLC->NMR Inform qNMR Target Concentration Report Final Purity Report & CoA Verification HPLC->Report Area % Purity GCMS->NMR Confirm Impurity Structures GCMS->Report Impurity Profile NMR->Report Weight % Purity (Absolute)

Caption: Overall workflow for the comprehensive purity assessment of 4-Bromo-2-methoxypyridine.

Part 1: Chromatographic Separation and Impurity Profiling

Chromatographic methods are the cornerstone of purity assessment, designed to separate the main component from its impurities for individual detection and quantification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for assessing the purity of non-volatile and thermally sensitive organic compounds.[5][6] A reverse-phase method is ideal for 4-Bromo-2-methoxypyridine, separating compounds based on their polarity.

Causality Behind the Method:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic interaction with the pyridine ring and its substituents, enabling effective separation of closely related isomers.[5]

  • Gradient Elution: A gradient of water and acetonitrile allows for the elution of a wide range of impurities, from polar (early eluting) to non-polar (late eluting), in a single run. This is superior to an isocratic method which may fail to resolve complex mixtures.

  • UV Detection: The aromatic pyridine ring possesses a strong UV chromophore, making UV detection highly sensitive for the analyte and related aromatic impurities.[5] A wavelength of 254 nm is a robust choice for general aromatic compound detection.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 20% B.

    • Ramp linearly to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 20% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[3]

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute 1:10 with the same solvent for a working concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[4]

  • Injection Volume: 5 µL.

  • Purity Calculation: Purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all integrated peaks.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for analyzing thermally stable, volatile compounds.[7] It not only separates impurities but also provides their mass-to-charge ratio (m/z), which is crucial for structural identification, especially when reference standards are unavailable.[4]

Causality Behind the Method:

  • Mid-Polarity Column: A 5% phenyl polymethylsiloxane (or similar) column offers a good balance of separation based on boiling point and subtle polarity differences, which is key for resolving isomers.[8]

  • Temperature Programming: A programmed temperature ramp ensures that compounds with a range of volatilities, from residual solvents to higher boiling point impurities, are efficiently eluted as sharp peaks.

  • Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization method that creates reproducible fragmentation patterns. These patterns act as a "fingerprint" for a compound and can be compared against extensive spectral libraries (e.g., NIST) for tentative identification.[4][7]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Standard GC-MS system.

  • Column: 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).[9]

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 40–400.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Data Analysis: Identify the main peak and any impurities. Compare the mass spectra of impurity peaks against a spectral library for tentative identification. Purity is estimated by comparing the peak area of the main component to the total integrated peak areas.

Part 2: Spectroscopic Confirmation and Absolute Quantification

While chromatography provides relative purity, spectroscopic methods are essential for confirming the chemical identity and determining the absolute purity (weight percent) of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation of pyridine derivatives.[10] Every proton and carbon nucleus in a unique chemical environment gives a distinct signal, providing a complete structural map of the molecule.

Causality Behind the Method:

  • ¹H NMR for Identity: The ¹H NMR spectrum provides a definitive fingerprint. For 4-Bromo-2-methoxypyridine, one would expect to see characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons.[1] The chemical shifts and coupling patterns confirm the substitution pattern, instantly distinguishing it from other isomers.[10]

  • Quantitative NMR (qNMR) for Absolute Purity: Unlike chromatography, the integral of an NMR signal is directly proportional to the number of nuclei it represents, regardless of the molecule's structure.[10] By adding a known amount of a high-purity, certified internal standard, one can use the integral ratios to calculate the exact mass of the analyte in the sample, providing a true measure of absolute purity (wt%). This technique is a primary method of quantification and does not rely on the response factors required for chromatography.

qNMR_Logic node_analyte 4-Bromo-2-methoxypyridine (Analyte) Mass = ? MW = Known Integral (I_A) # Protons (N_A) node_equation {Purity (wt%) = (I_A / N_A) * (N_S / I_S) * (MW_A / MW_S) * (m_S / m_Sample)} node_analyte->node_equation node_standard Internal Standard (e.g., Maleic Acid) Mass = Known (m_S) MW = Known Integral (I_S) # Protons (N_S) node_standard->node_equation

Caption: The logical relationship of variables used in the qNMR purity calculation.

Experimental Protocol: ¹H NMR and qNMR Purity

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).[4]

  • Internal Standard Selection: Choose a high-purity (>99.9%) certified standard with sharp signals that do not overlap with the analyte. Maleic acid is an excellent choice, as its two alkene protons appear as a singlet far from the aromatic region.[11]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 4-Bromo-2-methoxypyridine sample into a clean vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.[11]

    • Record both masses precisely.

    • Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean NMR tube.

  • Acquisition Parameters:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated (a D1 of 30-60 seconds is recommended for high accuracy).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest integral).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet at ~3.9 ppm or one of the aromatic protons).

    • Integrate the singlet for the internal standard (maleic acid ~6.3 ppm in CDCl₃).

    • Calculate the purity (wt%) using the standard qNMR equation, accounting for the mass, molecular weight, number of protons, and integral area for both the analyte and the standard.

Comparative Data Summary: Assessing Commercial Supplies

To illustrate the application of these methods, the following table presents hypothetical data from the analysis of three different commercial lots of 4-Bromo-2-methoxypyridine.

Parameter Supplier A (Lot #A123) Supplier B (Lot #B456) Supplier C (Lot #C789)
Stated Purity 98%>99%98%
Appearance Off-white solidWhite crystalline solidPale yellow low-melting solid
HPLC Purity (Area %) 98.6%99.7%97.9%
GC-MS Purity (Area %) 98.8%99.8%98.1%
qNMR Purity (wt%) 98.4%99.6%95.2%
Identified Impurities - Unreacted 2-methoxy-4-aminopyridine (0.4%)- Isomer (tentative, 0.2%)- Residual Toluene (0.1%)- Isomer (tentative, 0.8%)- Unknown byproduct (1.1%)- Water/Solvent (qNMR)
Scientist's Notes Meets stated purity. Suitable for general R&D.High purity lot. Recommended for cGMP synthesis and sensitive applications.Significant discrepancy between chromatographic and qNMR purity, likely due to non-UV active or non-volatile impurities (e.g., water, salts). Further investigation required before use.

Conclusion and Recommendations

The rigorous assessment of commercial 4-Bromo-2-methoxypyridine is not a mere procedural formality; it is a fundamental requirement for reproducible and successful research and development.[12][13] A discrepancy between a supplier's Certificate of Analysis (CoA) and internal findings, as illustrated with "Supplier C," is not uncommon and underscores the necessity of independent verification.

We strongly recommend the following tiered approach for quality control:

  • Incoming Material Screening: Use HPLC-UV and GC-MS as rapid and robust screening tools for every incoming lot to check for consistency and profile known impurities.

  • Definitive Qualification: For critical applications, such as cGMP manufacturing or when qualifying a new supplier, qNMR is indispensable. It provides an unbiased, absolute purity value that serves as the ultimate arbiter of quality.

  • Impurity Identification: When significant unknown impurities are detected (>0.1% as per ICH guidelines), further structural elucidation using techniques like 2D NMR (COSY, HSQC) and high-resolution mass spectrometry is warranted.

By integrating these self-validating chromatographic and spectroscopic workflows, researchers and drug development professionals can operate with confidence, ensuring that the quality of their starting materials supports the integrity and success of their scientific endeavors.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Vertex AI Search.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
  • What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry. (2026, March 2). Qualityze.
  • 4-Bromo-2-methoxypyridine | 100367-39-3. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • Detection of Pyridine Derivatives by SABRE Hyperpolarization
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA.
  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ. (2022, December 18). Guidechem.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. (2005, August 22). SWGDRUG.org.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI.

Sources

Comparative

Benchmarking catalytic systems for 4-Bromo-2-methoxypyridine coupling

Benchmarking Catalytic Systems for 4-Bromo-2-methoxypyridine Cross-Coupling: A Comprehensive Guide Introduction 4-Bromo-2-methoxypyridine is a highly valuable building block in medicinal chemistry, frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Systems for 4-Bromo-2-methoxypyridine Cross-Coupling: A Comprehensive Guide

Introduction

4-Bromo-2-methoxypyridine is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of renin inhibitors[1], nicotinic acetylcholine receptor ligands[2], and metabotropic glutamate receptor (mGluR2) positive allosteric modulators[3]. However, functionalizing this scaffold via transition-metal catalysis presents distinct mechanistic challenges. The basic pyridine nitrogen can coordinate to metal centers, leading to catalyst poisoning, while the strongly electron-donating 2-methoxy group alters the electron density of the ring, impacting the oxidative addition rate of the C4–Br bond.

This guide benchmarks three distinct catalytic systems—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and visible-light-driven cross-electrophile coupling—providing researchers with causality-driven protocols and empirical data to optimize their synthetic workflows.

Mechanistic Workflows & Decision Logic

Selecting the appropriate catalytic system requires balancing the nucleophile's nature with the electronic deactivation caused by the methoxypyridine core.

G Start 4-Bromo-2-methoxypyridine Decision Target Bond Formation? Start->Decision CC C-C Bond (Suzuki-Miyaura) Decision->CC Aryl Boronic Acids/Esters CN C-N Bond (Buchwald-Hartwig) Decision->CN Amines (1° or 2°) CE C-C Heteroaryl (Cross-Electrophile) Decision->CE Heteroaryl Halides Cat1 Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3 / Solvent: Dioxane/H2O CC->Cat1 Cat2 Pd2(dba)3 + XPhos Base: NaOtBu / Solvent: Toluene CN->Cat2 Cat3 Pd(OAc)2 + 456 nm LED Base: Cs2CO3 / Solvent: CH3CN CE->Cat3

Decision logic for selecting catalytic systems for 4-Bromo-2-methoxypyridine functionalization.

Benchmarking Catalytic Systems

System A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation) The Suzuki-Miyaura coupling of 4-bromo-2-methoxypyridine with aryl boronic acids is highly reliable. For standard aryl boronic acids, Pd(PPh3)4 with K2CO3 in 1,4-dioxane/water at 110 °C provides excellent yields[2]. When coupling sterically hindered or electron-deficient boronic acids, switching to Pd(OAc)2 with PCy3 in toluene/water enhances the reaction rate[4]. The bulky, electron-rich tricyclohexylphosphine (PCy3) accelerates oxidative addition into the C–Br bond and facilitates rapid reductive elimination, overcoming the deactivating effect of the methoxy group. Alternatively, one-pot borylation-Suzuki sequences can be achieved using PdCl2(dppf) and bis(pinacolato)diboron[5].

System B: Buchwald-Hartwig Amination (C–N Bond Formation) Forming C–N bonds at the C4 position requires overcoming the inherent basicity of both the pyridine substrate and the incoming amine. Using Pd2(dba)3 paired with dialkylbiaryl phosphine ligands like XPhos is optimal[6]. XPhos prevents the formation of stable, unreactive bis-amine palladium complexes (catalyst resting states) due to its extreme steric bulk, ensuring the catalytic cycle turns over efficiently before the catalyst degrades.

System C: Visible-Light Cross-Electrophile Coupling (C–C Heteroaryl Formation) Coupling two heteroaryl halides (e.g., 4-bromo-2-methoxypyridine and a heteroaryl iodide) traditionally requires the pre-formation of unstable heteroaryl organometallic reagents, presenting a major transmetalation challenge. A breakthrough monometallic palladium photoredox system bypasses transmetalation entirely[7]. Under 456 nm blue LED irradiation, Pd(OAc)2 acts synergistically: one equivalent of Pd(0) undergoes standard oxidative addition with 4-bromo-2-methoxypyridine to form an Aryl-Pd(II) species, while a photo-excited [Pd(0)]* species undergoes single-electron transfer (SET) with the heteroaryl iodide to form a Pd(I)-radical. These intermediates converge into a Pd(III) species that reductively eliminates to form the biheteroaryl product[7].

Mechanism Pd0 Pd(0) Catalyst Pd0_star [Pd(0)]* Excited State (456 nm LED) Pd0->Pd0_star Visible Light PdII Aryl Pd(II) Species (from 4-Br-2-OMe-Py) Pd0->PdII Oxidative Addition PdI Hybrid Aryl Pd(I)-Radical Pd0_star->PdI Heteroaryl Iodide (SET) PdIII Pd(III) Intermediate PdI->PdIII Aryl Transfer PdII->PdIII Aryl Transfer PdIII->Pd0 Base Regeneration Product Cross-Coupled Biheteroaryl PdIII->Product Reductive Elimination

Visible-light-mediated synergistic monometallic Pd catalytic cycle bypassing transmetalation.

Quantitative Data Comparison

Catalytic SystemTarget BondOptimal Catalyst / LigandBase / SolventTemp / TimeAvg. YieldKey Advantage
Suzuki-Miyaura [2][3]C(sp2)–C(sp2)Pd(PPh3)4 (10 mol%)K2CO3 / 1,4-Dioxane:H2O110 °C / 12–24 h75–90%High functional group tolerance; highly scalable.
Suzuki-Miyaura (Steric) [4]C(sp2)–C(sp2)Pd(OAc)2 / PCy3 (5 mol%)K2CO3 / Toluene:H2O100 °C / 12 h88%Overcomes steric hindrance; stereospecific.
Buchwald-Hartwig [6]C(sp2)–NPd2(dba)3 / XPhos (5 mol%)NaOtBu / Toluene90–100 °C / 8–16 h65–85%Prevents amine-induced catalyst poisoning.
Cross-Electrophile [7]C(sp2)–C(sp2) HeteroarylPd(OAc)2 (10 mol%) + 456 nm LEDCs2CO3 / CH3CNRT / 24 h60–78%Bypasses unstable organometallic intermediates.

Self-Validating Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling (Synthesis of Biaryl Derivatives)

Causality Focus: Water is used as a co-solvent to dissolve the inorganic base (K2CO3) and accelerate the transmetalation step by forming a highly reactive boronate complex[2].

  • Preparation: In a flame-dried, resealable pressure tube, add 4-bromo-2-methoxypyridine (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv) and K2CO3 (2.5 equiv). Self-Validation Check: The mixture should remain a free-flowing powder. Clumping indicates moisture contamination of the hygroscopic base, which can stall the reaction.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension by bubbling argon or nitrogen directly through the solution for 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes[5].

  • Reaction: Seal the tube and heat at 110 °C in an oil bath for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel flash chromatography.

Protocol 2: Visible-Light Cross-Electrophile Coupling (Synthesis of Biheteroaryls)

Causality Focus: Utilizing light excitation of Pd(0) eliminates the need for stoichiometric organometallic reagents, relying instead on differential bond dissociation enthalpies between the aryl iodide and the aryl bromide[7].

  • Preparation: In an oven-dried vial equipped with a Teflon septum, add 4-bromo-2-methoxypyridine (1.0 equiv), heteroaryl iodide (1.0 equiv), Pd(OAc)2 (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent & Degassing: Add anhydrous CH3CN. Degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen violently quenches the triplet excited state [Pd(0)]*, completely shutting down the single-electron transfer (SET) pathway.

  • Irradiation: Place the vial in a photoreactor equipped with 456 nm blue LEDs. Stir at room temperature for 24 hours. Self-Validation Check: Monitor the reaction temperature; ensure cooling fans are active so the reaction remains at RT, preventing thermal background degradation of the Pd catalyst[7].

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate and purify via reverse-phase HPLC or flash chromatography.

Sources

Safety & Regulatory Compliance

Safety

4-BromoBromo-2-methoxypyridine proper disposal procedures

Comprehensive Operational & Disposal Guide for 4-Bromo-2-methoxypyridine (Note: This guide addresses the target compound commonly mistyped as "4-BromoBromo-2-methoxypyridine" using its standard chemical nomenclature: 4-B...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide for 4-Bromo-2-methoxypyridine

(Note: This guide addresses the target compound commonly mistyped as "4-BromoBromo-2-methoxypyridine" using its standard chemical nomenclature: 4-Bromo-2-methoxypyridine).

As a Senior Application Scientist, I frequently encounter logistical and safety challenges when managing halogenated heterocyclic compounds. 4-Bromo-2-methoxypyridine (CAS: 100367-39-3) is a highly valuable building block in drug discovery, but its disposal requires rigorous, proactive planning. Improper disposal of halogenated pyridines not only violates environmental regulations but also poses severe inhalation hazards due to the release of corrosive hydrobromic acid (HBr) upon degradation[1].

This guide provides a self-validating, mechanistic protocol for the safe handling, storage, and chemical destruction of this compound.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the physical behavior of the chemical. 4-Bromo-2-methoxypyridine exhibits a unique phase-change behavior at standard room temperatures, which directly impacts waste line management.

Table 1: Key Properties & Logistical Implications

PropertyValueOperational & Disposal Implication
CAS Number 100367-39-3Required for accurate EHS waste manifesting.
Melting Point 25 - 26°CCritical: Transitions between solid and liquid at room temperature. May solidify and clog standard waste funnels.
Flash Point 76.2°CCombustible. Must be kept strictly isolated from oxidizing waste streams.
GHS Hazards H302, H315, H319, H335Harmful if swallowed; skin/eye/respiratory irritant. Mandates continuous fume hood handling.

Mechanistic Hazard Analysis: Why Standard Disposal Fails

The pyridine ring is highly electron-deficient and notoriously resistant to standard biological wastewater treatment. Consequently, EPA guidelines explicitly prohibit the release of halogenated pyridines into water systems or sink drains[2].

When subjected to thermal oxidation (incineration), the carbon-bromine bond cleaves. If incinerated without proper environmental controls, this process generates toxic nitrogen oxides (NOx) and hydrogen bromide (HBr) gas[1]. Therefore, the only compliant disposal method is high-temperature chemical destruction coupled with alkaline scrubbing to capture and neutralize the acidic byproducts[2].

DegradationPathway N1 Halogenated Pyridine N2 Thermal Oxidation (>1000°C) N1->N2 Incineration N3 Combustion Gases (CO2, NOx, HBr) N2->N3 Cleavage N4 Alkaline Scrubber (NaOH) N3->N4 Gas Capture N5 Neutralized Salts (NaBr) N4->N5 Neutralization

Mechanistic pathway of thermal destruction and halogen neutralization for brominated pyridines.

Self-Validating Disposal Protocol

To ensure absolute safety and compliance, implement the following step-by-step methodology. This protocol is designed as a self-validating system—meaning each step contains a built-in verification check before proceeding to the next phase of operations.

Step 1: Waste Segregation

  • Action: Designate a specific, labeled waste container exclusively for "Halogenated Organic Solvents."

  • Causality: Mixing brominated compounds with non-halogenated flammable solvents lowers the flash point of the mixture and complicates the incineration process, drastically increasing institutional disposal costs.

  • Validation Check: Before adding waste, verify the container label explicitly states "Halogenated." Ensure no strong oxidizers (e.g., peroxides, nitric acid) have been introduced to this stream[1].

Step 2: Containment & Phase Management

  • Action: Use High-Density Polyethylene (HDPE) or amber glass carboys for collection. Be aware that if the laboratory ambient temperature drops below 25°C, pure 4-Bromo-2-methoxypyridine will solidify.

  • Causality: HDPE and glass are chemically inert to halogenated pyridines. Anticipating the phase change prevents the compound from crystallizing inside narrow waste funnel necks, which can cause dangerous splash-back during subsequent solvent additions.

  • Validation Check: Visually inspect the waste funnel for crystalline blockages before pouring. If solid residue is present, rinse the funnel with a small volume of a compatible halogenated solvent (e.g., dichloromethane) to dissolve the blockage directly into the carboy.

Step 3: Temporary Storage & Labeling

  • Action: Store the sealed waste carboy in a secondary containment tray within a continuously ventilated fume hood or dedicated flammables cabinet.

  • Causality: Secondary containment captures accidental structural failures of the primary carboy. Active ventilation mitigates the accumulation of harmful vapors, addressing its H335 Respiratory Irritant classification.

  • Validation Check: Run a dry tissue along the inside of the secondary containment tray weekly. If the tissue remains dry and odorless, primary containment is verified as fully intact.

Step 4: Institutional Transfer & Chemical Destruction

  • Action: Submit a waste pickup request to your Environmental Health & Safety (EHS) department, declaring the exact mass/volume of 4-Bromo-2-methoxypyridine.

  • Causality: EHS must manifest this under specific EPA RCRA codes for halogenated organics to ensure it is routed to an EPA-approved facility capable of chemical destruction and carbon adsorption[2].

  • Validation Check: Review the final EHS manifest document. Ensure the disposal code aligns with halogenated organic waste and that "Incineration/Chemical Destruction" is listed as the final disposition method.

DisposalWorkflow A 4-Bromo-2-methoxypyridine Waste B Segregation: Halogenated Organic Stream A->B C Containment: HDPE / Glass Carboy B->C D Storage: Ventilated Fume Hood C->D E EHS Transfer D->E F Final Destruction: High-Temp Incineration E->F

Operational workflow for the segregation and destruction of halogenated pyridine waste.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.